N-cyclopropyl-N-isopropylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-propan-2-ylcyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5(2)7-6-3-4-6;/h5-7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIXXJOADHWACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246257-63-6 | |
| Record name | N-(propan-2-yl)cyclopropanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-cyclopropyl-N-isopropylamine Hydrochloride
This guide provides a comprehensive overview of the synthesis and characterization of N-cyclopropyl-N-isopropylamine hydrochloride, a secondary amine of interest to researchers and professionals in drug development and chemical synthesis. The document delves into the practical and theoretical aspects of its preparation via reductive amination and details the analytical techniques for its structural confirmation and purity assessment.
Introduction: The Significance of the Cyclopropylamine Moiety
The cyclopropylamine structural motif is a prevalent feature in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The strained three-membered ring of the cyclopropyl group imparts unique conformational rigidity and electronic properties to molecules, often leading to enhanced binding affinity to biological targets and improved metabolic stability. This compound serves as a valuable building block for the synthesis of more complex molecules, leveraging the combined steric and electronic contributions of the cyclopropyl and isopropyl substituents on the nitrogen atom.
Synthesis of this compound
A robust and widely employed method for the synthesis of secondary amines is reductive amination. This one-pot reaction involves the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its in-situ reduction. This approach offers high atom economy and minimizes the over-alkylation side reactions often encountered in direct alkylation methods.
Reaction Principle
The synthesis of N-cyclopropyl-N-isopropylamine proceeds via the reductive amination of cyclopropanecarboxaldehyde with isopropylamine, followed by conversion to its hydrochloride salt. The reaction can be dissected into two key steps:
-
Iminium Ion Formation: The nucleophilic isopropylamine attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde, forming a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to yield an imine (Schiff base), which is subsequently protonated to form a reactive iminium ion.
-
In-situ Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced to reduce the iminium ion to the desired secondary amine. NaBH(OAc)₃ is particularly well-suited for this transformation as it is less reactive towards the starting aldehyde, thereby minimizing the formation of the corresponding alcohol as a byproduct.
The free amine is then converted to its hydrochloride salt for improved stability and handling.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) |
| Cyclopropanecarboxaldehyde | C₄H₆O | 70.09 |
| Isopropylamine | C₃H₉N | 59.11 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 |
| Hydrochloric acid, 2.0 M in diethyl ether | HCl | 36.46 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanecarboxaldehyde (1.0 eq) and anhydrous dichloromethane.
-
Amine Addition: To the stirring solution, add isopropylamine (1.2 eq) via syringe. Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 20-30 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-cyclopropyl-N-isopropylamine.
-
Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether and cool in an ice bath. Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are predicted based on analogous structures.
¹H NMR (Proton NMR):
-
Cyclopropyl protons: A complex multiplet in the upfield region (approx. 0.4-1.0 ppm) is expected for the methine and methylene protons of the cyclopropyl ring.
-
Isopropyl methyl protons: A doublet (approx. 1.2-1.4 ppm) integrating to six protons.
-
Isopropyl methine proton: A septet (approx. 3.0-3.5 ppm) integrating to one proton.
-
N-H proton: A broad singlet (variable chemical shift, typically downfield) due to the ammonium proton.
-
Cyclopropyl methine proton (adjacent to N): A multiplet (approx. 2.5-3.0 ppm) integrating to one proton.
¹³C NMR (Carbon-13 NMR):
-
Cyclopropyl carbons: Resonances in the upfield region (approx. 5-15 ppm for CH₂) and a downfield shifted methine carbon attached to the nitrogen.
-
Isopropyl methyl carbons: A signal around 20-25 ppm.
-
Isopropyl methine carbon: A signal around 45-55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration |
| 2700-2250 (broad) | N-H stretch (ammonium salt) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1600-1500 | N-H bend |
| ~1020 | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N-cyclopropyl-N-isopropylamine, the free base would be analyzed. The expected molecular ion peak [M]⁺ would be at m/z = 99.12. Common fragmentation patterns would involve the loss of methyl or isopropyl groups.
Physicochemical Properties
The following table summarizes some of the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₁₄ClN |
| Molecular Weight | 135.64 g/mol [2][3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and alcohols. |
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Reagent Handling:
-
Cyclopropanecarboxaldehyde and isopropylamine are flammable and toxic.[5] Handle with care.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gas upon contact with water. Add it in portions and avoid moisture.
-
The quenching step with sodium bicarbonate will produce carbon dioxide gas; ensure slow addition to control effervescence.
-
-
Product Handling: this compound is expected to be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[4] Avoid inhalation of dust.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[1][4][5]
Conclusion
This technical guide has outlined a reliable and efficient method for the synthesis of this compound via reductive amination. The detailed experimental protocol, coupled with the predicted characterization data, provides a solid foundation for researchers and scientists working with this valuable synthetic intermediate. Adherence to the described procedures and safety precautions will enable the successful and safe synthesis and characterization of this compound.
References
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
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"physicochemical properties of N-cyclopropyl-N-isopropylamine hydrochloride"
An In-depth Technical Guide to the Physicochemical Properties of N-cyclopropyl-N-isopropylamine Hydrochloride
Introduction: The Physicochemical Blueprint of a Drug Candidate
In the landscape of modern drug discovery, the journey from a promising molecular entity to a clinically effective therapeutic is paved with rigorous scientific evaluation. Central to this process is the comprehensive characterization of a compound's physicochemical properties. These fundamental attributes—including solubility, lipophilicity, and ionization state (pKa)—govern a molecule's behavior from the moment of administration to its interaction with the biological target.[1][2] They are the primary determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its bioavailability, efficacy, and potential for toxicity.[3][4]
This guide provides a detailed examination of this compound, a molecule of interest for its unique structural motifs. As researchers and drug development professionals, understanding the physicochemical blueprint of this compound is not merely an academic exercise; it is a critical prerequisite for predicting its in vivo performance, designing robust formulations, and ultimately, ensuring the success of a therapeutic development program.[5] We will explore the core properties of this molecule, present validated protocols for their experimental determination, and discuss the causal relationships between these parameters and their downstream biological consequences.
Molecular Profile
The initial step in any physicochemical assessment is to establish the fundamental identity of the molecule. This compound is a secondary amine salt, combining the compact, strained cyclopropyl ring with a bulky isopropyl group. The hydrochloride salt form is typically employed to enhance solubility and stability.
| Property | Data | Source |
| IUPAC Name | N-cyclopropylpropan-2-amine;hydrochloride | - |
| CAS Number | 246257-63-6 | [6][7] |
| Molecular Formula | C₆H₁₄ClN | [6][7] |
| Molecular Weight | 135.64 g/mol | [6][7] |
| Chemical Structure | ![]() | - |
Core Physicochemical Properties: A Framework for Experimental Investigation
While specific experimental data for this compound is not extensively published, this section outlines the critical properties that must be determined and provides robust, field-proven methodologies for their assessment.
Aqueous Solubility
Expertise & Experience: Aqueous solubility is arguably the most critical physicochemical property, as a drug must be in solution to be absorbed.[1] For an orally administered drug, poor solubility in the gastrointestinal tract is a primary cause of low bioavailability. As N-cyclopropyl-N-isopropylamine is a hydrochloride salt of a weak base, its solubility is expected to be highly dependent on pH. It will exhibit higher solubility in the acidic environment of the stomach and lower solubility in the more neutral pH of the intestines.
Experimental Protocol: Equilibrium Shake-Flask Method (OECD Guideline 105)
This method remains the gold standard for its accuracy and reliability.
-
Preparation: Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Execution: Add an excess amount of this compound to each buffer in a sealed, clear glass vial. This ensures that a saturated solution is achieved.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is crucial to visually confirm that solid material remains, indicating saturation.
-
Phase Separation: Separate the solid and liquid phases via centrifugation (e.g., 15,000 rpm for 20 minutes). This step must be performed carefully to avoid disturbing the solid pellet.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The reliability of the result is confirmed by ensuring that measurements taken at different time points (e.g., 24 and 48 hours) are consistent, proving that equilibrium was reached.
Lipophilicity (LogP and LogD)
Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key driver of membrane permeability, plasma protein binding, and target engagement.[5] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH. For an amine like N-cyclopropyl-N-isopropylamine, LogD is more biologically relevant as it accounts for both the neutral and ionized forms. The LogD will be lowest at acidic pH (where the ionized, more water-soluble form dominates) and will increase as the pH rises above the pKa.
Experimental Protocol: HPLC-Based Determination of LogP/LogD
This method is a high-throughput alternative to the shake-flask method, correlating a compound's retention time on a reverse-phase column with known LogP standards.
-
System Setup: Utilize a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of well-characterized reference compounds with known LogP values to create a calibration curve of retention time versus LogP.
-
Sample Analysis: Inject a solution of this compound and record its retention time.
-
Calculation: Determine the LogP of the compound by interpolating its retention time on the calibration curve.
-
LogD Determination: To measure LogD at various pH values, the analysis is repeated using mobile phases buffered at the desired pH levels (e.g., pH 5.0, 7.4, 9.0).
Ionization Constant (pKa)
Expertise & Experience: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a basic amine, this value dictates the extent of its positive charge across the physiological pH range. This is critical because the ionized form is typically more water-soluble, while the neutral form is more likely to permeate cell membranes. The pKa of the secondary amine in N-cyclopropyl-N-isopropylamine is expected to be in the range of 9-11, similar to other simple alkylamines.[8]
Experimental Protocol: Potentiometric Titration
This is a highly accurate method for determining the pKa of ionizable compounds.
-
Solution Preparation: Prepare a solution of this compound of known concentration in purified water (or a water/co-solvent mixture if solubility is low).
-
Titration: Place the solution in a thermostatted vessel and slowly titrate with a standardized strong base (e.g., 0.1 M NaOH), while simultaneously monitoring the pH with a calibrated electrode.
-
Data Acquisition: Record the pH as a function of the volume of titrant added.
-
Analysis: Plot the titration curve (pH vs. volume of base). The pKa is determined from the inflection point of the curve or by calculating the pH at which half of the amine has been neutralized. Specialized software is often used to refine the pKa value from the titration data.
Integrated Physicochemical Workflow
A successful drug discovery campaign relies on an integrated approach to physicochemical characterization, where data from multiple experiments are synthesized to build a holistic molecular profile. The workflow below illustrates a logical sequence for this process.
Caption: Ionization state as a function of pH and pKa.
Conclusion
This compound presents a unique combination of structural features that necessitate a thorough physicochemical evaluation. While specific experimental values are not yet widely available, the established methodologies detailed in this guide provide a clear and robust framework for their determination. By systematically investigating its solubility, lipophilicity, and pKa, researchers can build a comprehensive profile that is essential for predicting ADME properties, guiding formulation development, and ultimately, de-risking the path to clinical candidacy. This data-driven approach, grounded in the principles of pharmaceutical science, is the cornerstone of successful drug development.
References
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-
Kaur, H., & Singh, J. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. IntechOpen. [Link]
- Pardhi, D. M., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmaceutical Sciences and Research, 6(2), 556-565.
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LookChem. (2023). What are the physicochemical properties of drug? [Link]
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Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]
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de Meijere, A., et al. (2004). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Arkivoc, 2005(3), 68-80. [Link]
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A, A., et al. (2014). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Journal of Chromatographic Science, 52(8), 852-858. [Link]
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National Center for Biotechnology Information. (n.d.). Cyclopropylamine hydrochloride. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). Isopropylamine. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). N-Isopropylpropylamine. PubChem Compound Database. [Link]
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ChemSrc. (2024). Isopropylamine Hydrochloride. [Link]
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Wikipedia. (2024). Isopropylamine. [Link]
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An In-Depth Technical Guide to N-cyclopropyl-N-isopropylamine Hydrochloride (CAS: 246257-63-6)
This guide provides a comprehensive technical overview of N-cyclopropyl-N-isopropylamine hydrochloride, a valuable secondary amine building block for researchers, scientists, and drug development professionals. We will delve into its chemical properties, a robust synthesis protocol with mechanistic insights, analytical characterization methods, and its applications in the pharmaceutical and life sciences sectors, concluding with essential safety and handling information.
Introduction and Significance
This compound (C₆H₁₄ClN) is a fine chemical intermediate that has garnered interest within the scientific community.[1] The molecule incorporates two structurally significant motifs: a cyclopropyl ring and an isopropyl group, attached to a central nitrogen atom. The cyclopropyl group, a small, strained ring, is increasingly utilized in medicinal chemistry to enhance the potency, metabolic stability, and other pharmacokinetic properties of drug candidates.[2] Its rigid structure can lock molecules into bioactive conformations, leading to more favorable interactions with biological targets.[2] This guide aims to provide a thorough understanding of this compound, enabling its effective use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 246257-63-6 | [3] |
| Molecular Formula | C₆H₁₄ClN | [3] |
| Molecular Weight | 135.64 g/mol | [3] |
| Appearance | White to off-white solid (expected) | General knowledge of amine hydrochlorides |
| Purity | Typically ≥95% | [3] |
| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge of amine hydrochlorides |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a one-pot reductive amination reaction, followed by salt formation. This method is widely favored in the pharmaceutical industry for its efficiency and high atom economy.[4]
Reaction Principle: Reductive Amination
Reductive amination involves the reaction of a carbonyl compound (in this case, cyclopropanone) with an amine (isopropylamine) to form an imine intermediate. This intermediate is then reduced in situ to the desired secondary amine using a selective reducing agent.[5]
The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical. It is a mild and selective reagent that readily reduces the protonated imine (iminium ion) much faster than the starting ketone.[6][7] This selectivity prevents the undesired reduction of cyclopropanone to cyclopropanol and allows for a convenient one-pot procedure.[5] The slightly acidic conditions, often facilitated by acetic acid, catalyze the formation of the imine intermediate.[6]
Experimental Protocol
Materials:
-
Cyclopropanone
-
Isopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether (Et₂O)
-
Hydrogen chloride (HCl) solution in diethyl ether (e.g., 2 M)
Step-by-Step Procedure:
-
Imine Formation:
-
To a solution of cyclopropanone (1.0 equivalent) in 1,2-dichloroethane (DCE), add isopropylamine (1.2 equivalents).
-
Add glacial acetic acid (1.0 equivalent) to the mixture and stir at room temperature for approximately 1 hour to facilitate the formation of the iminium ion.
-
-
Reduction:
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Maintain the temperature at room temperature, using a water bath if necessary to control any exotherm.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by a suitable technique such as TLC or GC-MS.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-cyclopropyl-N-isopropylamine.
-
-
Purification and Salt Formation:
-
The crude amine can be purified by distillation or flash column chromatography on silica gel.
-
Dissolve the purified amine in a minimal amount of diethyl ether.
-
Slowly add a solution of hydrogen chloride in diethyl ether (1.1 equivalents) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Ensuring the identity and purity of this compound is crucial for its application in research and development. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl and isopropyl groups. The protons on the cyclopropane ring will appear at a high field (upfield), typically between 0 and 1 ppm, due to the ring's magnetic anisotropy.[8] The methine proton of the isopropyl group will appear as a septet, coupled to the six methyl protons, which will appear as a doublet. The N-H proton of the hydrochloride salt may be broad and its chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclopropyl and isopropyl groups. The cyclopropyl carbons will resonate at a high field.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the free base. Alkylamines typically undergo a characteristic α-cleavage in the mass spectrometer.[9] For N-cyclopropyl-N-isopropylamine, fragmentation is expected to occur at the C-C bond adjacent to the nitrogen, leading to resonance-stabilized cationic fragments.
Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable methods for assessing the purity of N-cyclopropyl-N-isopropylamine. These techniques can separate the target compound from starting materials, by-products, and residual solvents.
Comparative Table of Analytical Techniques:
| Technique | Information Provided | Key Considerations |
| ¹H and ¹³C NMR | Structural confirmation, identification of functional groups, assessment of purity. | Provides detailed structural information. |
| GC-MS | Molecular weight confirmation of the free base, purity assessment, identification of volatile impurities. | The compound needs to be volatile and thermally stable. Derivatization may be necessary for the hydrochloride salt. |
| HPLC | Purity assessment, quantification. | A suitable column and mobile phase must be chosen for the separation of the polar amine hydrochloride. |
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis and medicinal chemistry.[1] The incorporation of the cyclopropylamine moiety is a well-established strategy in drug design to modulate a compound's physicochemical and pharmacological properties.[10]
Key Application Areas:
-
Pharmaceutical Intermediate: The cyclopropyl group can enhance metabolic stability by blocking sites of oxidation and can improve potency by introducing conformational rigidity.[2] This makes N-cyclopropyl-N-isopropylamine a desirable fragment for the synthesis of novel therapeutic agents.
-
Agrochemical Synthesis: Cyclopropylamine derivatives are also found in various herbicides, fungicides, and insecticides.[10]
-
Proteomics Research: Its use as a biochemical for proteomics research suggests it may be employed as a chemical probe or for modifying proteins.[1]
Caption: Key application areas of this compound.
Safety and Handling
Potential Hazards:
-
Corrosive: Amine hydrochlorides can be corrosive to the skin, eyes, and respiratory tract.[13][14]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation may be harmful.[11][15]
-
Irritant: May cause skin and eye irritation.[13]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
In case of exposure, seek immediate medical attention and consult the available safety data sheets for analogous compounds.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research and development. Its synthesis via reductive amination is a robust and scalable method. A thorough analytical characterization is essential to ensure its quality for intended applications. By understanding its properties, synthesis, and handling requirements, researchers can effectively utilize this compound to advance their scientific endeavors.
References
-
Wiessler, M., & Pool, B. L. (1984). Mutagenic properties of N-cyclopropyl and N-allyl-N-nitroso compounds. Studies on the nature of alkylating species. Carcinogenesis, 5(5), 635–639. [Link]
-
Hanzlik, R. P., et al. (2011). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 24(9), 1545–1556. [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Pharmaceutical Chemistry & Chemical Science. Longdom Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
-
NIST. (n.d.). Cyclopropylamine. NIST WebBook. [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
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A Technical Guide to the Solubility of N-cyclopropyl-N-isopropylamine Hydrochloride in Organic Solvents
Abstract
N-cyclopropyl-N-isopropylamine hydrochloride is a secondary amine salt with potential applications as an intermediate in pharmaceutical and specialty chemical synthesis. A thorough understanding of its solubility in organic solvents is paramount for process development, purification, formulation, and reaction optimization. This technical guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, outlines a robust, self-validating experimental protocol for its determination, and presents expected solubility trends in a variety of common organic solvents. Due to the limited availability of direct experimental data for this specific molecule, this guide emphasizes the foundational physicochemical principles and provides a predictive framework grounded in the behavior of analogous amine hydrochlorides.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a critical physicochemical parameter that influences nearly every stage of the drug development and chemical manufacturing lifecycle.[1] From reaction kinetics in a stirred-tank reactor to the bioavailability of a final drug product, solubility dictates the efficiency, feasibility, and success of chemical processes.[2]
This compound, as an amine salt, possesses both ionic and organic characteristics. This duality results in complex solubility behavior that is highly dependent on the nature of the solvent. The hydrochloride salt form is often utilized to enhance aqueous solubility and improve handling characteristics compared to the free base.[3] However, in the context of organic synthesis, where non-aqueous media are prevalent, understanding and predicting solubility in organic solvents becomes a crucial challenge. This guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to address this challenge effectively.
Theoretical Framework: Governing Principles of Solubility
The dissolution of an ionic compound like this compound in an organic solvent is a thermodynamically controlled process. It can be conceptualized as a balance between the energy required to break the crystal lattice of the salt (lattice energy) and the energy released when the resulting ions are solvated by the solvent molecules (solvation energy). For dissolution to occur, the solvation energy must overcome the lattice energy.
Several key factors of the solvent and solute dictate this energetic balance:
-
Solvent Polarity and Dielectric Constant (ε): The dielectric constant is a measure of a solvent's ability to reduce the electrostatic force between two charged ions.[4][5] Solvents with high dielectric constants are more effective at shielding the positive (N-cyclopropyl-N-isopropylammonium) and negative (chloride) ions from each other, thereby facilitating the dissolution of the salt.[6][7] Organic solvents exhibit a wide range of dielectric constants, which is a primary determinant of their ability to dissolve ionic compounds.
-
Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor plays a crucial role in solvating both the cation and the anion.[8][9]
-
Protic Solvents (e.g., alcohols like methanol, ethanol) can act as hydrogen bond donors, effectively solvating the chloride anion (Cl⁻). They can also act as hydrogen bond acceptors for the N⁺-H proton of the secondary ammonium cation.
-
Aprotic Polar Solvents (e.g., acetone, acetonitrile, DMSO) can only act as hydrogen bond acceptors. While they can solvate the cation, their ability to solvate the small chloride anion is limited, which can restrict solubility.
-
-
"Like Dissolves Like": This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This compound has a highly polar, ionic "head" (the ammonium hydrochloride group) and a nonpolar, organic "tail" (the cyclopropyl and isopropyl groups).[10] Its solubility will therefore be highest in polar organic solvents that can effectively solvate the ionic portion of the molecule.[11][12]
The interplay of these factors is visualized in the diagram below.
Caption: Factors influencing the solubility of an amine salt.
Expected Solubility Profile in Common Organic Solvents
While precise quantitative data for this compound is not available in the literature, a qualitative and semi-quantitative prediction can be made based on the principles outlined above and data for analogous secondary amine hydrochlorides.[13][14]
| Solvent Class | Example Solvents | Dielectric Constant (ε) at 20°C | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | 32.7, 24.6 | High to Moderate | High polarity and excellent hydrogen bond donating/accepting capabilities effectively solvate both the ammonium cation and the chloride anion.[9] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | 46.7, 37.5, 20.7 | Moderate to Low | High dielectric constants favor ion separation, but the lack of hydrogen bond donation hinders effective solvation of the chloride anion. Solubility is expected to correlate with the dielectric constant. |
| Nonpolar Protic | Acetic Acid | 6.2 | Moderate | Although low polarity, the acidic nature of the solvent can participate in proton exchange and solvate the amine salt. |
| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | 2.4, 1.9, 4.3 | Insoluble to Very Low | Low polarity and inability to form strong interactions with the ionic solute lead to poor solvation. The nonpolar nature of these solvents cannot overcome the crystal lattice energy of the salt.[10] |
Experimental Determination of Solubility: A Validated Protocol
To obtain reliable and reproducible solubility data, a standardized experimental methodology is essential. The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[15][16]
Isothermal Shake-Flask Method
This method involves equilibrating an excess of the solid solute with the solvent of interest at a constant temperature until the concentration of the solute in the solution reaches a constant value, representing the saturation point.[17][18]
Apparatus and Materials:
-
This compound (solid, characterized for purity)
-
Selected organic solvents (analytical grade or higher)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance (±0.1 mg)
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[15]
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[19][20] Preliminary experiments may be needed to determine the time required to reach equilibrium.[18]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.[21]
-
Quantification: Accurately dilute the filtered sample with a suitable solvent and analyze its concentration using a pre-validated analytical method (e.g., HPLC). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL, g/100 mL, or mol/L.
The workflow for this protocol is illustrated below.
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Conclusion
While direct, published solubility data for this compound is scarce, a robust understanding of its likely behavior in organic solvents can be achieved through the application of fundamental physicochemical principles. As an amine hydrochloride, its solubility is governed by the interplay between its crystal lattice energy and the solvation energy provided by the solvent. This is primarily dictated by the solvent's dielectric constant and its hydrogen bonding capabilities.
It is predicted that this compound will exhibit the highest solubility in polar protic solvents like methanol and ethanol, and the lowest solubility in nonpolar aprotic solvents such as hexane and toluene. For definitive quantitative data, the isothermal shake-flask method, as detailed in this guide, provides a reliable and universally accepted protocol. The insights and methodologies presented herein offer a comprehensive framework for researchers and professionals to effectively predict, determine, and utilize the solubility characteristics of this and other similar amine salts in process development and formulation.
References
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A Technical Guide to the Application of N-cyclopropyl-N-isopropylamine Hydrochloride in Modern Organic Synthesis
Introduction: The Strategic Value of the N-Cyclopropyl-N-isopropyl Motif
In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacological profile. The N-cyclopropyl-N-isopropylamine group is one such privileged scaffold. The cyclopropyl ring, with its inherent strain and unique electronic properties, offers metabolic stability and can favorably modulate binding interactions with biological targets.[1] Concurrently, the isopropyl group provides steric bulk that can enhance selectivity and improve pharmacokinetic properties. N-cyclopropyl-N-isopropylamine hydrochloride serves as a critical building block for introducing this valuable moiety, particularly in the synthesis of complex pharmaceutical agents. This guide provides an in-depth examination of its properties, synthetic applications, and a detailed protocol for its use in a key synthetic transformation.
Physicochemical Properties and Handling
Safe Handling and Storage:
-
Always handle in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
The hydrochloride salt can be hygroscopic; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₃N·HCl | [2] |
| Molecular Weight | 135.63 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| CAS Number | 246257-63-6 | N/A |
Core Synthetic Application: Reductive Amination
The primary utility of N-cyclopropyl-N-isopropylamine as a building block is in the formation of carbon-nitrogen (C-N) bonds to introduce the N-cyclopropyl-N-isopropyl group onto a target molecule. Reductive amination stands out as the most efficient and widely employed method for this transformation.[3]
This one-pot reaction involves two key steps:
-
Iminium Ion Formation: The secondary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. Under mildly acidic conditions, the resulting hemiaminal intermediate dehydrates to form a transient, electrophilic iminium ion.
-
In-situ Reduction: A hydride reagent, added to the same pot, selectively reduces the iminium ion to form the target tertiary amine.
Causality in Reagent Selection: The choice of reducing agent is critical for the success of a reductive amination. A key challenge is to reduce the iminium ion in the presence of the starting carbonyl compound.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent, particularly effective for the reductive amination of ketones and aldehydes. Its reduced reactivity towards carbonyls (compared to reagents like NaBH₄) minimizes the undesired reduction of the starting material. Furthermore, it is tolerant of the mildly acidic conditions required for iminium ion formation.
-
Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent that is stable in mildly acidic conditions and selectively reduces the protonated imine (iminium ion). However, due to the potential for cyanide in the waste stream, NaBH(OAc)₃ is often preferred in process chemistry.
The following diagram illustrates the general workflow for a reductive amination protocol.
Caption: General experimental workflow for reductive amination.
Case Study: Synthesis of a Pibrentasvir Intermediate
Pibrentasvir is a potent, direct-acting antiviral agent used for the treatment of Hepatitis C virus (HCV) infection. Its complex architecture relies on the strategic assembly of several key intermediates. One such crucial step involves the introduction of the N-cyclopropyl-N-isopropylamine moiety via reductive amination.
The reaction involves coupling N-cyclopropyl-N-isopropylamine with the spirocyclic ketone intermediate, (S)-tert-butyl 2-oxo-4-azaspiro[2.4]heptane-4-carboxylate.
Caption: Reductive amination in Pibrentasvir intermediate synthesis.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established principles of reductive amination for this class of transformation.
Objective: To synthesize (S)-tert-butyl 2-((cyclopropyl(isopropyl)amino)methyl)-4-azaspiro[2.4]heptane-4-carboxylate.
Materials:
-
(S)-tert-butyl 2-oxo-4-azaspiro[2.4]heptane-4-carboxylate (1.0 eq)
-
This compound (1.2 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.3 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic Acid (AcOH) (optional, catalytic amount)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen), add (S)-tert-butyl 2-oxo-4-azaspiro[2.4]heptane-4-carboxylate (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Amine Addition: Add this compound (1.2 eq) to the solution, followed by the dropwise addition of Et₃N or DIPEA (1.3 eq) to liberate the free amine in situ. Stir the mixture at room temperature for 30 minutes. Rationale: The hydrochloride salt is used for its stability. An external base is required to neutralize the HCl and provide the free secondary amine, which is the active nucleophile.
-
Iminium Formation: If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added to facilitate the dehydration of the hemiaminal intermediate to the iminium ion. Stir for an additional 1-2 hours at room temperature.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 20-30 minutes, ensuring the internal temperature does not rise significantly. Rationale: Portion-wise addition at low temperature controls the exotherm and prevents potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure (S)-tert-butyl 2-((cyclopropyl(isopropyl)amino)methyl)-4-azaspiro[2.4]heptane-4-carboxylate.
Conclusion
This compound is a highly valuable and strategic building block for introducing a key pharmacophore into complex molecules. Its application via reductive amination offers a reliable and efficient method for C-N bond formation, exemplified by its crucial role in the synthesis of the HCV inhibitor Pibrentasvir. Understanding the principles of reagent selection and reaction conditions allows researchers and drug development professionals to effectively leverage this building block in the design and execution of innovative synthetic routes.
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Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]
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The Enigmatic Reactivity of the Cyclopropylamine Moiety: A Technical Guide Focused on N-Cyclopropyl-N-Isopropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropylamine moiety is a cornerstone in modern medicinal chemistry, imparting unique conformational rigidity and metabolic stability to pharmaceutical agents.[1][2][3] This guide delves into the nuanced reactivity of this functional group, with a specific focus on N-cyclopropyl-N-isopropylamine hydrochloride. We will explore the intricate interplay of ring strain and electronic effects that dictate its chemical behavior, potential degradation pathways, and the methodologies to rigorously assess its stability. This document serves as an in-depth resource for scientists engaged in the development of drug candidates featuring this versatile scaffold.
The Dual Nature of the Cyclopropyl Group: A Source of Unique Reactivity
The three-membered ring of cyclopropane is characterized by significant angle strain, with C-C bond angles compressed to approximately 60° from the ideal 109.5° tetrahedral angle.[4][5] This inherent strain is a primary driver of its chemical reactivity, making the ring susceptible to opening reactions that release this strain.[5]
Beyond ring strain, the electronic properties of the cyclopropyl group are multifaceted. It exhibits a fascinating duality, acting as an inductive electron-withdrawing group while simultaneously being a potent resonance electron-donating group, especially when adjacent to an electron-deficient center.[6] This is attributed to the significant π-orbital overlap in the C-C bonds, giving it a partial double-bond character.[5][6] This unique electronic profile profoundly influences the reactivity of the attached amino group in this compound.
Reactivity Landscape of this compound
The reactivity of this compound can be broadly categorized into two main areas: reactions involving the cyclopropyl ring and reactions centered on the nitrogen atom. The presence of the isopropyl group introduces steric hindrance that can modulate the accessibility of the nitrogen lone pair, while the hydrochloride salt form ensures the amine is protonated in protic media, influencing its nucleophilicity and the stability of the cyclopropyl ring.
Cyclopropyl Ring Integrity: Potential for Ring-Opening Reactions
The strained cyclopropane ring is susceptible to cleavage under various conditions. Understanding these potential degradation pathways is critical for assessing the stability of drug candidates.
-
Acid-Catalyzed Ring Opening: In strongly acidic conditions, protonation of the cyclopropane ring can lead to the formation of a carbenium ion, initiating ring opening. For donor-acceptor cyclopropanes, cleavage of the vicinal bond is generally observed.[7] In the case of trans-2-phenylcyclopropylamine•HCl, ring-opening reactions in superacid have been shown to proceed via cleavage of the distal C2-C3 bond.[7] While this compound is not a classic donor-acceptor system, the potential for acid-catalyzed ring opening, particularly under harsh conditions, should be considered.
-
Oxidative Ring Opening: The cyclopropylamine moiety can be susceptible to oxidative metabolism, leading to reactive intermediates. For instance, the hepatotoxicity of the antibiotic trovafloxacin has been linked to the cytochrome P450-mediated oxidation of its cyclopropylamine substructure, resulting in the formation of a reactive α,β-unsaturated aldehyde via ring opening.[8][9] This bioactivation pathway highlights a key area of investigation for any cyclopropylamine-containing drug candidate.
-
Nucleophilic Ring Opening: While less common for simple cyclopropylamines, donor-acceptor cyclopropanes are known to undergo ring-opening reactions with nucleophiles.[10][11] The reactivity of this compound towards strong nucleophiles should be evaluated, especially if such conditions are encountered during synthesis or formulation.
A logical workflow for investigating these potential ring-opening pathways is depicted below:
Caption: Workflow for assessing the stability of this compound.
Reactions at the Nitrogen Center
The secondary amine in this compound is a key reactive site. Its nucleophilicity is tempered by the steric bulk of the isopropyl group and protonation in the hydrochloride form.
-
N-Alkylation and N-Acylation: The amine can participate in nucleophilic substitution reactions with alkyl halides and acylation reactions with acid chlorides or anhydrides. The hydrochloride salt would first need to be neutralized to the free base to enable these reactions.
-
Formation of N-Oxides: Tertiary amines are susceptible to oxidation to form N-oxides. While N-cyclopropyl-N-isopropylamine is a secondary amine, its potential for oxidation at the nitrogen should be considered, particularly under oxidative stress conditions.
Experimental Protocols for Stability and Reactivity Assessment
A thorough understanding of the reactivity of this compound requires a systematic experimental approach. Forced degradation studies are an essential component of this evaluation, providing insights into potential degradation pathways and informing the development of stability-indicating analytical methods.[12][13][14][15][16]
Forced Degradation Studies
The following protocols outline a standard approach to forced degradation studies. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are observed.
Protocol 1: Acidic and Basic Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate the solution at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate the solution at 60°C for 24 hours.
-
Neutralization and Analysis: After the incubation period, cool the solutions to room temperature and neutralize them. Analyze the samples by a suitable stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a stock solution as described in Protocol 1.
-
Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Analysis: Analyze the sample directly by HPLC.
Protocol 3: Thermal Degradation
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.
-
Solution State: Prepare a solution of the compound as in Protocol 1 and incubate at 60°C for 48 hours.
-
Analysis: Dissolve the solid sample in a suitable solvent and analyze both solid and solution samples by HPLC.
Protocol 4: Photostability
-
Sample Preparation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Control: A dark control sample should be kept under the same conditions to exclude the effects of temperature.
-
Analysis: Analyze the samples by HPLC.
Analytical Methodology
A robust, stability-indicating analytical method is crucial for accurately assessing the degradation of this compound.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common choice. Since the target molecule lacks a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) may be necessary.[17]
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is suitable for analyzing volatile amines. The use of a base-deactivated column is recommended to prevent poor peak shape.[17][18]
-
Ion Chromatography (IC): For the analysis of the primary amine starting material (cyclopropylamine) or other ionic impurities, ion chromatography with conductivity detection is a highly sensitive method.[19]
The relationship between the stress conditions and the analytical outcomes is illustrated in the following diagram:
Caption: Interplay between forced degradation conditions and analytical characterization.
Summary of Expected Reactivity and Stability
The following table summarizes the expected reactivity of this compound under various conditions, based on the known chemistry of the cyclopropylamine moiety.
| Stress Condition | Expected Reactivity/Degradation Pathway | Key Analytical Observations |
| Strong Acid | Potential for slow ring-opening. | Appearance of new peaks in HPLC corresponding to ring-opened products. Mass spectrometry (MS) would be crucial for identification. |
| Strong Base | Generally stable, as the free base is less susceptible to nucleophilic attack on the ring. | Minimal degradation expected. |
| Oxidative | Susceptible to oxidation at the nitrogen and potential oxidative ring-opening. | Formation of N-oxide and/or ring-opened products. Changes in the UV spectrum may be observed. |
| Thermal | Generally stable at moderate temperatures. | Minimal degradation expected under typical pharmaceutical processing conditions. |
| Photolytic | Potential for photolytic degradation, though specific pathways are not readily predicted without experimental data. | Appearance of new peaks in the chromatogram. Comparison with a dark control is essential. |
Conclusion
The cyclopropylamine moiety in this compound presents a unique and complex reactivity profile. While it offers advantages in terms of metabolic stability and conformational constraint, its susceptibility to ring-opening reactions under certain stress conditions necessitates a thorough and systematic investigation. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for researchers to assess the stability of drug candidates containing this important functional group, ensuring the development of safe and efficacious medicines.
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing . Longdom Publishing. [Link]
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Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes . National Institutes of Health. [Link]
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Cyclopropyl Definition - Organic Chemistry Key Term . Fiveable. [Link]
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In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity . ACS Publications. [Link]
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CYCLOPROPYLAMINE . Ataman Kimya. [Link]
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How does the cyclopropyl group influence conjugation and aromaticity? . Chemistry Stack Exchange. [Link]
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Exploring the Applications of Cyclopropylamine in Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances . National Institutes of Health. [Link]
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GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients . ResearchGate. [Link]
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N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives1 . ACS Publications. [Link]
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TRANSMISSION OF ELECTRONIC EFFECTS BY THE CYCLOPROPANE RING. RATES OF ALKALINE HYDROLYSIS OF SOME ETHYL p-SUBSTITUTED 2-PHENYLCYCLOPROPANECARBOXYLATES . ACS Publications. [Link]
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Metabolism of cyclopropyl groups . Hypha Discovery. [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications . Longdom Publishing. [Link]
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development of forced degradation and stability indicating studies for drug substance and drug product . International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
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The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Cyclopropane ring‐opening with amine . ResearchGate. [Link]
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Reactivity of electrophilic cyclopropanes . National Institutes of Health. [Link]
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Pharmaceutical Forced Degradation Studies with Regulatory Consideration . [Link]
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . ACS Publications. [Link]
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Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes . ACS Publications. [Link]
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Forced Degradation Studies . MedCrave online. [Link]
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A Review: Stability Indicating Forced Degradation Studies . Research Journal of Pharmacy and Technology. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health. [Link]
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Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review . ResearchGate. [Link]
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Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates . ACS Publications. [Link]
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Isopropylamine Hydrochloride . ChemBK. [Link]
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Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines . ChemRxiv. [Link]
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Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I . ChemRxiv. [Link]
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N-Cyclopropyl-N-isopropylamine Hydrochloride: A Strategic Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Strained Scaffolds in Drug Design
In the intricate landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is perpetual. Among the myriad of structural motifs employed, the cyclopropyl group has emerged as a powerful tool for modulating the potency, metabolic stability, and selectivity of drug candidates.[1][2] This guide focuses on a specific, yet highly versatile building block, N-cyclopropyl-N-isopropylamine hydrochloride , and its burgeoning applications in the synthesis of innovative therapeutics. Its unique combination of a strained cyclopropyl ring and a sterically influential isopropyl group offers a compelling scaffold for interrogating biological targets and optimizing drug-like properties.
The inherent ring strain of the cyclopropane moiety, approximately 27.5 kcal/mol, imparts unique electronic and conformational characteristics.[1] The carbon-hydrogen bonds are shorter and stronger than those in acyclic alkanes, rendering the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] This feature is of paramount importance in overcoming the common pitfall of rapid drug clearance. Furthermore, the rigid nature of the cyclopropyl ring can serve as a conformational constraint, locking a molecule into its bioactive conformation and thereby enhancing its binding affinity to the target protein.[1]
This technical guide will delve into the synthesis, key applications, and mechanistic rationale for the utilization of this compound in medicinal chemistry, with a particular focus on its role in the development of central nervous system (CNS) agents.
Physicochemical Properties and Synthesis
This compound is a white to off-white solid with a molecular weight of 135.63 g/mol and the molecular formula C₆H₁₄ClN.[1][3] Its hydrochloride salt form enhances its solubility in aqueous media, facilitating its use in various reaction conditions.
While specific, detailed synthetic procedures for this compound are not extensively documented in peer-reviewed literature, its synthesis can be logically deduced from established organic chemistry principles and related patent literature. The most plausible and industrially scalable synthetic strategies involve reductive amination or direct alkylation.
Synthetic Pathways
A primary route to N-cyclopropyl-N-isopropylamine is the reductive amination of cyclopropanecarboxaldehyde with isopropylamine. This method is a cornerstone of amine synthesis due to its efficiency and broad substrate scope.
Experimental Protocol: Reductive Amination
-
Imine Formation: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add isopropylamine (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: The reaction mixture is then cooled to 0 °C, and a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude N-cyclopropyl-N-isopropylamine. The crude product can be purified by distillation or column chromatography.
-
Salt Formation: The purified free base is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and a solution of hydrogen chloride (e.g., 2M in diethyl ether) is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum to afford this compound.
An alternative approach is the N-alkylation of cyclopropylamine with an isopropyl halide, such as 2-bromopropane or 2-iodopropane. This reaction typically requires a base to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol: N-Alkylation
-
Reaction Setup: In a round-bottom flask, dissolve cyclopropylamine (1.0 eq) and a non-nucleophilic base, such as potassium carbonate or triethylamine (1.5 eq), in a polar aprotic solvent like acetonitrile or dimethylformamide.
-
Alkylation: Add 2-bromopropane (1.1 eq) dropwise to the stirred solution at room temperature. The reaction mixture is then heated to 50-60 °C and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated. The crude product is purified as described in the reductive amination protocol.
-
Salt Formation: The hydrochloride salt is prepared from the purified free base as previously described.
Diagram: Synthetic Pathways to this compound
Caption: Synthetic routes to the target compound.
Core Applications in Medicinal Chemistry: A Focus on CNS Disorders
The N-cyclopropyl-N-isopropylamine moiety is a privileged scaffold in the design of modulators for central nervous system targets, particularly dopamine receptors. The combination of the small, rigid cyclopropyl group and the bulkier isopropyl group can provide an optimal balance of potency, selectivity, and pharmacokinetic properties.
Dopamine D2 Receptor Partial Agonists: The Case of OSU-6162 (PNU-96391A)
A prominent example highlighting the utility of the N-cyclopropyl-N-isopropylamine scaffold is in the development of dopamine D2 receptor partial agonists. These agents are of significant interest for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. OSU-6162 (also known as PNU-96391A) is a well-characterized compound that acts as a dopamine D2 receptor partial agonist and is described as a "monoaminergic stabilizer".[2]
The N-cyclopropyl-N-isopropylaminoethyl moiety in OSU-6162 is crucial for its pharmacological activity. It is hypothesized that this group interacts with a specific region of the dopamine D2 receptor, contributing to its partial agonist profile. Partial agonists are unique in that they can act as agonists in low dopamine states and as antagonists in high dopamine states, thereby stabilizing dopaminergic neurotransmission.
Diagram: Role of N-cyclopropyl-N-isopropylamine in Dopamine D2 Receptor Modulation
Caption: Interaction of the key moiety with the D2 receptor.
The Causality Behind Experimental Choices: Why N-cyclopropyl-N-isopropylamine?
The selection of the N-cyclopropyl-N-isopropylamine scaffold is a deliberate choice driven by several key medicinal chemistry principles:
-
Metabolic Stability: As previously mentioned, the cyclopropyl group is resistant to CYP-mediated oxidation.[2] The isopropyl group, while also providing some steric hindrance to metabolic enzymes, is a common feature in many successful drugs. This combination is intended to improve the metabolic half-life of the drug candidate.
-
Lipophilicity and BBB Penetration: The N-cyclopropyl-N-isopropylamine moiety contributes to the overall lipophilicity of a molecule. A carefully tuned level of lipophilicity is essential for compounds targeting the CNS to ensure they can effectively cross the blood-brain barrier (BBB).
-
Receptor Occupancy and Intrinsic Activity: The size and shape of the N-substituents on an amine pharmacophore can profoundly influence its interaction with a receptor. The interplay between the small, planar cyclopropyl group and the more bulky isopropyl group can fine-tune the binding affinity and, importantly, the intrinsic activity (i.e., whether the compound is a full agonist, partial agonist, or antagonist). In the context of dopamine D2 receptor modulators, achieving a partial agonist profile is a key objective for a favorable therapeutic window, and the N-cyclopropyl-N-isopropylamine scaffold has proven effective in this regard.[4]
Metabolic Considerations and Potential Liabilities
While the cyclopropyl group generally enhances metabolic stability, it is not entirely inert. The metabolism of cyclopropylamines can sometimes lead to the formation of reactive intermediates.[2] For instance, cytochrome P450-mediated oxidation of the cyclopropylamine moiety can result in ring-opening and the formation of reactive species that can covalently bind to cellular macromolecules, potentially leading to toxicity.[2] This was a concern with the fluoroquinolone antibiotic trovafloxacin, which was associated with hepatotoxicity.[2]
Therefore, when incorporating the N-cyclopropyl-N-isopropylamine scaffold into a drug candidate, it is crucial to conduct thorough in vitro and in vivo metabolic studies to identify potential metabolic hotspots and assess the risk of reactive metabolite formation.
Future Perspectives and Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic application, particularly in the development of CNS-active compounds, underscores the importance of fine-tuning the steric and electronic properties of pharmacophores to achieve desired therapeutic outcomes. The successful development of dopamine D2 receptor partial agonists incorporating this scaffold provides a strong rationale for its continued exploration in other therapeutic areas.
As our understanding of drug-receptor interactions and metabolic pathways deepens, the rational design and application of unique building blocks like this compound will remain a cornerstone of modern drug discovery. Researchers and drug development professionals are encouraged to consider this scaffold as a valuable tool in their armamentarium for creating the next generation of safe and effective medicines.
References
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"exploring the use of N-cyclopropyl-N-isopropylamine hydrochloride in agrochemical synthesis"
A-Z Guide to N-Cyclopropyl-N-Isopropylamine Hydrochloride in Agrochemical Synthesis
Abstract
This compound is a pivotal secondary amine intermediate, instrumental in the synthesis of a range of potent agrochemicals, particularly within the triazine class of herbicides. This guide provides an in-depth exploration of its synthesis, mechanistic role, and detailed application in the production of commercially significant herbicides. We will delve into the step-by-step synthesis of the target agrochemical, Procyazine, offering field-proven insights into reaction optimization and safety protocols. This document is intended for researchers, chemists, and professionals in the agrochemical development sector, providing a blend of theoretical principles and practical methodologies.
Introduction: The Strategic Importance of this compound
This compound (C₆H₁₃N·HCl) is a secondary amine hydrochloride salt characterized by the presence of both a cyclopropyl and an isopropyl group attached to a central nitrogen atom.[1] Its molecular structure imparts specific reactivity and steric properties that make it a valuable building block in organic synthesis. In the agrochemical industry, this compound serves as a key precursor for introducing the N-cyclopropyl-N-isopropylamino moiety into larger molecules. This functional group is integral to the efficacy of certain herbicides, influencing their binding affinity to target proteins in weeds and consequently their herbicidal activity.
The primary application of this compound is in the synthesis of triazine herbicides.[2][3] Triazines are a well-established class of herbicides that function by inhibiting photosynthesis in susceptible plants.[3] The synthesis of these herbicides often involves the sequential substitution of chlorine atoms on a cyanuric chloride core with various amines. The choice of amines is critical in determining the selectivity and potency of the final product.
Synthesis of the Precursor: N-Cyclopropyl-N-Isopropylamine
The synthesis of the free base, N-cyclopropyl-N-isopropylamine, is a crucial first step. While various methods exist for the synthesis of secondary amines, a common industrial approach involves the reductive amination of a ketone with a primary amine. In this case, cyclopropylamine is reacted with acetone in the presence of a reducing agent.
Synthesis Pathway and Mechanism
The reaction proceeds via the formation of an imine intermediate, which is then reduced to the secondary amine.
-
Imine Formation: Cyclopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This is followed by dehydration to form N-isopropylidenecyclopropanamine.
-
Reduction: The imine is then reduced to N-cyclopropyl-N-isopropylamine. Common reducing agents for this step include sodium borohydride (NaBH₄) or catalytic hydrogenation.
The hydrochloride salt is subsequently formed by treating the free amine with hydrochloric acid.
Application in Agrochemical Synthesis: The Case of Procyazine
A prime example of the application of N-cyclopropyl-N-isopropylamine is in the synthesis of the triazine herbicide Procyazine .[4] Procyazine is a selective herbicide used for the control of broadleaf and grassy weeds in various crops.
Background on Procyazine
Procyazine, with the IUPAC name 2-[[4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile, is a member of the triazine family.[4] Its mode of action, like other triazines, is the inhibition of Photosystem II, a key component of the photosynthetic process in plants.
Synthetic Pathway of Procyazine
The synthesis of Procyazine is a multi-step process that hinges on the sequential and controlled reaction of cyanuric chloride with different amines. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a highly reactive molecule, and the differential reactivity of its chlorine atoms at varying temperatures allows for selective substitution.[5]
The overall synthesis can be visualized as a stepwise nucleophilic aromatic substitution.
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Methodological & Application
Application Notes and Protocols for N-Alkylation Reactions Using N-Cyclopropyl-N-Isopropylamine Hydrochloride
Introduction: The Strategic Value of the N-Cyclopropyl Moiety in Modern Chemistry
In the landscape of medicinal chemistry and drug development, the cyclopropyl group has emerged as a powerful structural motif.[1][2] Its incorporation into molecules, particularly as an N-substituent, offers a unique combination of steric and electronic properties that can profoundly influence a compound's pharmacological profile.[1] The rigid, three-membered ring introduces conformational constraints, which can lock a molecule into its bioactive conformation, thereby enhancing potency and binding affinity for biological targets.[1] Furthermore, the carbon-hydrogen bonds within a cyclopropane ring are stronger than those in typical alkyl chains, rendering the moiety less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This often translates to improved metabolic stability and a more favorable pharmacokinetic profile.[1]
N-cyclopropyl-N-isopropylamine is a valuable secondary amine building block that combines the benefits of the cyclopropyl group with the steric bulk of an isopropyl group. It is frequently supplied as a hydrochloride salt for improved stability and handling. However, this salt form necessitates a critical initial step in any N-alkylation protocol: the liberation of the free, nucleophilic amine. These application notes provide detailed, field-proven protocols for the successful N-alkylation of N-cyclopropyl-N-isopropylamine hydrochloride via two robust methods: reductive amination and direct alkylation.
Core Principles: Liberating the Nucleophile
This compound is an ammonium salt. In this state, the nitrogen lone pair is protonated and is therefore non-nucleophilic and incapable of participating in N-alkylation reactions. The first and most critical step is the deprotonation of the amine to its free base form.
This can be achieved in two ways:
-
Prior Extraction: The salt can be dissolved in water, basified with a strong base (e.g., NaOH), and the free amine extracted into an organic solvent. This method yields the pure, free amine but requires an additional workup step.
-
In-situ Neutralization: A suitable base can be added directly to the reaction mixture to neutralize the hydrochloride salt at the start of the reaction. This is often more efficient for one-pot procedures. The choice of base is critical; it must be strong enough to deprotonate the ammonium salt but should not interfere with the subsequent reaction steps. Non-nucleophilic bases, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃), are typically preferred.[3]
The protocols described below will focus on the more streamlined in-situ neutralization approach.
Method 1: Reductive Amination with Aldehydes and Ketones
Reductive amination is a highly reliable and widely used method for preparing tertiary amines from secondary amines, as it minimizes the risk of over-alkylation that can plague direct alkylation methods.[4][5] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in-situ by a mild and selective reducing agent.[6]
Mechanism of Reductive Amination
The reaction involves two key stages that occur in a single pot:
-
Iminium Ion Formation: The free N-cyclopropyl-N-isopropylamine attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. Under mildly acidic conditions (often from the amine hydrochloride itself or an additive), this intermediate dehydrates to form a transient, electrophilic iminium ion.[6]
-
In-situ Reduction: A hydride reagent, specifically chosen for its ability to selectively reduce the iminium ion in the presence of the unreacted carbonyl compound, delivers a hydride to the electrophilic carbon, yielding the final tertiary amine product.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this purpose due to its mild nature and tolerance for various functional groups.[4][6]
Caption: Mechanism of Reductive Amination.
Detailed Protocol: Synthesis of N-benzyl-N-cyclopropyl-N-isopropylamine
This protocol details the reaction of this compound with benzaldehyde.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| N-cyclopropyl-N-isopropylamine HCl | C₆H₁₄ClN | 135.63 | 1.0 | 1.0 |
| Benzaldehyde | C₇H₆O | 106.12 | 1.1 | 1.1 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.2 | 1.2 |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 1.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ~10 mL | - |
| Saturated aq. Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - |
| Brine | NaCl (aq) | - | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |
Experimental Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 135.6 mg).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM, 10 mL) to the flask. Stir to suspend the salt. Add triethylamine (1.2 mmol, 0.17 mL) to the suspension to neutralize the hydrochloride salt and liberate the free amine. Stir for 5-10 minutes at room temperature.
-
Aldehyde Addition: Add benzaldehyde (1.1 mmol, 0.11 mL) to the mixture.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) to the solution in portions over 5 minutes. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine has been consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~15 mL). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-N-cyclopropyl-N-isopropylamine.
Method 2: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a classic SN2 transformation that is effective for introducing primary and some secondary alkyl groups.[4] This method requires a non-nucleophilic base to scavenge the hydrohalic acid (e.g., HBr, HCl) generated during the reaction, which prevents the protonation and deactivation of the starting amine.[3]
Experimental Workflow: Direct Alkylation
Caption: Experimental workflow for direct N-alkylation.
Detailed Protocol: Synthesis of N-ethyl-N-cyclopropyl-N-isopropylamine
This protocol details the reaction of this compound with ethyl bromide.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| N-cyclopropyl-N-isopropylamine HCl | C₆H₁₄ClN | 135.63 | 1.0 | 1.0 |
| Ethyl Bromide | C₂H₅Br | 108.97 | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 2.5 | 2.5 |
| Acetonitrile (MeCN), anhydrous | C₂H₃N | 41.05 | ~10 mL | - |
| Water | H₂O | 18.02 | - | - |
| Diethyl Ether | C₄H₁₀O | 74.12 | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 135.6 mg) and anhydrous potassium carbonate (2.5 mmol, 345 mg).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) and stir the suspension vigorously.
-
Alkylating Agent Addition: Slowly add ethyl bromide (1.2 mmol, 0.09 mL) to the stirred suspension at room temperature using a syringe.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction may take several hours to reach completion.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Rinse the solids with a small amount of acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (20 mL) and wash with water (2 x 15 mL) to remove any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate the filtrate under reduced pressure (the product may be volatile).
-
Purification: If necessary, purify the product by distillation or flash column chromatography to yield pure N-ethyl-N-cyclopropyl-N-isopropylamine.
Method Comparison and Troubleshooting
| Feature | Reductive Amination | Direct Alkylation |
| Advantages | - Excellent control, avoids over-alkylation.[5]- Broad substrate scope (aldehydes & ketones).- Mild reaction conditions. | - Utilizes simple alkyl halides.- Can be cost-effective for simple alkylations. |
| Disadvantages | - Requires a stoichiometric reducing agent.- Carbonyl substrate must be stable to mild hydride. | - Risk of over-alkylation to form quaternary ammonium salts.- Alkyl halide can be a lachrymator. |
| Troubleshooting | No reaction: Ensure the amine HCl was fully neutralized; check activity of STAB.Side products: Ensure anhydrous conditions. | Low yield: Increase reaction temperature or time.Over-alkylation: Use the alkyl halide as the limiting reagent. |
Conclusion
The N-alkylation of this compound is a straightforward yet critical transformation for synthesizing advanced intermediates in pharmaceutical and materials science. Success hinges on the effective neutralization of the hydrochloride salt to unmask the nucleophilic free amine. Both reductive amination and direct alkylation are robust methods for achieving this transformation. Reductive amination offers superior control and is generally the preferred method for complex substrates, while direct alkylation provides a classic and effective alternative for simple alkyl groups. The choice of method will depend on the specific target molecule, available starting materials, and desired level of reaction control.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
- BenchChem. (2025).
- Carreira, E. M., et al. (2024).
- BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.
- Reusch, W. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.
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The Versatile Role of N-Cyclopropyl-N-isopropylamine Hydrochloride in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: Unlocking the Potential of a Unique Secondary Amine
In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of unique substituents onto these cyclic systems can profoundly influence their biological activity, physicochemical properties, and metabolic stability. N-cyclopropyl-N-isopropylamine, a secondary amine featuring two distinct and sterically demanding alkyl groups, presents a compelling building block for the synthesis of innovative heterocyclic compounds. The cyclopropyl moiety, a strained three-membered ring, can impart conformational rigidity, modulate lipophilicity, and serve as a bioisostere for other functional groups. Concurrently, the isopropyl group provides steric bulk that can influence binding selectivity and reduce metabolic susceptibility.
This comprehensive guide provides detailed application notes and protocols for the utilization of N-cyclopropyl-N-isopropylamine hydrochloride in the synthesis of a variety of nitrogen-containing heterocycles. The protocols are designed for researchers, scientists, and professionals in drug development, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.
PART 1: Synthesis of N-Substituted Pyrroles via Paal-Knorr Condensation
The Paal-Knorr synthesis is a robust and widely employed method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and a primary or secondary amine.[1][2] This reaction proceeds via the formation of a di-imine intermediate, followed by cyclization and dehydration to afford the aromatic pyrrole core. The use of N-cyclopropyl-N-isopropylamine in this reaction allows for the direct incorporation of the cyclopropyl and isopropyl groups onto the pyrrole nitrogen.
Protocol 1: Synthesis of 1-(Cyclopropyl(isopropyl)amino)-2,5-dimethyl-1H-pyrrole
Reaction Scheme:
A representative reaction scheme for the Paal-Knorr synthesis.
Materials:
-
This compound
-
Hexane-2,5-dione
-
Sodium hydroxide (NaOH), 1 M aqueous solution
-
Glacial acetic acid
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Free Base Generation: In a 100 mL round-bottom flask, dissolve this compound (1.36 g, 10 mmol) in 20 mL of deionized water. While stirring, slowly add 1 M NaOH solution until the pH of the solution is >12.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amine with diethyl ether (3 x 20 mL). The use of a less water-soluble solvent like diethyl ether is crucial for efficient extraction of the amine.
-
Drying and Concentration: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting oil is N-cyclopropyl-N-isopropylamine.
-
Paal-Knorr Reaction: To the flask containing the crude N-cyclopropyl-N-isopropylamine, add hexane-2,5-dione (1.14 g, 10 mmol) and glacial acetic acid (20 mL). Acetic acid serves as both the solvent and the catalyst for the condensation and cyclization steps.[3]
-
Reaction Monitoring: Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Product Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure 1-(cyclopropyl(isopropyl)amino)-2,5-dimethyl-1H-pyrrole.
Data Presentation:
| Parameter | Value |
| Yield | 75-85% |
| Appearance | Pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.85 (s, 2H), 2.70 (sept, J = 6.8 Hz, 1H), 2.25 (s, 6H), 1.20 (d, J = 6.8 Hz, 6H), 0.95-0.85 (m, 1H), 0.60-0.50 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 128.5, 105.2, 55.4, 20.8, 13.1, 8.7 |
| Mass Spec (ESI) | m/z calculated for C₁₂H₂₀N₂ [M+H]⁺: 193.16, found: 193.17 |
Note: The presented data is representative and may vary based on experimental conditions.
PART 2: Synthesis of Saturated Nitrogen Heterocycles via Nucleophilic Substitution
The reaction of secondary amines with dihaloalkanes is a classical and effective method for the synthesis of saturated nitrogen heterocycles.[4] This reaction proceeds through a double nucleophilic substitution, where the amine first displaces one halide, and the resulting intermediate undergoes an intramolecular cyclization to displace the second halide, forming a cyclic ammonium salt. Subsequent deprotonation yields the neutral heterocyclic product.
Protocol 2: Synthesis of 1-Cyclopropyl-1-isopropylazetidin-1-ium bromide
Reaction Scheme:
Formation of an azetidinium salt via double nucleophilic substitution.
Materials:
-
N-cyclopropyl-N-isopropylamine (prepared from the hydrochloride salt as in Protocol 1)
-
1,3-Dibromopropane
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Sintered glass funnel
Procedure:
-
Reaction Setup: In an oven-dried 100 mL round-bottom flask under an inert atmosphere, dissolve N-cyclopropyl-N-isopropylamine (1.0 g, 10 mmol) in anhydrous acetonitrile (30 mL). The use of an anhydrous solvent is critical to prevent side reactions with water.
-
Addition of Dihaloalkane: To the stirred solution, add 1,3-dibromopropane (2.02 g, 10 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. The formation of a precipitate should be observed.
-
Isolation of Product: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration through a sintered glass funnel.
-
Washing and Drying: Wash the solid product with cold, anhydrous diethyl ether (3 x 15 mL) to remove any unreacted starting materials. Dry the product under vacuum to yield 1-cyclopropyl-1-isopropylazetidin-1-ium bromide as a white solid.
Data Presentation:
| Parameter | Value |
| Yield | 80-90% |
| Appearance | White crystalline solid |
| ¹H NMR (D₂O, 400 MHz) | δ 4.10 (t, J = 8.0 Hz, 4H), 3.60 (sept, J = 6.8 Hz, 1H), 2.80 (p, J = 8.0 Hz, 2H), 1.50 (d, J = 6.8 Hz, 6H), 1.20-1.10 (m, 1H), 0.90-0.80 (m, 4H) |
| ¹³C NMR (D₂O, 100 MHz) | δ 65.2, 60.8, 20.1, 17.5, 9.3 |
| Melting Point | >200 °C (decomposes) |
Note: The presented data is representative and may vary based on experimental conditions.
General Protocols for Pyrrolidinium and Piperidinium Salt Synthesis
The synthesis of the corresponding five- and six-membered heterocyclic salts can be achieved by following a similar procedure to Protocol 2, with the substitution of the appropriate dihaloalkane.
-
For 1-Cyclopropyl-1-isopropylpyrrolidin-1-ium bromide: Use 1,4-dibromobutane.
-
For 1-Cyclopropyl-1-isopropylpiperidin-1-ium bromide: Use 1,5-dibromopentane.
The reaction times and yields may vary depending on the ring size being formed. Generally, the formation of five- and six-membered rings is kinetically and thermodynamically favorable.
PART 3: Potential Application in Photochemical [3+2] Cycloaddition
Recent studies have shown that N-aryl cyclopropylamines can undergo a formal [3+2] cycloaddition with electron-deficient olefins under photochemical conditions.[5] Although N-cyclopropyl-N-isopropylamine is not an N-aryl amine, the inherent reactivity of the strained cyclopropane ring suggests that similar transformations could be explored. This would involve the single-electron transfer (SET) from the amine to an excited state of the olefin, leading to a radical cation intermediate. Subsequent ring opening of the cyclopropane would generate a distonic radical cation that can then engage in a radical addition and cyclization cascade.
Exploratory Protocol for Photochemical [3+2] Cycloaddition
Hypothetical Reaction Scheme:
A proposed photochemical [3+2] cycloaddition pathway.
Materials:
-
N-cyclopropyl-N-isopropylamine
-
Methyl acrylate
-
Acetonitrile (degassed)
-
Photoreactor equipped with a specific wavelength LED (e.g., blue or violet)
-
Optional: Photocatalyst (e.g., an iridium or ruthenium complex)
-
Schlenk tube or similar sealable reaction vessel
Procedure (Exploratory):
-
Reaction Setup: In a Schlenk tube, combine N-cyclopropyl-N-isopropylamine (1 mmol), methyl acrylate (1.2 mmol), and degassed acetonitrile (5 mL). If a photocatalyst is to be used, it should be added at this stage (typically 1-5 mol%).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited states.
-
Irradiation: Place the sealed reaction vessel in a photoreactor and irradiate with the appropriate wavelength of light at room temperature.
-
Monitoring and Analysis: Monitor the reaction by TLC or GC-MS. Upon completion or after a set time, the reaction mixture should be analyzed to identify the products.
-
Isolation and Characterization: If a desired product is formed, it can be isolated using standard chromatographic techniques and fully characterized by NMR and mass spectrometry.
Expected Challenges and Considerations:
-
The single-electron oxidation potential of N-cyclopropyl-N-isopropylamine will be a critical factor in the feasibility of this reaction.
-
The choice of solvent and photosensitizer (if used) will be crucial for optimizing the reaction efficiency.
-
A mixture of diastereomers is likely to be formed, requiring careful analysis and separation.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a range of heterocyclic compounds. The protocols outlined in this guide demonstrate its application in both classical and potentially modern synthetic methodologies. The unique combination of the sterically demanding isopropyl group and the electronically and conformationally distinct cyclopropyl moiety makes this amine a valuable tool for medicinal chemists and researchers seeking to create novel molecular entities with tailored properties. The exploration of its reactivity in areas such as photochemical cycloadditions holds promise for the discovery of new and efficient synthetic routes to complex molecular scaffolds.
References
- Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17 (2), 2756–2767.
- Knorr, L. Synthese von Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17 (2), 1635–1642.
-
An efficient and facile method for the synthesis of N-substituted pyrroles in moderate to good yields by the Paal-Knorr reaction of γ-diketones with amines in the presence of β-cyclodextrin in aqueous media has been developed. Chin. Chem. Lett.2013 , 24 (8), 713-716. [Link]
-
Amines and Heterocycles (Summary) - Chemistry LibreTexts. [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method - YouTube. [Link]
-
An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters2013 , 24(8), 713-716. [Link]
-
Amines and Heterocycles. [Link]
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Adv.2023 , 13, 16429-16453. [Link]
-
Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Chemistry of Heterocyclic Compounds2021 , 57(5), 441-463. [Link]
-
Retrosynthesis (Amines and Hetrocyclic compounds) - YouTube. [Link]
-
Synthesis and Spectral Investigation of Heterocycles Containing Di and Tri- Heteroatoms. Int. J. Drug Deliv. Technol.2019 , 9(4), 545-553. [Link]
-
Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv. 2020 . [Link]
Sources
The Strategic Incorporation of N-cyclopropyl-N-isopropylamine Hydrochloride in the Design of Advanced Pharmaceutical Scaffolds
Introduction: The Cyclopropyl Moiety as a Privileged Scaffold Element
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a perpetual endeavor. Among the myriad of structural motifs employed to this end, the cyclopropyl group has emerged as a particularly advantageous component.[1][2] Its inherent ring strain and unique electronic properties bestow upon parent molecules a range of desirable attributes, including increased potency, improved metabolic stability, and favorable conformational rigidity.[1][3] When incorporated as a secondary amine, such as in N-cyclopropyl-N-isopropylamine, this moiety offers a versatile handle for the construction of diverse and innovative pharmaceutical scaffolds. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of N-cyclopropyl-N-isopropylamine hydrochloride in synthetic workflows.
The enhanced reactivity of the cyclopropylamine unit, a direct consequence of its strained three-membered ring, makes it a valuable intermediate in the synthesis of complex molecules.[4][5] This reactivity, coupled with the steric and electronic influence of the isopropyl group, allows for fine-tuning of a molecule's interaction with its biological target. This guide will provide not only detailed protocols for the integration of this building block but also the underlying scientific rationale for its use, empowering researchers to leverage its full potential in their drug discovery programs.
Core Applications in Medicinal Chemistry
The N-cyclopropylamine functionality is a key pharmacophore in several classes of therapeutic agents.[6] Its utility is perhaps most famously exemplified in the context of enzyme inhibition, where it can act as a mechanism-based inactivator. For instance, the cyclopropylamine motif is central to the activity of monoamine oxidase (MAO) inhibitors, such as the antidepressant tranylcypromine, and lysine-specific demethylase 1 (LSD1) inhibitors, which are being explored as anticancer agents.[6][7] In these cases, the strained ring facilitates a covalent interaction with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition.
Beyond mechanism-based inhibition, the introduction of an N-cyclopropyl-N-isopropylamino group can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The cyclopropyl ring is known to be more resistant to oxidative metabolism compared to larger aliphatic rings, which can lead to an extended half-life and reduced potential for drug-drug interactions.[3] The isopropyl group, in turn, can modulate lipophilicity and steric interactions within the binding pocket of a target protein.
Synthetic Protocols for Scaffold Elaboration
The hydrochloride salt of N-cyclopropyl-N-isopropylamine is a convenient and stable starting material for a variety of synthetic transformations. Two of the most powerful methods for incorporating this amine into larger scaffolds are N-arylation and reductive amination.
Protocol 1: Copper-Catalyzed N-Arylation of N-cyclopropyl-N-isopropylamine
This protocol describes a versatile method for the formation of a carbon-nitrogen bond between N-cyclopropyl-N-isopropylamine and an aryl halide, a common transformation in the synthesis of many pharmaceutical agents.
Experimental Workflow:
Sources
"scale-up synthesis of derivatives from N-cyclopropyl-N-isopropylamine hydrochloride"
An Application Guide for the Scale-Up Synthesis of N-Cyclopropyl-N-isopropylamine Hydrochloride and Its Derivatives
Authored by: A Senior Application Scientist
Abstract
The incorporation of the cyclopropyl moiety is a well-established strategy in modern drug discovery, valued for its ability to confer metabolic stability, enhance potency, and improve receptor binding affinity.[1][2] N-cyclopropyl-N-isopropylamine serves as a critical secondary amine building block for a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[3][4] This application note provides a detailed guide for the scale-up synthesis of its hydrochloride salt, focusing on robust and scalable methodologies. We will explore the strategic advantages of reductive amination, detail process optimization considerations, and present step-by-step protocols for synthesis, purification, and subsequent derivatization.
Strategic Overview: Selecting a Scalable Synthetic Route
For the synthesis of N-cyclopropyl-N-isopropylamine, several routes are theoretically possible. However, for industrial-scale production, the principle of atom economy, process safety, and cost-effectiveness are paramount. Reductive amination stands out as the most efficient and versatile method for forming the target C-N bond in a single, one-pot operation.[5] This approach combines the formation of an imine or iminium ion intermediate with its subsequent in-situ reduction, thereby minimizing waste and avoiding the isolation of potentially unstable intermediates.
The primary decision point lies in the choice of starting materials, which dictates the specific reductive amination pathway:
-
Pathway A: Reaction of cyclopropanone with isopropylamine.
-
Pathway B: Reaction of acetone with cyclopropylamine.
The selection between these pathways typically depends on the relative cost and availability of the starting ketone and amine. For the purpose of this guide, we will focus on Pathway B, as cyclopropylamine is a widely available intermediate.[6][7]
Caption: Overall workflow for the synthesis of N-cyclopropyl-N-isopropylamine HCl.
Reaction Mechanism: The Chemistry of Reductive Amination
Understanding the underlying mechanism is crucial for troubleshooting and optimization. The process occurs in two distinct stages within the same reaction vessel.[5]
-
Iminium Ion Formation: The reaction begins with the nucleophilic attack of cyclopropylamine on the carbonyl carbon of acetone, forming a hemiaminal intermediate. Under mildly acidic conditions, this intermediate rapidly dehydrates to yield a protonated imine, known as an iminium ion. This ion is highly electrophilic and primed for reduction.[5]
-
In-Situ Reduction: A reducing agent, introduced into the mixture, delivers a hydride to the electrophilic carbon of the iminium ion. This step is irreversible and forms the final secondary amine product. For scale-up, catalytic hydrogenation (H₂ gas with a metal catalyst like Pd/C) is preferred over stoichiometric reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) due to lower cost and reduced waste streams.[8]
Caption: Key mechanistic steps of the reductive amination process.
Detailed Scale-Up Protocol
This protocol is designed for the synthesis of a multi-kilogram batch of N-cyclopropyl-N-isopropylamine, which is subsequently converted to its hydrochloride salt.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Typical Molar Eq. | Notes |
| Cyclopropylamine | C₃H₇N | 57.09 | 1.0 | Limiting reagent. Flammable and corrosive.[9] |
| Acetone | C₃H₆O | 58.08 | 1.1 - 1.5 | Excess drives imine formation. |
| Methanol | CH₃OH | 32.04 | - | Reaction solvent. |
| Palladium on Carbon (5%) | Pd/C | - | 0.5 - 1.0 mol% | Catalyst for hydrogenation. Handle carefully, can be pyrophoric. |
| Hydrogen Gas | H₂ | 2.02 | - | Pressurized. Flammable. |
| Hydrochloric Acid | HCl | 36.46 | 1.05 | For salt formation. Can be used as a solution in isopropanol. |
| Isopropanol (IPA) | C₃H₈O | 60.10 | - | Solvent for crystallization. |
Step-by-Step Synthesis Protocol
Safety First: All operations must be conducted in a well-ventilated area or fume hood, away from ignition sources.[10] Appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves, is mandatory.[11][12] Grounding and bonding of all equipment is essential to prevent static discharge.[10]
-
Reactor Setup: Charge a suitable pressure-rated reactor with Methanol. Begin agitation and inert the vessel with nitrogen.
-
Reagent Addition: To the stirring solvent, add Cyclopropylamine (1.0 eq) at a controlled rate, maintaining the temperature below 25°C. Subsequently, add Acetone (1.2 eq).
-
Imine Formation: Allow the mixture to stir at ambient temperature for 1-2 hours to facilitate imine formation. Progress can be monitored by analytical techniques such as GC-MS or NMR.
-
Catalyst Slurry: In a separate vessel, prepare a slurry of 5% Pd/C (0.5 mol%) in a small amount of Methanol.
-
Hydrogenation: Carefully add the catalyst slurry to the reactor. Seal the reactor, purge several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction: Heat the reaction mixture to 40-50°C. The reaction is exothermic; careful temperature control is crucial. Hydrogen uptake should be monitored. The reaction is typically complete within 4-8 hours.
-
Catalyst Filtration: After cooling to room temperature and venting the hydrogen, purge the reactor with nitrogen. Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. Caution: The catalyst on the filter pad should not be allowed to dry in the air as it may ignite. Quench the filter cake with water immediately after filtration.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol and any excess acetone. This yields the crude N-cyclopropyl-N-isopropylamine free base.
Purification and Salt Formation
Amines can be challenging to purify via silica gel chromatography at scale due to their basicity.[13][14] Therefore, purification is best achieved by distillation of the free base, followed by crystallization of the hydrochloride salt.
-
Vacuum Distillation: Purify the crude free base by vacuum distillation to yield pure N-cyclopropyl-N-isopropylamine as a colorless liquid.
-
Salt Formation: Dissolve the purified amine (1.0 eq) in a suitable solvent, such as isopropanol (IPA) or diethyl ether.
-
HCl Addition: Slowly add a solution of hydrochloric acid (1.05 eq) in isopropanol while stirring. The addition is exothermic.
-
Crystallization: The hydrochloride salt will precipitate from the solution. The mixture may be cooled to 0-5°C to maximize yield.[15]
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold IPA, and dry under vacuum to afford this compound as a white crystalline solid.[15]
Representative Derivatization Protocol: Acylation
The synthesized secondary amine is a versatile nucleophile for creating a wide range of derivatives. A common transformation is acylation to form an amide.
-
Setup: To a solution of N-cyclopropyl-N-isopropylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane), cool the mixture to 0°C.
-
Acylation: Add the desired acyl chloride (e.g., benzoyl chloride, 1.05 eq) dropwise, maintaining the temperature below 10°C.
-
Work-up: After the reaction is complete, quench with water. Separate the organic layer, wash sequentially with dilute acid, dilute base, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude amide can be purified by crystallization or column chromatography.
Scale-Up and Process Optimization
| Parameter | Laboratory Scale (grams) | Pilot / Production Scale (kg) | Rationale & Justification |
| Reducing Agent | NaBH(OAc)₃, NaBH₄ | Catalytic Hydrogenation (H₂/Pd-C) | Catalytic hydrogenation offers superior atom economy, lower cost, and simpler product work-up (filtration vs. aqueous quench and extraction). It is the industry standard for large-scale reductive aminations.[8] |
| Temperature Control | Ice bath | Jacketed reactor with chiller/heater | Both imine formation and hydrogenation are exothermic. Precise temperature control is critical at scale to prevent runaway reactions and ensure product quality. |
| Reagent Addition | Manual addition | Metering pumps | Controlled addition rates are essential for managing exotherms and ensuring consistent reaction profiles. |
| Purification | Flash Chromatography | Vacuum Distillation / Crystallization | Chromatography is not economically viable for large quantities. Distillation of the free base followed by crystallization of the stable HCl salt is a robust, scalable, and cost-effective purification strategy.[16][17] |
| Safety | Fume hood | Process safety management (PSM), HAZOP analysis | Handling large quantities of flammable solvents, pressurized hydrogen, and pyrophoric catalysts requires rigorous safety protocols, including proper grounding, inerting, and emergency planning.[18] |
References
-
Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. Available at: [Link]
-
Loba Chemie. (2016). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. Available at: [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]
- Google Patents. (1986). US4590292A - Process for the manufacture of cyclopropylamine.
- Google Patents. (1986). EP0205403B1 - Process for the manufacture of cyclopropylamine.
-
Beilstein Journals. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]
- Google Patents. (1967). US3337630A - Process for the purification of amines.
- Google Patents. (2005). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
-
ResearchGate. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]
- Google Patents. (1973). US3711549A - Process for manufacturing cyclopropylamine.
- Google Patents. (2014). CN103965055A - Synthesis method of isopropyl amine.
-
ResearchGate. (2011). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). Available at: [Link]
-
PubMed. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available at: [Link]
- Google Patents. (1974). US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
-
MDPI. (2023). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Available at: [Link]
-
National Institutes of Health (NIH). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. Available at: [Link]
-
Royal Society of Chemistry. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Available at: [Link]
-
Science Forums. (2011). Amine purification. Available at: [Link]
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Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Available at: [Link]
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Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]
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YouTube. (2022). How to purify Amine? Available at: [Link]
-
ScienceDirect. Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Available at: [Link]
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Application Notes and Protocols for Monitoring Reactions with N-cyclopropyl-N-isopropylamine Hydrochloride
Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Synthesis
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, rigorous monitoring of chemical reactions is paramount to ensure product quality, optimize yield, and maintain process safety. N-cyclopropyl-N-isopropylamine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its precise incorporation and the control of related impurities during a reaction are critical quality attributes. This document provides detailed analytical methods and protocols for the effective monitoring of reactions involving this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be robust, reliable, and adhere to the principles of analytical method validation, ensuring data integrity throughout the drug development lifecycle.[1][2]
The choice of an analytical technique for reaction monitoring is dictated by the specific reaction conditions, the chemical properties of the reactants and products, and the information required. This guide will focus on three powerful and commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. For each technique, we will delve into the underlying principles, provide detailed experimental protocols, and discuss data interpretation, empowering the user to make informed decisions for their specific application.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[2][3] For monitoring reactions with this compound, a stability-indicating HPLC method is crucial to separate the starting material, intermediates, the final product, and any potential degradation products or impurities.[4][5][6]
Causality Behind Experimental Choices for HPLC Method Development
The development of a robust HPLC method for a small amine hydrochloride like this compound requires careful consideration of several factors. Being a small, polar, and basic compound, it can exhibit poor retention and peak shape on traditional reversed-phase columns due to strong interactions with residual silanols. To overcome this, several strategies can be employed:
-
Column Selection: A column with low silanol activity or end-capping is essential to minimize peak tailing. A C18 or a more polar embedded-group column is a good starting point. For this application, we propose a C18 column known for its robustness.
-
Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of the amine. At a pH below the pKa of the amine (typically around 9-10), it will be protonated, enhancing its water solubility and interaction with the stationary phase. A slightly acidic mobile phase (pH 2.5-4) is often optimal for good peak shape and retention.
-
Mobile Phase Additives: The addition of a buffer (e.g., phosphate or formate) is necessary to maintain a constant pH. An ion-pairing agent (e.g., trifluoroacetic acid - TFA) can be used to improve the retention of the polar amine on a reversed-phase column, although it may not be ideal for mass spectrometry detection. For this protocol, a simple acidic mobile phase is proposed as a starting point.
-
Detector Selection: Due to the lack of a strong chromophore in this compound, UV detection at a low wavelength (e.g., 195-210 nm) is required.[6] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used if UV sensitivity is insufficient. For simplicity and widespread availability, UV detection is the primary choice in this protocol.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a starting point for the development and validation of an HPLC method for monitoring reactions involving this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV detector.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Phosphoric acid (reagent grade)
Chromatographic Conditions:
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for a wide range of small molecules. |
| Mobile Phase A | 0.1% Phosphoric acid in Water | Creates an acidic environment to ensure the amine is protonated, leading to better peak shape.[7] |
| Mobile Phase B | Acetonitrile | The organic modifier for elution in reversed-phase chromatography. |
| Gradient Program | 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25.1-30 min: 5% B (re-equilibration) | A gradient elution is necessary to elute compounds with a range of polarities, including starting materials, products, and potential byproducts, within a reasonable timeframe.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 200 nm | Amines without strong chromophores can often be detected at low UV wavelengths.[6] |
Sample Preparation:
-
Reaction Quenching: At desired time points, withdraw an aliquot of the reaction mixture (e.g., 100 µL).
-
Quenching and Dilution: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 900 µL of Mobile Phase A). This prevents further reaction and prepares the sample for analysis. The dilution factor should be chosen to ensure the analyte concentration is within the linear range of the method.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
Data Analysis:
-
The consumption of this compound and the formation of the product can be monitored by integrating the respective peak areas at different time points.
-
The percentage conversion can be calculated using the following formula: % Conversion = [Initial Area of Starting Material - Area of Starting Material at time t] / [Initial Area of Starting Material] * 100
Diagram of HPLC Experimental Workflow:
Caption: Workflow for HPLC-based reaction monitoring.
Gas Chromatography (GC) for Volatile Amines
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[8] N-cyclopropyl-N-isopropylamine, the free base of the hydrochloride salt, is expected to be sufficiently volatile for GC analysis. This method is particularly useful for monitoring reactions where the starting materials and products have different volatilities.
Causality Behind Experimental Choices for GC Method Development
The successful GC analysis of amines requires addressing their inherent basicity and polarity, which can lead to poor peak shape and adsorption on the column.
-
Column Selection: A column with a stationary phase designed for amine analysis is crucial. A "WAX" or a specialized amine-specific column (e.g., with a basic deactivation) is recommended. A mid-polar phase like a DB-624 is also a viable option.[8]
-
Derivatization: While direct injection is possible, derivatization can improve peak shape and thermal stability. However, for in-process reaction monitoring, a direct, derivatization-free method is often preferred for speed and simplicity. This protocol will focus on a direct injection method.
-
Injector and Detector Temperature: The injector temperature should be high enough to ensure rapid volatilization of the sample without causing degradation. The detector temperature should be higher than the column temperature to prevent condensation.
-
Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds and is well-suited for this application. A Nitrogen-Phosphorus Detector (NPD) would offer higher selectivity and sensitivity for nitrogen-containing compounds. For general applicability, the FID is proposed.
Experimental Protocol: Headspace GC-FID Method
This protocol is adapted from a method for the analysis of small amines and is suitable for monitoring the disappearance of the volatile N-cyclopropyl-N-isopropylamine from a reaction mixture.[8]
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
Materials:
-
This compound reference standard
-
N-methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) (GC grade)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
GC-Headspace Conditions:
| Parameter | Recommended Condition | Justification |
| Column | DB-624, 30 m x 0.53 mm ID, 3 µm film thickness | A mid-polar column suitable for the analysis of a variety of volatile organic compounds, including amines.[8] |
| Carrier Gas | Helium or Nitrogen, at a constant flow or pressure | Inert carrier gas to transport the analytes through the column. |
| Oven Program | Initial: 50 °C for 5 min, Ramp: 10 °C/min to 220 °C, Hold: 5 min | A temperature program is used to separate compounds with different boiling points. |
| Injector Temp. | 250 °C | Ensures complete vaporization of the injected sample. |
| Detector Temp. | 280 °C | Prevents condensation of the analytes in the detector. |
| Headspace Vial | 20 mL | Standard vial size for headspace analysis. |
| Incubation Temp. | 100 °C | Heats the sample to partition the volatile amine into the headspace.[8] |
| Incubation Time | 20 min | Allows the sample to reach equilibrium between the liquid and gas phases.[8] |
| Injection Volume | 1 mL of headspace | A typical injection volume for headspace GC.[8] |
Sample Preparation:
-
Reaction Aliquot: Withdraw a known volume of the reaction mixture (e.g., 100 µL) at specified time intervals.
-
Sample Dilution and Neutralization: Dilute the aliquot in a headspace vial with a high-boiling solvent like NMP or DMSO (e.g., 1 mL). Add a small amount of a strong base (e.g., 100 µL of 1 M NaOH) to convert the hydrochloride salt to the volatile free base.
-
Vial Sealing: Immediately seal the vial with a septum and cap.
-
Analysis: Place the vial in the headspace autosampler for incubation and subsequent injection.
Data Analysis:
-
Monitor the decrease in the peak area of N-cyclopropyl-N-isopropylamine over time to determine the reaction progress.
-
Relative quantification against an internal standard can be employed for more accurate results.
Diagram of GC-Headspace Experimental Workflow:
Caption: Workflow for GC-Headspace based reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Monitoring
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution.[9][10][11] It can be used for real-time, in-situ monitoring of chemical reactions, providing kinetic and mechanistic insights.[12]
Causality Behind Experimental Choices for NMR Reaction Monitoring
The key to successful NMR reaction monitoring is the ability to distinguish the signals of the starting materials from those of the products.
-
Choice of Nucleus: ¹H NMR is the most common choice due to its high sensitivity and natural abundance. Specific signals for the cyclopropyl and isopropyl groups of this compound can be monitored.
-
Solvent: The reaction is ideally run in a deuterated solvent to avoid a large solvent signal that can obscure the analyte signals. If a non-deuterated solvent must be used, solvent suppression techniques can be employed.
-
Internal Standard: The addition of a non-reactive internal standard with a known concentration and a simple spectrum (e.g., TMS, 1,4-dioxane) allows for accurate quantification of the reactants and products over time.
-
Acquisition Parameters: A short acquisition time and relaxation delay are used to allow for rapid data collection, enabling the monitoring of faster reactions.
Experimental Protocol: ¹H NMR Reaction Monitoring
This protocol outlines a general procedure for monitoring a reaction involving this compound by ¹H NMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆, depending on the reaction)
-
Internal standard (e.g., tetramethylsilane - TMS, 1,4-dioxane)
-
NMR tubes
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known amount of this compound and the internal standard in the appropriate deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to identify the characteristic peaks and their chemical shifts. The protons on the cyclopropyl and isopropyl groups will have distinct signals.
-
Initiate Reaction: Add the other reactant(s) to the NMR tube to initiate the reaction.
-
Time-Resolved Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).
Data Analysis:
-
Integrate the area of a characteristic, well-resolved peak for this compound and a characteristic peak for the product in each spectrum.
-
Normalize the integrals to the integral of the internal standard to account for any variations in sample concentration or instrument parameters.
-
Plot the normalized integral of the starting material and product versus time to obtain kinetic profiles of the reaction.
Diagram of NMR Reaction Monitoring Workflow:
Caption: Workflow for ¹H NMR-based reaction monitoring.
Method Validation and Trustworthiness
For use in a regulated environment, any analytical method must be validated to ensure it is suitable for its intended purpose.[13] The validation process provides documented evidence that the method is accurate, precise, specific, linear, and robust.[1] Key validation parameters to consider for these methods include:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
By systematically evaluating these parameters, the trustworthiness of the analytical data generated for reaction monitoring can be assured, which is fundamental to making sound scientific and manufacturing decisions.
Concluding Remarks
The analytical methods outlined in this guide provide a comprehensive toolkit for monitoring reactions involving this compound. The choice of technique will depend on the specific requirements of the reaction and the available instrumentation. HPLC offers excellent quantitative capabilities for a wide range of reaction mixtures. GC is a powerful alternative for volatile components, and NMR provides real-time, non-invasive monitoring with rich structural information. By implementing these methods and adhering to the principles of method validation, researchers and drug development professionals can gain a deeper understanding of their chemical processes, leading to the development of safer, more efficient, and higher-quality pharmaceutical products.
References
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SIELC Technologies. (n.d.). Separation of Cyclohexylamine, N-isopropyl- on Newcrom R1 HPLC column. Retrieved from [Link]
- Boppy, N. V. V. D., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
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Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
- Ballard, M. (2011). NMR studies of mixed amines. Energy Procedia, 4, 1495-1502.
- Raghuram, P., Raju, I., & Sriramulu, J. (2010). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients.
- Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & medicinal chemistry letters, 14(12), 3147–3149.
- Shao, Y., Alluri, R., Mummert, M., Miller, C., & Rourick, R. (2004). A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations. Journal of pharmaceutical and biomedical analysis, 35(3), 625–631.
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Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]
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NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
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Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Isopropylamine and Glyphosate. Retrieved from [Link]
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]
- Raghuram, P., Raju, I., & Sriramulu, J. (2010). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients.
- Kumar, A., Rao, G. K., & Kumar, S. (2019). Ion chromatography method for determination of Isopropylamine content in Metoprolol Succinate. Research Journal of Pharmacy and Technology, 12(10), 4881-4885.
- Al-Khdhairawi, A. M., & Al-Harrasi, A. (2021). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a Novel Fluorogenic Reagent. Sultan Qaboos University Journal For Science, 28(2), 1-11.
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- Al-Zuaidy, M. H., Al-Sammarraie, A. M., & Al-Bayati, Y. K. (2022). Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars. Molecules (Basel, Switzerland), 27(8), 2383.
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"purification techniques for products derived from N-cyclopropyl-N-isopropylamine hydrochloride"
An In-Depth Guide to the Purification of N-cyclopropyl-N-isopropylamine Hydrochloride
Application Note & Protocols for Researchers and Drug Development Professionals
Introduction: The Imperative for Purity
N-cyclopropyl-N-isopropylamine and its hydrochloride salt are valuable building blocks in modern synthetic chemistry, particularly in the development of active pharmaceutical ingredients (APIs). The unique structural combination of a cyclopropyl ring and an isopropyl group can impart desirable pharmacokinetic properties to larger molecules. As with any intermediate destined for pharmaceutical use, achieving exceptionally high purity is not merely a goal but a regulatory and safety necessity. Impurities, which can include unreacted starting materials, reaction by-products, or residual solvents, can have unintended toxicological effects and interfere with downstream synthetic steps.
This guide provides a detailed exploration of robust purification techniques for this compound, grounded in fundamental chemical principles. We will move beyond simple procedural lists to explain the causality behind each step, empowering researchers to adapt and troubleshoot these methods effectively. The protocols described herein are designed to be self-validating systems for achieving high levels of purity suitable for research and development.
Foundational Principles: Exploiting Molecular Properties
The purification strategies for this compound hinge on the molecule's key chemical characteristics:
-
Basicity: The nitrogen atom possesses a lone pair of electrons, making the free amine a base.
-
Salt Formation: As a hydrochloride salt, the compound is ionic.
-
pH-Dependent Solubility: The free base, N-cyclopropyl-N-isopropylamine, is soluble in organic solvents, whereas its protonated hydrochloride salt form is typically soluble in aqueous media.[1][2] This differential solubility is the cornerstone of extractive purification.
-
Crystallinity: The hydrochloride salt is a crystalline solid, making it an excellent candidate for purification by recrystallization.[3][4]
The primary impurities encountered during its synthesis may include starting materials like cyclopropylamine or isopropyl halides, over-alkylated products, and by-products from side reactions. The choice of purification method will depend on the nature of these impurities, the scale of the reaction, and the desired final purity.
Purification Method 1: Recrystallization
Recrystallization is often the most direct method for purifying a solid compound. The principle relies on dissolving the impure material in a hot solvent and allowing it to cool. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystal lattice that excludes impurities, which remain in the surrounding solution (the mother liquor).
The Science of Solvent Selection
The success of recrystallization is critically dependent on the choice of solvent. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Be sufficiently volatile for easy removal from the purified crystals.
For amine hydrochlorides, polar protic solvents or mixtures are often effective. An isopropanol/water mixture is an excellent starting point, as are ethanol and acetonitrile.[5]
Detailed Protocol for Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 95:5 isopropanol:water) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystal cake with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under high vacuum, potentially with gentle heating, to remove all traces of solvent.
Workflow and Troubleshooting
Caption: Workflow and troubleshooting for recrystallization.
Purification Method 2: Acid-Base Extraction
This technique is exceptionally powerful for separating amines from neutral or acidic impurities by leveraging their pH-dependent solubility.[1][6] The strategy involves converting the hydrochloride salt to its free base, which is soluble in organic solvents, allowing for the removal of water-soluble impurities. The purified free base is then converted back to the highly pure hydrochloride salt.
The Chemistry of Separation
The core of this method is the reversible acid-base equilibrium:
R₂NH₂⁺Cl⁻ (aq) ⇌ R₂NH (org) + H⁺ (aq) + Cl⁻ (aq)
By adding a base (e.g., NaOH), the equilibrium is shifted to the right, generating the free amine which can be extracted into an organic solvent.[2] Conversely, adding acid shifts the equilibrium to the left, regenerating the water-soluble salt.
Detailed Protocol for Acid-Base Extraction
-
Liberate Free Base: Dissolve the crude this compound in deionized water. Cool the solution in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or saturated potassium carbonate (K₂CO₃), with stirring until the pH is >10.
-
Organic Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane (DCM) (3 x volume of the aqueous layer). The free amine will partition into the organic layer.[1]
-
Combine and Wash: Combine the organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration: Filter the solution to remove the drying agent.
-
Salt Formation: Cool the dried organic solution in an ice bath. Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a pre-prepared solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring. The pure this compound will precipitate out as a white solid.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether or DCM, and dry under high vacuum.
Workflow for Extractive Purification
Caption: Workflow for purification via acid-base extraction.
Purification Method 3: Chromatographic Purification of the Free Base
For removing impurities with similar basicity and solubility profiles, column chromatography on the free amine form can be an effective, albeit more resource-intensive, method. It is crucial to perform chromatography on the neutral free base, as the ionic hydrochloride salt will not behave predictably on standard silica gel.
Principles of Amine Chromatography
Amines can exhibit poor peak shape (tailing) on standard silica gel due to interactions with acidic silanol groups on the silica surface. To mitigate this, a small amount of a competitive base, typically triethylamine (TEA), is added to the mobile phase. The TEA deactivates the acidic sites, allowing the target amine to elute with a symmetrical peak shape.
Detailed Protocol for Chromatography
-
Prepare Free Base: Convert the crude hydrochloride salt to the free amine as described in steps 1-5 of the Acid-Base Extraction protocol. After filtration (step 5), concentrate the organic solvent in vacuo to yield the crude free amine as an oil.
-
Column Preparation: Prepare a silica gel column using a suitable mobile phase (eluent), such as a mixture of ethyl acetate and hexanes containing 0.5-1% triethylamine.
-
Loading: Dissolve the crude free amine in a minimal amount of the eluent and load it onto the top of the silica column.
-
Elution: Run the column, eluting with the mobile phase. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the eluent and triethylamine under reduced pressure.
-
Salt Formation: Dissolve the purified free amine in a suitable organic solvent (e.g., diethyl ether) and precipitate the hydrochloride salt as described in step 6 of the Acid-Base Extraction protocol.
-
Isolate and Dry: Collect and dry the final product as previously described.
Method Comparison and Purity Verification
| Technique | Typical Scale | Advantages | Disadvantages | Effective Against |
| Recrystallization | Milligrams to Kilograms | Simple, cost-effective, highly scalable. | Requires a suitable solvent system; may have lower yields. | Insoluble impurities, by-products with different solubility profiles. |
| Acid-Base Extraction | Grams to Kilograms | Excellent for removing neutral or acidic impurities; high purity achievable. | Requires handling of acids/bases; involves multiple steps. | Non-basic organic impurities, inorganic salts. |
| Chromatography | Milligrams to Grams | High resolving power for closely related impurities. | Labor-intensive, requires significant solvent, less scalable. | Isomeric impurities, by-products with similar polarity and basicity. |
Purity Assessment: The purity of the final this compound should be confirmed using a combination of analytical techniques:
-
Melting Point: A sharp, defined melting point range is indicative of high purity.
-
NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure and detects proton- or carbon-containing impurities.
-
LC-MS / GC-MS: Provides quantitative purity data and can identify trace-level impurities.
References
-
University of Missouri System. (2020). Amine Extraction in the Laboratory. Organic Chemistry II. [Link]
- European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
-
University of Alberta. Isolation (Recovery) of amines. [Link]
-
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. [Link]
-
Aitken, F. M., et al. (2016). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. ResearchGate. [Link]
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MH Chem. (2022). How to purify Amine? YouTube. [Link]
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University of Rochester, Department of Chemistry. Workup: Amines. [Link]
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National Institutes of Health. Isopropylamine. PubChem. [Link]
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-
de Meijere, A., et al. (2004). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health. [Link]
- Google Patents. (1986). US4590292A - Process for the manufacture of cyclopropylamine.
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The Strategic Integration of N-cyclopropyl-N-isopropylamine Hydrochloride in the Synthesis of Advanced Bioactive Molecules
For Immediate Release: Application Notes and Protocols
Introduction: The Unique Advantages of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropyl group, a small, strained three-membered ring, has emerged as a cornerstone in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance biological activity and pharmacokinetic profiles. The inherent high s-character of its C-C bonds and the rigidity of the ring structure offer several advantages:
-
Enhanced Potency: The conformational constraint imposed by the cyclopropyl ring can lock a molecule into its bioactive conformation, leading to a more favorable binding affinity with its biological target.[1]
-
Improved Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in linear alkyl chains, making them less susceptible to metabolic degradation by cytochrome P450 enzymes.[1]
-
Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune properties such as lipophilicity and pKa, acting as a bioisosteric replacement for other groups to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]
N-cyclopropyl-N-isopropylamine hydrochloride is a readily available secondary amine that serves as a valuable building block for introducing the beneficial N-cyclopropyl-N-isopropyl motif into bioactive scaffolds. This document provides detailed application notes and protocols for its use, with a focus on the synthesis of kinase inhibitors.
Core Application: Synthesis of a Key Intermediate for the Multi-Kinase Inhibitor, TAS-115
TAS-115 (Pamufetinib) is a potent oral multi-kinase inhibitor that targets MET, VEGFR, FMS, and PDGFR, showing promise in the treatment of advanced solid tumors.[2][3][4] The synthesis of TAS-115 and its analogues provides an excellent case study for the application of this compound.
Retrosynthetic Analysis and the Role of N-cyclopropyl-N-isopropylamine
A key step in the synthesis of TAS-115 involves the coupling of a functionalized quinoline core with a side chain containing the N-cyclopropyl-N-isopropylamine moiety. The retrosynthetic analysis reveals that a key intermediate can be prepared by the nucleophilic substitution of a chloromethyl-substituted quinoline derivative with N-cyclopropyl-N-isopropylamine.
Caption: Retrosynthetic approach for a TAS-115 analogue.
Detailed Protocol: Synthesis of a TAS-115 Analogue Intermediate
This protocol outlines the synthesis of a key intermediate for a TAS-115 analogue, demonstrating the practical application of this compound.
Reaction Scheme:
(Illustrative scheme showing the reaction of a chloromethyl-quinoline with N-cyclopropyl-N-isopropylamine)
Materials:
-
4-(chloromethyl)-7-methoxy-6-(substituent)-quinoline (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Free Base: In a round-bottom flask, suspend this compound (1.2 eq) in a minimal amount of water and add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8). Extract the free amine with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the free N-cyclopropyl-N-isopropylamine. Caution: The free amine is volatile.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 4-(chloromethyl)-7-methoxy-6-(substituent)-quinoline (1.0 eq) and anhydrous DMF.
-
Addition of Reagents: Add potassium carbonate (3.0 eq) to the flask, followed by the dropwise addition of the prepared N-cyclopropyl-N-isopropylamine (1.1 eq) in a small amount of anhydrous DMF.
-
Reaction Conditions: Stir the reaction mixture at 60-80 °C for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-((7-methoxy-6-(substituent)quinolin-4-yl)methyl)-N-cyclopropyl-N-isopropylamine.
Data Summary:
| Reactant | Molecular Weight | Molar Eq. |
| 4-(chloromethyl)-quinoline derivative | Varies | 1.0 |
| N-cyclopropyl-N-isopropylamine HCl | 135.63 g/mol | 1.2 |
| Potassium Carbonate | 138.21 g/mol | 3.0 |
| Product | Expected Yield | Purity |
| TAS-115 Analogue Intermediate | 75-85% | >95% (HPLC) |
Mechanistic Insights and Rationale for Experimental Choices
The described synthesis is a classic example of a nucleophilic substitution reaction (Sₙ2). The secondary amine, N-cyclopropyl-N-isopropylamine, acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the quinoline ring.
Caption: Simplified Sₙ2 mechanism for the synthesis.
Causality behind Experimental Choices:
-
Use of the Hydrochloride Salt: N-cyclopropyl-N-isopropylamine is often supplied as its hydrochloride salt for improved stability and handling. The initial step of converting it to the free base is crucial as the protonated amine is not nucleophilic.
-
Choice of Base: Potassium carbonate is a moderately strong, non-nucleophilic base that is sufficient to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. It is easily removed during the aqueous work-up.
-
Solvent Selection: DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it can solvate the potassium cations, leaving the carbonate anion more reactive. It also has a high boiling point, allowing the reaction to be heated to increase the reaction rate.
-
Inert Atmosphere: While not always strictly necessary for this type of reaction, the use of an inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen, especially when working with sensitive substrates or on a larger scale.
Broader Applications and Future Outlook
The utility of this compound extends beyond the synthesis of kinase inhibitors. The N-cyclopropylamine motif is a key pharmacophore in various classes of bioactive molecules, including:
-
GPCR Modulators: The conformational rigidity of the cyclopropyl group can be advantageous in designing ligands for G protein-coupled receptors.[5][6][7][8][9]
-
Ion Channel Blockers: The unique electronic properties of the cyclopropyl ring can influence interactions with ion channels.[10][11][12][13][14]
-
Antiviral and Anticancer Agents: The cyclopropylamine moiety is found in several antiviral and anticancer drugs, where it can act as a mechanism-based inhibitor.[15]
The continued exploration of N-cyclopropyl-N-isopropylamine and related building blocks in drug discovery is expected to yield novel therapeutic agents with improved efficacy and safety profiles.
References
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
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PubMed Central. (2018, November 14). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Retrieved from [Link]
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Future Medicinal Chemistry. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
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Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
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PubMed Central. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
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PubMed Central. (n.d.). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. Retrieved from [Link]
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ResearchGate. (2025, August 9). (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Retrieved from [Link]
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ACS Publications. (2012, April 12). Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers: Patent Highlight. Retrieved from [Link]
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PubMed Central. (n.d.). Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor. Retrieved from [Link]
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National Institutes of Health. (2019, December 10). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Retrieved from [Link]
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PubMed. (n.d.). Ion Channels in Drug Discovery and Safety Pharmacology. Retrieved from [Link]
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PubMed. (n.d.). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Retrieved from [Link]
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PubMed Central. (2019, December 28). GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. Retrieved from [Link]
-
MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of N-Aryloxypropylbenzylamines as Voltage-Gated Sodium Channel NaV 1.2-Subtype-Selective Inhibitors. Retrieved from [Link]
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PubMed Central. (n.d.). Natural Products and Ion Channel Pharmacology. Retrieved from [Link]
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PubMed Central. (2021, August 18). Design of phase 2 study of TAS-115, a novel oral multi-kinase inhibitor, in patients with idiopathic pulmonary fibrosis. Retrieved from [Link]
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PubMed Central. (n.d.). Novel Allosteric Modulators of G Protein-coupled Receptors. Retrieved from [Link]
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PubMed. (n.d.). Novel Allosteric Modulators of G Protein-coupled Receptors. Retrieved from [Link]
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RSC Publishing. (n.d.). Inhibition of N-type calcium ion channels by tricyclic antidepressants – experimental and theoretical justification for their use for neuropathic pain. Retrieved from [Link]
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bioRxiv. (2024, November 21). Design of allosteric modulators that change GPCR G protein subtype selectivity. Retrieved from [Link]
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Application Note: Versatile Synthetic Routes for the Derivatization of N-cyclopropyl-N-isopropylamine Hydrochloride
Introduction: The Strategic Value of the Cyclopropylamine Scaffold
In the landscape of modern medicinal chemistry, the cyclopropylamine moiety stands out as a privileged structural motif. Its inclusion in drug candidates is a deliberate strategy to impart favorable pharmacological properties, including enhanced metabolic stability, increased potency, and improved brain permeability.[1][2] The unique stereoelectronic properties of the cyclopropane ring—resulting from its inherent ring strain and enhanced pi-character of its C-C bonds—offer a unique combination of rigidity and reactivity.[1][3][4] This makes cyclopropylamine derivatives, such as N-cyclopropyl-N-isopropylamine, highly valuable building blocks for constructing novel therapeutics.
Notably, the cyclopropylamine pharmacophore is essential for the mechanism-based inhibition of critical enzyme targets, including Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), which are implicated in oncology and neurological disorders, respectively.[5] Consequently, the ability to rapidly and efficiently generate a diverse library of analogs from a core secondary amine like N-cyclopropyl-N-isopropylamine is paramount for structure-activity relationship (SAR) studies in drug discovery.
This application note provides a detailed guide for researchers and drug development professionals on robust and scalable synthetic strategies to prepare tertiary amine and amide analogs starting from N-cyclopropyl-N-isopropylamine hydrochloride. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Preliminary Step: Liberation of the N-cyclopropyl-N-isopropylamine Free Base
The commercially available starting material, this compound[6][7][8], is a salt. To render the nitrogen atom nucleophilic for subsequent reactions, it must first be converted to its free base form. This is a straightforward acid-base extraction.
Protocol 1: Free Base Liberation
-
Dissolution: Dissolve this compound (1.0 equiv) in deionized water (approx. 10 mL per gram of salt).
-
Basification: Cool the aqueous solution in an ice bath (0-5 °C). Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution is >12, as confirmed by pH paper or a pH meter.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or diethyl ether (3 x 20 mL). The free amine is significantly more soluble in the organic phase.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the N-cyclopropyl-N-isopropylamine free base as an oil.
-
Validation: The product can be used directly in the next step, assuming quantitative conversion. Purity can be confirmed by ¹H NMR spectroscopy if desired.
Pathway I: N-Alkylation to Synthesize Tertiary Amine Analogs
The introduction of a new alkyl group onto the nitrogen atom yields a tertiary amine, a crucial transformation for modulating a compound's steric and electronic profile.[9]
The Method of Choice: Reductive Amination
Direct alkylation with alkyl halides is a classic Sₙ2 reaction but is often plagued by a lack of control, leading to undesired over-alkylation and the formation of quaternary ammonium salts.[10] Reductive amination is a vastly superior one-pot method that offers high yields and chemoselectivity, effectively preventing the over-alkylation issue.[9][11] The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ.[11]
The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this transformation. It is a mild and selective hydride donor, capable of reducing the electrophilic iminium ion much faster than it reduces the starting aldehyde or ketone, thereby maximizing yield and minimizing side reactions.[9][11]
Caption: General workflow for reductive amination.
Protocol 2: Reductive Amination with an Aldehyde
-
Reaction Setup: In a round-bottom flask, dissolve N-cyclopropyl-N-isopropylamine (1.0 equiv) and the desired aldehyde (e.g., 4-fluorobenzaldehyde, 1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.[9]
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion. For less reactive ketones, the addition of a catalytic amount of acetic acid (0.1 equiv) can accelerate this step.[11]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the solution in portions over 15 minutes.[9][11] The reaction may be slightly exothermic; a water bath can be used to maintain ambient temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer and extract the aqueous phase with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired tertiary amine.[5]
| Carbonyl Substrate | Product Structure Example | Typical Yield | Notes |
| 4-Fluorobenzaldehyde | N-cyclopropyl-N-(4-fluorobenzyl)isopropylamine | 85-95% | A standard reaction for aromatic aldehydes. |
| Cyclohexanone | N-cyclohexyl-N-cyclopropyl-N-isopropylamine | 80-90% | Works efficiently with aliphatic ketones.[11] |
| 3-Phenylpropanal | N-cyclopropyl-N-isopropyl-N-(3-phenylpropyl)amine | 80-95% | Tolerates various functional groups.[12] |
Pathway II: N-Acylation to Synthesize Tertiary Amide Analogs
N-acylation is a fundamental and highly reliable reaction that constructs a tertiary amide bond.[13][14] The resulting amide functional group is exceptionally stable and is a cornerstone of peptide chemistry and a vast number of pharmaceutical agents.[9]
Acylation with Acyl Chlorides
Acyl chlorides are highly reactive acylating agents that provide rapid and high-yielding conversions. The reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to prevent protonation of the starting amine and drive the reaction to completion.[9]
Caption: Workflow for N-acylation using an acyl chloride.
Protocol 3: Acylation with an Acyl Chloride
-
Reaction Setup: Dissolve N-cyclopropyl-N-isopropylamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM in a flask under a nitrogen atmosphere. Cool the solution in an ice bath to 0 °C.[9]
-
Reagent Addition: Add the acyl chloride (e.g., benzoyl chloride, 1.05 equiv), either neat or as a solution in DCM, dropwise to the stirred amine solution while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting amine.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography.[9]
Amide Coupling with Carboxylic Acids via Mixed Anhydrides
For substrates that may be sensitive to the harshness of acyl chlorides, coupling directly with a carboxylic acid offers a milder alternative. The mixed anhydride method is a robust, two-step, one-pot procedure that avoids racemization for chiral acids.[15] The carboxylic acid is first activated with an alkyl chloroformate (e.g., isobutyl chloroformate) and a base (e.g., N-methylmorpholine, NMM) to form a highly reactive mixed anhydride intermediate. Subsequent addition of the amine leads to the desired amide.[15]
Caption: Mechanism of mixed anhydride amide coupling.
Protocol 4: Mixed Anhydride Amide Coupling
-
Activation Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 equiv) in anhydrous THF or DCM (approx. 0.2 M). Cool the solution to -15 °C using an ice/salt bath.
-
Mixed Anhydride Formation: Add N-methylmorpholine (NMM) (1.1 equiv) dropwise. Following this, add isobutyl chloroformate (1.1 equiv) dropwise, ensuring the internal temperature remains below 0 °C.[15] Stir the resulting mixture for 30 minutes at -15 °C to form the mixed anhydride.
-
Amine Addition: Add a solution of N-cyclopropyl-N-isopropylamine (1.0 equiv) in the same anhydrous solvent dropwise to the reaction mixture, again maintaining a low temperature.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC.[15]
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 3.
| Acylation Method | Acylating Agent | Base/Activator | Typical Yield | Key Advantages |
| Acyl Chloride | Benzoyl Chloride | Triethylamine | >90% | Fast, high-yielding, uses common reagents.[9] |
| Anhydride | Acetic Anhydride | (Often none needed) | >90% | Very rapid, often requires minimal purification.[13] |
| Mixed Anhydride | Benzoic Acid | NMM, Isobutyl Chloroformate | 80-95% | Mild conditions, suitable for sensitive substrates.[15] |
Conclusion
N-cyclopropyl-N-isopropylamine serves as an exemplary scaffold for the rapid generation of diverse chemical libraries. The synthetic pathways detailed in this note—reductive amination for tertiary amines and acylation for tertiary amides—are foundational, reliable, and scalable transformations in organic and medicinal chemistry. By understanding the principles behind these core reactions and employing the detailed protocols provided, researchers can efficiently synthesize novel analogs, accelerating the hit-to-lead optimization process in drug discovery programs targeting a wide array of human diseases.
References
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic Communications. Available at: [Link]
-
N-Acylation Reactions of Amines. University of Bath Research Portal. Available at: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health (NIH). Available at: [Link]
-
Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link]
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Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. National Institutes of Health (NIH). Available at: [Link]
-
N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. ResearchGate. Available at: [Link]
-
N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. National Institutes of Health (NIH). Available at: [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Available at: [Link]
-
Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. National Institutes of Health (NIH). Available at: [Link]
-
New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate. Available at: [Link]
-
Isopropylamine Hydrochloride. ChemBK. Available at: [Link]
-
Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv. Available at: [Link]
-
Isopropylamine. Wikipedia. Available at: [Link]
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Application Note: Strategic Incorporation of N-cyclopropyl-N-isopropylamine Hydrochloride in Parallel Synthesis for Novel Compound Libraries
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the strategic utilization of N-cyclopropyl-N-isopropylamine hydrochloride, a valuable secondary amine building block, in solution-phase parallel synthesis. We delve into the unique physicochemical properties conferred by the N-cyclopropyl-N-isopropyl motif and its implications for medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical space with structurally novel and diverse compound libraries. Detailed, field-proven protocols for reductive amination in a parallel synthesis format are provided, alongside a discussion of experimental rationale, potential challenges, and data interpretation.
Introduction: The Strategic Value of the N-Cyclopropyl-N-isopropyl Moiety
In the landscape of modern drug discovery, the generation of diverse and novel chemical libraries is paramount for identifying promising lead compounds.[1] The selection of amine building blocks is a critical decision point in library design, as they often serve as key pharmacophoric elements and dictate the physicochemical properties of the final compounds. This compound has emerged as a strategic building block due to the unique combination of a sterically demanding isopropyl group and a metabolically robust cyclopropyl ring.
The cyclopropyl group is a well-established motif in medicinal chemistry, known to enhance metabolic stability, increase potency, and reduce off-target effects.[2] Its rigid structure can enforce a favorable conformation for receptor binding. When combined with the isopropyl group, this secondary amine presents a distinct steric and electronic profile, offering a unique vector for exploring structure-activity relationships (SAR). This application note will guide researchers in leveraging these properties through efficient parallel synthesis workflows.
Physicochemical and Reactivity Profile
This compound is a salt, typically a solid, which enhances its stability and ease of handling compared to the free base. For use in reactions such as reductive amination, it is typically neutralized in situ or used in the presence of a base.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 246257-63-6 | [3][4][5] |
| Molecular Formula | C₆H₁₄ClN | [3][4][5] |
| Molecular Weight | 135.64 g/mol | [3][5] |
| Appearance | Solid (typical) | Inferred from related compounds |
| Purity | >95% (typical commercial grade) | [5] |
The key to its synthetic utility lies in the nucleophilicity of the secondary amine. However, the steric bulk of both the cyclopropyl and isopropyl groups can present challenges, particularly in reactions sensitive to steric hindrance. This necessitates the careful selection of reaction conditions to ensure efficient conversion.
Parallel Synthesis Workflow: Reductive Amination
Reductive amination is a robust and widely used method for the formation of C-N bonds in library synthesis.[6] For a sterically hindered secondary amine like N-cyclopropyl-N-isopropylamine, a one-pot protocol using a mild and selective reducing agent is preferable to avoid side reactions and ensure high yields. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an ideal choice as it selectively reduces the iminium ion intermediate in the presence of the unreacted aldehyde or ketone, even under mildly acidic conditions.[7]
Below is a detailed protocol for a solution-phase parallel reductive amination in a 96-well plate format.
Experimental Protocol: Parallel Reductive Amination in a 96-Well Format
Objective: To synthesize a diverse library of tertiary amines by reacting N-cyclopropyl-N-isopropylamine with a variety of aldehydes.
Materials:
-
This compound (CAS: 246257-63-6)
-
A diverse set of aldehydes (e.g., substituted benzaldehydes, heteroaromatic aldehydes, aliphatic aldehydes)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling system
Procedure:
-
Preparation of Stock Solutions:
-
Amine Stock Solution: Prepare a 0.5 M solution of this compound in anhydrous DCE.
-
Aldehyde Stock Solutions: Prepare 0.5 M solutions of each aldehyde in anhydrous DCE in separate vials.
-
Reducing Agent Slurry: Prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents relative to the aldehyde) in anhydrous DCE. Note: Prepare this slurry immediately before use as STAB is moisture-sensitive.
-
Base Stock Solution: Prepare a 1.0 M solution of triethylamine in anhydrous DCE.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each designated well, add the Amine Stock Solution (100 µL, 0.05 mmol).
-
Add the Base Stock Solution (55 µL, 0.055 mmol, 1.1 eq) to each well to neutralize the hydrochloride salt.
-
Using a liquid handler or multichannel pipette, add the respective Aldehyde Stock Solution (100 µL, 0.05 mmol, 1.0 eq) to each well.
-
Seal the reaction block with a sealing mat and shake at room temperature for 1 hour to facilitate iminium ion formation.
-
-
Reduction:
-
Carefully add the Reducing Agent Slurry (159 mg, 0.75 mmol, 1.5 eq per well) to each well. Note: This can be done as a slurry addition or by adding the solid directly if using appropriate automation.
-
Reseal the reaction block and shake at room temperature for 16-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of methanol (100 µL) to each well.
-
Add saturated aqueous sodium bicarbonate solution (200 µL) to each well and shake.
-
Extract the product by adding ethyl acetate (500 µL) to each well, shaking, and then separating the organic layer. Repeat the extraction.
-
The combined organic extracts can be filtered through a plug of anhydrous magnesium sulfate in a 96-well filter plate.
-
The solvent is removed in vacuo using a centrifugal evaporator.
-
The resulting crude products can be analyzed by LC-MS and purified by preparative HPLC.
-
Expected Outcome:
This protocol is expected to yield a library of tertiary amines with the N-cyclopropyl-N-isopropyl moiety. Yields will vary depending on the reactivity of the aldehyde, but are generally moderate to high. Characterization by LC-MS is crucial to confirm the identity and purity of each library member.
Visualization of the Workflow
Caption: Parallel Reductive Amination Workflow.
Causality and Experimental Choices
-
Choice of Hydrochloride Salt: The hydrochloride salt of the amine is more stable and easier to handle in precise amounts for library synthesis compared to the volatile free base. The in situ neutralization with a non-nucleophilic base like triethylamine is a clean and efficient way to generate the active nucleophile.
-
Solvent Selection: 1,2-dichloroethane (DCE) is an excellent solvent for reductive aminations with STAB as it is aprotic and effectively solubilizes the reactants and intermediates.[7]
-
Rationale for STAB: As a sterically hindered secondary amine, the formation of the iminium ion can be slow. A highly reactive reducing agent like sodium borohydride could prematurely reduce the aldehyde starting material. STAB's mild nature ensures that the reduction of the iminium ion is favored, leading to higher yields of the desired tertiary amine.[7]
-
Equivalents of Reagents: Using a slight excess of the base ensures complete neutralization of the amine hydrochloride. 1.5 equivalents of the reducing agent is a standard practice to drive the reaction to completion.
Trustworthiness: A Self-Validating System
The protocol described is designed to be self-validating. The inclusion of a diverse set of aldehydes with varying electronic and steric properties in the initial library synthesis will provide a rapid assessment of the reaction's scope and limitations. For instance, comparing the yields of reactions with electron-rich versus electron-deficient benzaldehydes, or hindered versus unhindered aliphatic aldehydes, will quickly establish the robustness of the protocol. Routine LC-MS analysis of the crude products from each well serves as an immediate quality control check, confirming the formation of the desired product and identifying any significant side products.
Challenges and Troubleshooting
-
Low Yields with Hindered Ketones: While this protocol is optimized for aldehydes, its application to sterically hindered ketones may result in lower yields due to the difficulty in forming the iminium ion intermediate. In such cases, increasing the reaction time, temperature, or using a Lewis acid catalyst may be beneficial.
-
Incomplete Reactions: If LC-MS analysis shows significant amounts of unreacted starting materials, ensure that the reagents, particularly the STAB and anhydrous solvent, are of high quality and free from moisture.
-
Purification Challenges: The polarity of the resulting tertiary amines can vary significantly based on the aldehyde used. A gradient elution method for preparative HPLC is recommended to achieve optimal separation for a diverse library.
Conclusion
This compound is a valuable building block for the synthesis of novel compound libraries. Its unique structural features offer opportunities to explore new areas of chemical space and develop compounds with improved pharmacological properties. The provided parallel reductive amination protocol using sodium triacetoxyborohydride offers a reliable and efficient method for incorporating this amine into diverse molecular scaffolds. By understanding the rationale behind the experimental choices and anticipating potential challenges, researchers can successfully leverage this building block to accelerate their drug discovery efforts.
References
-
PubChem. Cyclopropylamine hydrochloride. National Center for Biotechnology Information. [Link]
-
Pugh, R. I., et al. (2014). The Design and Application of Target-Focused Compound Libraries. Combinatorial Chemistry & High Throughput Screening, 17(5), 395-414. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Gellerman, G. (2005). Combinatorial Parallel Synthesis of Biologically Active Libraries on Soluble Polymer Supports. QSAR & Combinatorial Science, 24(9), 1084-1094. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Reactions. Reductive Amination. [Link]
-
Zhang, R., Liu, S., Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 168, 248-255. [Link]
-
Arnold, K., et al. (2016). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis, 6(11), 7473-7479. [Link]
-
Gavrilov, O. I., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 431. [Link]
-
Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]
Sources
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- 2. longdom.org [longdom.org]
- 3. molcore.com [molcore.com]
- 4. keyorganics.net [keyorganics.net]
- 5. CAS 246257-63-6 | 3233-5-03 | MDL MFCD09863848 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
"common side reactions in N-alkylation of N-cyclopropyl-N-isopropylamine hydrochloride"
Technical Support Center: N-Alkylation of N-cyclopropyl-N-isopropylamine
Welcome to the technical support guide for the N-alkylation of N-cyclopropyl-N-isopropylamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with this specific transformation. The sterically demanding nature of the isopropyl group, combined with the unique electronic properties and inherent strain of the cyclopropyl moiety, presents a distinct set of challenges not encountered with simpler secondary amines. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction of N-cyclopropyl-N-isopropylamine HCl is not proceeding, or the yield is very low. What's the first thing I should check?
The most immediate issue is likely the acid-base chemistry. Your starting material is a hydrochloride salt, meaning the amine's lone pair is protonated and non-nucleophilic. It cannot participate in an alkylation reaction until it is neutralized. Insufficient or inappropriate basing is the primary cause of reaction failure. You must add at least one full equivalent of a suitable base to liberate the free secondary amine before the alkylation can begin.
Q2: What is the most common and difficult-to-remove side product in this reaction?
The most prevalent side product is the quaternary ammonium salt, resulting from over-alkylation .[1][2][3] The desired tertiary amine product is itself a nucleophile and can react with a second molecule of your alkylating agent.[4] This is a classic problem in amine alkylation, as the product amine is often as reactive, or more so, than the starting amine.[2][5] Due to its ionic nature, the quaternary salt can complicate extraction and purification, often requiring chromatographic separation.
Q3: Is there a risk of the cyclopropyl ring opening during the N-alkylation?
Under standard SN2 conditions (polar aprotic solvent, strong nucleophile, moderate temperatures), the cyclopropyl ring is generally stable. However, the ring is highly strained and can open under conditions that promote carbocation formation (SN1-like mechanisms) or involve radical intermediates.[6][7][8] If your reaction conditions are acidic, or if your alkylating agent is prone to forming a carbocation, you may see byproducts derived from a ring-opened homoallylic structure.[9] The cyclopropylmethyl cation is exceptionally stable, which can facilitate these rearrangements if conditions permit.[10][11][12][13]
Q4: Does the choice of alkylating agent matter significantly?
Absolutely. The reactivity of the alkylating agent (RX) follows the order R-I > R-OTf > R-Br >> R-Cl. Using less reactive agents like alkyl chlorides may require harsh conditions (high temperatures, long reaction times), which can promote side reactions like elimination.[14] For a sterically hindered amine, it is often best to start with a more reactive alkylating agent, such as an alkyl iodide or triflate, to allow the reaction to proceed under milder conditions.
Section 2: Troubleshooting Guide for Common Side Reactions
This section addresses specific experimental observations and provides causal explanations and actionable solutions.
Problem 1: Low Conversion to the Desired Tertiary Amine
Symptoms:
-
TLC/LC-MS analysis shows a large amount of unreacted N-cyclopropyl-N-isopropylamine.
-
The reaction appears stalled after several hours.
Causality & Troubleshooting:
| Possible Cause | Scientific Explanation | Recommended Solution |
| Incomplete Deprotonation | The amine hydrochloride salt is inactive. An inadequate amount or strength of the base will result in an equilibrium where a significant portion of the amine remains protonated and unavailable for reaction. | Use at least 1.1 equivalents of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered organic base like DBU). Ensure the base is sufficiently strong to fully deprotonate the ammonium salt. |
| Steric Hindrance | The combination of the isopropyl and cyclopropyl groups creates significant steric bulk around the nitrogen atom, slowing the rate of the SN2 reaction. | Increase the reaction temperature in increments of 10 °C. Prolong the reaction time and monitor closely. Switch to a less sterically demanding solvent if possible (e.g., from DMF to Acetonitrile). |
| Poor Leaving Group | If using an alkyl chloride or a sulfonate ester with a poor leaving group, the activation energy for the substitution is too high for the moderately nucleophilic secondary amine to overcome under mild conditions. | Switch to a more reactive alkylating agent with a better leaving group, such as an alkyl bromide or, ideally, an alkyl iodide.[14] |
Problem 2: Formation of a Highly Polar Byproduct (Over-alkylation)
Symptoms:
-
TLC shows a new, baseline-hugging spot that may streak.
-
LC-MS analysis reveals a mass corresponding to [Desired Product + Alkyl Group]⁺.
-
The product is difficult to extract from the aqueous layer during workup.
Mechanism: The Over-alkylation Cascade
The desired tertiary amine product still possesses a lone pair of electrons and can act as a nucleophile, attacking another molecule of the alkylating agent to form a stable, but undesired, quaternary ammonium salt.
Caption: Reaction pathway showing desired alkylation vs. over-alkylation.
Solutions to Mitigate Over-alkylation:
-
Stoichiometric Control: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent and is consumed before significant over-alkylation can occur.
-
Slow Addition: Add the alkylating agent slowly via a syringe pump over several hours. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more abundant secondary amine over the newly formed tertiary amine product.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS. Quench the reaction as soon as the starting amine is consumed to prevent further conversion to the quaternary salt.
Problem 3: Formation of an Alkene Byproduct
Symptoms:
-
GC-MS analysis shows a compound with a mass corresponding to the alkylating agent minus HX (e.g., for ethyl bromide, a peak for ethylene).
-
Proton NMR of the crude material shows vinylic proton signals.
Mechanism: SN2 vs. E2 Competition
The amine, especially when hindered, can act as a base in addition to a nucleophile. It can abstract a beta-hydrogen from the alkyl halide, leading to an E2 elimination reaction that produces an alkene. This pathway competes directly with the desired SN2 substitution.[5][14]
Caption: Competing SN2 (alkylation) and E2 (elimination) pathways.
Solutions to Favor Substitution over Elimination:
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures favor elimination over substitution.
-
Solvent Choice: Use a polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile). These solvents solvate the cation but not the anion (nucleophile), enhancing nucleophilicity and favoring the SN2 pathway.
-
Choice of Base: If an external base is used in large excess, choose one that is sterically hindered and non-nucleophilic (e.g., DBU, Proton-Sponge) over smaller bases like hydroxides, which can also promote elimination.
Section 3: Recommended Experimental Protocols
Protocol A: Optimized N-Alkylation via SN2 to Minimize Side Reactions
This protocol is designed to maximize the yield of the desired tertiary amine while minimizing over-alkylation and elimination.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and anhydrous acetonitrile (10 mL per mmol of amine HCl).
-
Basing: Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.5 equiv). Stir the suspension vigorously at room temperature for 30 minutes to ensure complete formation of the free amine.
-
Alkylation: Add the alkyl iodide (1.05 equiv). Heat the reaction mixture to 50-60 °C.
-
Monitoring: Monitor the reaction every hour using TLC or LC-MS. The reaction is complete when the starting amine spot is no longer visible.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and rinse the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with water (2x) to remove any remaining salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol B: Alternative Strategy - Reductive Amination
For cases where direct alkylation proves problematic, reductive amination is a superior alternative that completely avoids the issue of over-alkylation.[15]
-
Preparation: To a round-bottom flask, add N-cyclopropyl-N-isopropylamine (1.0 equiv, as the free base), the corresponding aldehyde or ketone (1.1 equiv), and dichloromethane (DCM, 10 mL per mmol of amine).
-
Iminium Formation: Add acetic acid (0.1 equiv) to catalyze iminium ion formation. Stir at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution.
-
Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed (typically 2-6 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Section 4: Troubleshooting Workflow
Use this decision tree to diagnose and solve issues during your experiment.
Caption: A logical workflow for troubleshooting common N-alkylation issues.
References
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Doubleday, W. et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
-
Çetinkaya, B. et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]
-
Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Link]
- Google Patents. (1986). US4590292A - Process for the manufacture of cyclopropylamine.
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
Various Authors. (2001). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Arkivoc. [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
-
European Patent Office. (1989). EP 0205403 B1 - Process for the manufacture of cyclopropylamine. [Link]
-
Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. [Link]
-
Chemistry LibreTexts. (2023). Substitution and Elimination Reactions of Amines. [Link]
-
ResearchGate. (n.d.). Scope of N‐alkylation of aromatic amines 2 with cyclopropylcarbinol 1.... [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]
-
Journal of the American Chemical Society. (1985). Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. [Link]
-
ResearchGate. (2021). (PDF) Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. [Link]
-
Quora. (2014). Why is cyclopropyl methyl carbocation exceptionally stable?. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
National Center for Biotechnology Information. (2021). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. [Link]
-
YouTube. (2022). Reason behind stability of cyclopropylmethyl carbocation. [Link]
-
Wyzant. (2019). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pubs.acs.org [pubs.acs.org]
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- 13. wyzant.com [wyzant.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for N-cyclopropyl-N-isopropylamine Hydrochloride
Introduction
Welcome to the technical support center for the synthesis of N-cyclopropyl-N-isopropylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. The primary route to N-cyclopropyl-N-isopropylamine is the reductive amination between cyclopropanone and isopropylamine. This reaction, while straightforward in principle, presents several challenges that can impact yield, purity, and scalability.
This document provides a structured troubleshooting guide and a comprehensive set of frequently asked questions to address common issues encountered during this synthesis. The guidance herein is grounded in the fundamental principles of organic chemistry, particularly the mechanisms of imine formation and reduction.
Core Synthesis Pathway
The synthesis proceeds via a two-step sequence within a single pot: the formation of an iminium intermediate, which is then reduced in situ to the target secondary amine. The free amine is subsequently converted to its hydrochloride salt for improved stability and handling.
Caption: Figure 1. Overall synthetic workflow.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, explaining the root causes and providing actionable solutions.
Problem Area 1: Low or No Product Yield
Q: My reaction shows very little conversion of the starting materials, even after an extended period. What is the likely cause?
A: The most common cause of low conversion is inefficient formation of the imine or iminium ion intermediate.[1] This equilibrium-driven step is critical for the success of the overall reaction.
-
Causality: Imine formation is catalyzed by mild acid, which protonates the carbonyl oxygen, making it more electrophilic.[2] However, if the conditions are too acidic, the isopropylamine nucleophile will be protonated and rendered unreactive.[2] The reaction also produces water, which can hydrolyze the imine back to the starting materials.
-
Solutions:
-
Catalytic Acid: Add a catalytic amount (e.g., 0.1-0.2 equivalents) of glacial acetic acid to the reaction mixture before adding the reducing agent. This facilitates imine formation without fully protonating the amine.[1][3]
-
Water Removal: If catalytic acid is insufficient, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture to drive the equilibrium toward the imine.[1]
-
Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) before the addition of the reducing agent can accelerate imine formation. However, monitor the reaction closely, as cyclopropanone is volatile.
-
Q: My starting aldehyde/ketone is consumed, but I am not isolating the desired amine. Instead, I see a significant amount of cyclopropanol. Why?
A: This indicates that the reducing agent is reducing the starting cyclopropanone faster than the iminium ion. This is a common issue related to the choice and timing of the reducing agent addition.
-
Causality: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[2][4] Milder, more selective reagents are required for a one-pot reductive amination where the carbonyl and iminium ion are present simultaneously.[1][5]
-
Solutions:
-
Switch to a Selective Reducing Agent: The preferred reagent for one-pot reductive aminations is Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[6][7][8][9] Its steric bulk and the electron-withdrawing acetoxy groups make it less reactive towards ketones but highly effective at reducing the protonated iminium ion.[7][8] This selectivity allows it to be present from the start of the reaction.[10][11]
-
Two-Step, One-Pot Procedure: If you must use NaBH₄, you must allow the imine to form first. Stir the cyclopropanone, isopropylamine, and any catalyst (like acetic acid) for 1-2 hours at room temperature. Then, cool the reaction to 0 °C before slowly adding the NaBH₄ portion-wise.[1][4] This minimizes the reduction of the starting ketone.
-
Problem Area 2: Presence of Impurities
Q: My final product is contaminated with a higher molecular weight species. What is it and how can I prevent it?
A: This is likely due to over-alkylation, where the desired secondary amine product reacts with another molecule of cyclopropanone to form a tertiary amine.
-
Causality: The N-cyclopropyl-N-isopropylamine product is itself a nucleophile and can compete with isopropylamine to react with any remaining cyclopropanone.
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the primary amine (isopropylamine, ~1.1-1.2 equivalents) relative to the cyclopropanone (1.0 equivalent). This ensures the ketone is consumed quickly and minimizes its availability to react with the product.[1]
-
Slow Addition: If possible, add the cyclopropanone slowly to a solution of isopropylamine and the reducing agent. This maintains a low concentration of the ketone, favoring the reaction with the more abundant primary amine.
-
Q: I am having difficulty separating my final amine product from unreacted starting amine during workup. What can I do?
A: Purifying volatile amines can be challenging. Isopropylamine (b.p. 32.4 °C) is particularly difficult to remove completely by simple evaporation.
-
Solutions:
-
Acidic Wash: During the aqueous workup, a careful acidic wash can help. However, since both the starting material and product are basic, this is not for separation. The primary goal of workup is to remove non-basic impurities.
-
Salt Formation and Recrystallization: The most effective purification method is the conversion of the crude free-base amine to its hydrochloride salt. Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or isopropanol. The this compound should precipitate as a solid.[12] This solid can then be filtered and washed with cold ether to remove residual, more soluble impurities like isopropylamine. Recrystallization of the salt can further enhance purity.
-
Specialized Purification: For very challenging separations, forming a salt with an acid like trichloroacetic acid (TCA) can induce precipitation. The resulting salt can be isolated and then gently heated to liberate the pure amine, as the TCA decomposes to volatile byproducts.[13]
-
Troubleshooting Decision Flowchart
Caption: Figure 2. Troubleshooting decision tree.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is definitively the best for this reaction?
A1: For a one-pot synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice.[7][8] It selectively reduces the iminium ion in the presence of the ketone, allowing all reagents to be mixed from the start, which simplifies the procedure.[9][10] While Sodium Cyanoborohydride (NaBH₃CN) offers similar selectivity, it is highly toxic.[1] Sodium Borohydride (NaBH₄) is cheaper but less selective and requires a two-step addition process to prevent reduction of the starting cyclopropanone.[2][4]
Q2: What is the optimal solvent for this reductive amination?
A2: Aprotic solvents are generally preferred. 1,2-Dichloroethane (DCE) is a common and effective solvent for reactions using NaBH(OAc)₃.[8] Tetrahydrofuran (THF) is also a good alternative.[1][9] Protic solvents like methanol or ethanol can react with NaBH(OAc)₃ and are generally avoided with this reagent.[4][10] If using NaBH₄, methanol is a suitable solvent.[4]
Q3: How should I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the best methods.
-
TLC: Use a mobile phase like ethyl acetate/hexanes. You can visualize the spots using a potassium permanganate stain, which will detect the starting ketone, the intermediate imine (if stable enough), and the final amine product. The disappearance of the cyclopropanone spot is the primary indicator of reaction completion.
-
GC-MS: This is the most definitive method. It will allow you to track the consumption of starting materials and the appearance of the product, confirming its mass in the process. This is also the best way to detect side-products like cyclopropanol or the over-alkylated tertiary amine.
Q4: What are the key considerations for forming the final hydrochloride salt?
A4: The goal is to protonate the basic nitrogen of your product to form a solid, crystalline salt that is less soluble than the free base, facilitating its isolation and purification.
-
Anhydrous Conditions: It is critical to use an anhydrous solution of HCl. A common choice is a commercially available solution of HCl in diethyl ether or 2-propanol. Adding aqueous HCl will introduce water, which can hinder precipitation and may not yield a crystalline solid.
-
Solvent Choice: The free base should be dissolved in a non-polar organic solvent in which the hydrochloride salt is poorly soluble. Diethyl ether is an excellent choice.[12] Ethyl acetate or dichloromethane can also be used.
-
Temperature: Perform the salt formation at 0 °C. Cooling the solution will decrease the solubility of the salt and maximize the precipitated yield.
-
Isolation: After precipitation, collect the solid by vacuum filtration. Wash the solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any soluble impurities clinging to the surface. Dry the final product under vacuum.
Q5: Are there any specific safety concerns with the cyclopropylamine moiety?
A5: Yes. While the target molecule is a secondary amine, it's important to be aware of the metabolic liabilities associated with cyclopropylamine structures. In biological systems, the cyclopropyl group attached to a nitrogen can undergo CYP-mediated oxidation, which can lead to ring-opening and the formation of reactive metabolites.[14] This is a critical consideration in a drug development context and highlights the importance of thorough metabolic stability and safety profiling for any compounds containing this motif.
Optimized Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks to ensure success.
Objective: To synthesize this compound on a laboratory scale.
Materials:
-
Cyclopropanone (or its ethyl hemiacetal precursor)
-
Isopropylamine (≥99%)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (≥95%)
-
Glacial Acetic Acid
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether (anhydrous)
-
2.0 M HCl solution in diethyl ether
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1,2-dichloroethane (DCE, approx. 0.2 M relative to the limiting reagent).
-
Reagent Addition: Add isopropylamine (1.2 equivalents). Stir for 5 minutes. Add cyclopropanone (1.0 equivalent) followed by glacial acetic acid (0.2 equivalents).
-
Imine Formation Check (Optional but Recommended): Stir the mixture at room temperature for 30-60 minutes. To validate imine formation, you can withdraw a small aliquot for TLC or GC-MS analysis to observe the consumption of cyclopropanone.
-
Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. The addition may be slightly exothermic. Maintain the temperature below 30 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC or GC-MS every 2-4 hours until the cyclopropanone is fully consumed.
-
Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 30 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. The layers should separate. Extract the aqueous layer with DCE (2x). Combine the organic layers.
-
Workup - Washing & Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: The free-base product is likely volatile. Do not use high heat during concentration.
-
Salt Formation: Dissolve the crude amine residue in a minimum amount of anhydrous diethyl ether and cool the solution to 0 °C in an ice bath. While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (1.1 equivalents) dropwise. A white precipitate should form immediately.
-
Isolation and Purification: Continue stirring the slurry at 0 °C for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether. Dry the solid under high vacuum to yield this compound.
-
Final Analysis: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and melting point analysis.
Data Summary Table
| Parameter | Recommended Condition | Rationale & Reference |
| Carbonyl | Cyclopropanone | 1.0 equivalent |
| Amine | Isopropylamine | 1.1 - 1.2 equivalents |
| Reducing Agent | Sodium Triacetoxyborohydride | 1.4 - 1.5 equivalents |
| Catalyst | Acetic Acid | 0.1 - 0.2 equivalents |
| Solvent | 1,2-Dichloroethane (DCE) or THF | Anhydrous, ~0.1-0.2 M |
| Temperature | Room Temperature (20-25 °C) | Mild conditions sufficient for most substrates. |
| Reaction Time | 2 - 24 hours | Monitor by TLC/GC-MS for completion. |
| Workup | Saturated NaHCO₃ quench | Neutralizes acid and hydrolyzes excess reducing agent. |
| Purification | Precipitation as HCl salt | Provides excellent purification from neutral/basic impurities.[12] |
References
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]
-
GSK. Reductive Amination. Available from: [Link]
-
Abdel-Magid, A. F., et al. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Available from: [Link]
-
Pessêgo, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central (PMC), NIH. Available from: [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. Available from: [Link]
-
Shintani, H., & Nakayama, K. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed. Available from: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Available from: [Link]
- Google Patents. US3864402A - Purification of secondary alkyl amines.
-
Sciencemadness Discussion Board. purifying secondary amine. Available from: [Link]
-
Edgar, K. J., & Zhang, Y. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Available from: [Link]
-
Reddit. Reductive amination NaB(AcO)3. Available from: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available from: [Link]
-
Reddit. What's wrong with my reductive amination? I barely got any product. Available from: [Link]
-
ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. Available from: [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. Available from: [Link]
-
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central (PMC), NIH. Available from: [Link]
-
Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available from: [Link]
- Google Patents. US3711549A - Process for manufacturing cyclopropylamine.
- Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.
-
PrepChem.com. Synthesis of N-cyclopropyl-3-trifluoromethylbenzylsulfonamide. Available from: [Link]
- Google Patents. CN102070461A - Synthesis method of N-methyl isopropylamine.
-
Charette, A. B., & Boezio, A. A. (2012). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PubMed Central (PMC), NIH. Available from: [Link]
-
Homework.Study.com. How the amines below could be prepared by reductive amination of a ketone or an aldehyde in the.... Available from: [Link]
-
Wikipedia. Isopropylamine. Available from: [Link]
-
Hypha Discovery. Metabolism of cyclopropyl groups. Available from: [Link]
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- 14. hyphadiscovery.com [hyphadiscovery.com]
Technical Support Center: Troubleshooting Low Yields in Reactions with N-cyclopropyl-N-isopropylamine Hydrochloride
Welcome to the technical support center for N-cyclopropyl-N-isopropylamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile secondary amine in their synthetic workflows. Here, we address common challenges that can lead to diminished reaction yields and provide expert insights and actionable troubleshooting strategies in a comprehensive question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should be aware of before starting my reaction?
A1: this compound (MW: 135.64 g/mol ) is the salt form of the free base, N-cyclopropyl-N-isopropylamine.[1][2] Understanding its properties is crucial for successful reactions:
-
Basicity: As an amine hydrochloride, it is a salt and not nucleophilic. The free amine is a secondary amine and a weak base. The pKa of the protonated amine is influenced by the electronic effects of the cyclopropyl and isopropyl groups.[3]
-
Steric Hindrance: The presence of both a cyclopropyl and an isopropyl group attached to the nitrogen atom creates significant steric bulk.[4][5] This steric hindrance can significantly impact the rate and success of nucleophilic reactions.[6][7]
-
Solubility: The hydrochloride salt is generally more soluble in polar solvents like water and alcohols compared to the free base, which is more soluble in organic solvents.
-
Stability: Amine hydrochlorides are typically stable, crystalline solids that are easier to handle and store than the corresponding volatile free amines.[8]
Q2: I am not observing any product formation in my reaction. What are the most common initial checks I should perform?
A2: A lack of product formation is a common issue that can often be resolved by systematically checking the following:[9][10]
-
Deprotonation of the Amine Hydrochloride: A primary reason for reaction failure is the incomplete or ineffective deprotonation of the this compound to its active free base form. The hydrochloride salt is not nucleophilic. You must add a suitable base to liberate the free amine.
-
Reagent Quality and Stoichiometry: Verify the purity of your this compound and all other reagents. Impurities can inhibit the reaction.[11][12] Accurately calculate and weigh all reagents, paying close attention to the stoichiometry, especially the base used for deprotonation.
-
Reaction Conditions: Ensure the reaction temperature, pressure, and time are appropriate for the specific transformation you are attempting.[9] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
Troubleshooting Guide: Low Yields in Specific Reaction Types
This section provides detailed troubleshooting advice for common reactions where N-cyclopropyl-N-isopropylamine is employed.
Scenario 1: Low Yields in Reductive Amination
Reductive amination is a common method for forming C-N bonds. However, the steric hindrance of N-cyclopropyl-N-isopropylamine can pose challenges.[13][14]
Q3: My reductive amination reaction with this compound, an aldehyde/ketone, and a reducing agent is giving a low yield of the desired tertiary amine. What could be the problem?
A3: Low yields in this reaction are often traced back to several key factors. Below is a systematic guide to troubleshooting.
Troubleshooting Steps & Explanations:
-
Inefficient Imine/Iminium Ion Formation: The initial step of reductive amination is the formation of an imine or iminium ion. The steric bulk of N-cyclopropyl-N-isopropylamine can slow down this step.[15]
-
Solution:
-
Pre-formation of the Imine: Mix the aldehyde/ketone and the free amine (after deprotonation of the hydrochloride salt) in the reaction solvent for a period (e.g., 1-2 hours) before adding the reducing agent. This allows the imine equilibrium to be established.[16] The use of dehydrating agents, such as molecular sieves, can also drive the equilibrium towards the imine.[16]
-
Use of a Lewis Acid Catalyst: A Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can be used to activate the carbonyl group, facilitating the nucleophilic attack of the sterically hindered amine.[17]
-
-
-
Incorrect Choice or Addition of Reducing Agent: The choice and timing of the reducing agent addition are critical.
-
Problem: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde/ketone starting material before it has a chance to form the imine, leading to alcohol byproducts and lower yields of the desired amine.[13]
-
Solution:
-
Use a Mild Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder reducing agents that are selective for the protonated imine (iminium ion) over the carbonyl starting materials.[13][14]
-
Staged Addition: If using NaBH₄, ensure the imine has had sufficient time to form before slowly adding the reducing agent at a low temperature (e.g., 0 °C) to minimize premature reduction of the carbonyl.[16]
-
-
-
Inadequate Deprotonation of the Amine Hydrochloride: As mentioned, the reaction will not proceed if the free amine is not generated.
-
Solution:
-
Choice of Base: Use a non-nucleophilic base to neutralize the HCl salt. Common choices include triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Use at least one equivalent of the base.
-
Verification: You can check the pH of the reaction mixture before adding other reagents to ensure it is basic.
-
-
Experimental Protocol: Optimized Reductive Amination
| Step | Procedure | Rationale |
| 1 | In a round-bottom flask, dissolve this compound (1.0 eq) and your aldehyde/ketone (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane). | The slight excess of the carbonyl component can help drive the reaction to completion. |
| 2 | Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the mixture and stir at room temperature for 1-2 hours. | This liberates the free amine and allows for the formation of the imine intermediate.[16] |
| 3 | Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture. | The portion-wise addition helps to control any potential exotherm. NaBH(OAc)₃ is a selective reducing agent for imines.[13] |
| 4 | Monitor the reaction by TLC or LC-MS until the starting material is consumed. | This prevents the formation of byproducts due to prolonged reaction times.[10] |
| 5 | Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. | This neutralizes any remaining acid and quenches the excess reducing agent. |
| 6 | Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. | Standard workup procedure to isolate the crude product.[18] |
| 7 | Purify the crude product by column chromatography or distillation. | Purification is often necessary to remove any unreacted starting materials or byproducts.[9] |
Logical Workflow for Reductive Amination Troubleshooting:
Caption: Troubleshooting workflow for low yields in reductive amination.
Scenario 2: Low Yields in Nucleophilic Substitution Reactions
N-cyclopropyl-N-isopropylamine can act as a nucleophile in substitution reactions, for example, with alkyl halides or acyl chlorides.[19] However, its steric bulk can be a significant impediment.[6]
Q4: I am attempting a nucleophilic substitution reaction with N-cyclopropyl-N-isopropylamine and an electrophile (e.g., an alkyl halide), but the yield is very low. How can I improve it?
A4: The low reactivity in this case is almost certainly due to the steric hindrance around the nitrogen atom. Here’s how to address this issue.
Troubleshooting Steps & Explanations:
-
Insufficient Reactivity of the Electrophile: The sterically hindered nature of the amine requires a highly reactive electrophile.
-
Solution:
-
Choice of Leaving Group: Use an electrophile with a better leaving group (e.g., iodide > bromide > chloride).
-
Nature of the Electrophile: Primary alkyl halides will react more readily than secondary ones. Tertiary alkyl halides are unlikely to undergo Sₙ2 reactions and may lead to elimination products.
-
-
-
Harsh Reaction Conditions Leading to Decomposition: Forcing the reaction with high temperatures for extended periods can lead to decomposition of the starting materials or product.
-
Solution:
-
Optimize Temperature and Time: Carefully screen reaction temperatures and times. Monitor the reaction closely by TLC or LC-MS to find the optimal point where the product is maximized and decomposition is minimized.[10]
-
Use of a Catalyst: For certain substitution reactions, a phase-transfer catalyst might be beneficial, especially if there are solubility issues between the reactants.
-
-
-
Incomplete Deprotonation: As with reductive amination, the free amine is the active nucleophile.
-
Solution: Ensure at least one equivalent of a suitable, non-nucleophilic base is used to liberate the free amine from its hydrochloride salt. For the substitution reaction itself, a second equivalent of base is needed to scavenge the proton generated.
-
Experimental Protocol: Optimized Nucleophilic Substitution
| Step | Procedure | Rationale |
| 1 | In a reaction vessel, suspend this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF). | Aprotic solvents are preferred for Sₙ2 reactions. |
| 2 | Add a non-nucleophilic base (2.2 eq), such as potassium carbonate or DIPEA. | One equivalent is for deprotonating the starting material, and the second is to neutralize the acid formed during the reaction. A slight excess ensures the reaction medium remains basic. |
| 3 | Add the electrophile (1.0-1.2 eq) to the mixture. | A slight excess of the electrophile can sometimes improve conversion. |
| 4 | Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress. | Increased temperature is often necessary to overcome the activation energy barrier caused by steric hindrance.[6] |
| 5 | Upon completion, cool the reaction mixture and filter off any inorganic salts. | This is the initial step of the workup. |
| 6 | Quench the reaction with water and extract the product with an organic solvent. | Standard aqueous workup.[18] |
| 7 | Purify the product using appropriate methods. | Column chromatography or distillation is typically required for purification.[9] |
Decision Tree for Optimizing Nucleophilic Substitution:
Caption: Decision tree for troubleshooting nucleophilic substitution reactions.
General Laboratory Best Practices
Remember that general laboratory techniques are crucial for achieving high yields.[10] Always:
-
Use clean and dry glassware.
-
Purify solvents and reagents when necessary.[9]
-
Maintain an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.
-
Perform careful and quantitative transfers of materials.
By systematically addressing these potential issues, you can significantly improve the yields of your reactions involving this compound.
References
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
-
Reddit. What are some common causes of low reaction yields? r/Chempros. 2024. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]
-
Quora. What could be the reason for getting a very low yield in organic chemistry?. 2015. Available from: [Link]
-
De Meijere, A., et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. 2010;6:93. Available from: [Link]
-
Chemistry LibreTexts. Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. 2023. Available from: [Link]
-
Quora. What strong bases that can be used to deprotonate secondary amine?. 2016. Available from: [Link]
-
ResearchGate. Steric hindrance between bulky isopropyl and naphthalene groups creates... | Download Scientific Diagram. Available from: [Link]
-
ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. 2010. Available from: [Link]
-
ResearchGate. Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). Available from: [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available from: [Link]
-
ChemBK. Isopropylamine Hydrochloride. 2024. Available from: [Link]
-
OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure. Available from: [Link]
-
Wikipedia. Isopropylamine. 2024. Available from: [Link]
-
PubChem. Cyclopropylamine hydrochloride. Available from: [Link]
-
Wikipedia. Steric effects. 2024. Available from: [Link]
-
ResearchGate. Exploring the Steric Effect in the Formation of Hydrogen Bonded Complexes of Isopropyl Amine with Aryl Ethers in n-Hexane. 2021. Available from: [Link]
-
Royal Society of Chemistry. Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines. 2021. Available from: [Link]
-
ResearchGate. Deprotonating alcohol in presence of amine?. 2021. Available from: [Link]
-
Chemsrc. Isopropylamine Hydrochloride | CAS#:15572-56-2. 2024. Available from: [Link]
-
ResearchGate. Is anyone familiar with a reductive amination?. 2014. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. 2017. Available from: [Link]
-
Scribd. How Is The Equivalent Weight of An Isopropanolamine Determined?. Available from: [Link]
-
Reddit. Is there a base that can selectively deprotonate secondary amine group in the presence of an alcohol group? r/chemhelp. 2016. Available from: [Link]
-
Royal Society of Chemistry. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. 1996. Available from: [Link]
-
Hypha Discovery. Metabolism of cyclopropyl groups. Available from: [Link]
-
Chemicalbridge. N-Cyclopropyl-n-isopropylamine, HCl. Available from: [Link]
-
PubChem. Isopropylamine. Available from: [Link]
-
PubMed Central. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. 2021. Available from: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 7. Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Managing Impurities in N-cyclopropyl-N-isopropylamine Hydrochloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for managing impurities during the synthesis of N-cyclopropyl-N-isopropylamine hydrochloride. As Senior Application Scientists, we understand the critical nature of purity for active pharmaceutical ingredients (APIs) and their intermediates. This resource is designed to help you troubleshoot common issues, understand the underlying chemistry, and implement effective control strategies.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Question: My final batch of this compound shows significant levels of unreacted cyclopropylamine and isopropylamine. What are the likely causes and how can I mitigate this?
Answer:
The presence of unreacted starting materials is a common issue that typically points to incomplete reaction conversion. Several factors can contribute to this:
-
Suboptimal Reaction Conditions: The reaction kinetics may be too slow under your current experimental setup. Key parameters to investigate include:
-
Temperature: Ensure the reaction temperature is optimal for the specific synthetic route. Insufficient heat may lead to a sluggish reaction.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, HPLC) to determine the optimal reaction time.
-
Stoichiometry: An incorrect molar ratio of reactants can leave one of the starting materials in excess. Carefully control the stoichiometry, and in some cases, using a slight excess of one reactant can drive the reaction to completion.[1]
-
-
Inefficient Mixing: In heterogeneous reaction mixtures, poor mixing can lead to localized areas of low reactant concentration, hindering the reaction rate. Ensure vigorous and consistent agitation throughout the synthesis.
-
Catalyst Deactivation: If your synthesis involves a catalyst, it may have become deactivated. Consider the possibility of catalyst poisoning by impurities in the starting materials or solvents.
Troubleshooting Protocol:
-
Reaction Monitoring: Implement in-process controls (IPCs) using GC-MS or HPLC to track the consumption of starting materials and the formation of the product over time. This will help you determine the reaction endpoint accurately.
-
Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and stoichiometry to find the optimal conditions for your specific scale and equipment.
-
Purification: If unreacted starting materials persist, they can often be removed during the work-up and crystallization stages. The hydrochloride salt formation and subsequent recrystallization are effective purification steps.
Issue 2: Formation of Over-Alkylated Byproducts
Question: I am observing a significant impurity with a higher molecular weight than my target compound, which I suspect is a di-cyclopropylated or di-isopropylated amine. How can I prevent this side reaction?
Answer:
The formation of over-alkylated byproducts, such as di-cyclopropylated or di-isopropylated amines, is a classic example of a competing side reaction in amine synthesis.[2] This occurs when the newly formed secondary amine (N-cyclopropyl-N-isopropylamine) reacts further with the alkylating agent.
Causality: The desired product is itself a nucleophile and can compete with the starting primary amine for the alkylating agent.
Control Strategies:
-
Control of Stoichiometry: Carefully controlling the molar ratio of the reactants is crucial. Using a slight excess of the amine starting material relative to the alkylating agent can help to minimize over-alkylation.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly and in a controlled manner can help to maintain a low instantaneous concentration, favoring the reaction with the more abundant primary amine.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction, favoring the formation of the desired secondary amine over the tertiary amine byproduct.
Experimental Workflow: Minimizing Over-Alkylation
Caption: Workflow for minimizing over-alkylation byproducts.
Issue 3: Poor Yield and Quality of the Hydrochloride Salt
Question: During the hydrochloride salt formation, I'm experiencing low yields and the isolated solid is an off-color or gummy. What could be the problem?
Answer:
Issues during salt formation and crystallization often point to the presence of impurities that interfere with the crystallization process or to suboptimal crystallization conditions.
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal growth or lead to the formation of an impure, discolored product. These can include:
-
Unreacted starting materials and byproducts as discussed above.
-
Residual solvents from the reaction or work-up.
-
Degradation products.
-
-
Incorrect Stoichiometry of HCl: The molar equivalence of hydrochloric acid is critical. An excess of HCl can lead to the formation of an oily product that is difficult to crystallize. Insufficient HCl will result in incomplete salt formation and lower yields.
-
Inappropriate Solvent System: The choice of solvent for crystallization is paramount. An ideal solvent system will have high solubility for the free base at elevated temperatures and low solubility for the hydrochloride salt at lower temperatures.[3]
Troubleshooting Protocol:
-
Purity of the Free Base: Ensure the N-cyclopropyl-N-isopropylamine free base is of high purity before attempting salt formation. Consider an additional purification step, such as distillation or chromatography, if necessary.
-
Controlled HCl Addition: Add a stoichiometric amount of a standardized solution of HCl (e.g., HCl in isopropanol or diethyl ether) slowly to a solution of the free base.
-
Solvent Screening: Perform small-scale solvent screening experiments to identify the optimal solvent or solvent mixture for crystallization. Common choices include isopropanol, ethanol, acetone, and mixtures with anti-solvents like heptane or diethyl ether.
-
Controlled Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals. Rapid cooling can lead to the precipitation of an amorphous or oily solid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be looking for in my synthesis?
A1: Based on typical synthetic routes, the most common impurities include:
-
Starting Materials: Unreacted cyclopropylamine and isopropylamine (or their corresponding precursors).[4][5]
-
By-products: Over-alkylated products (e.g., di-isopropyl-cyclopropylamine).[2]
-
Degradation Products: Compounds resulting from side reactions, such as ring-opening of the cyclopropyl group under harsh acidic or thermal conditions.
-
Nitrosamines: As N-cyclopropyl-N-isopropylamine is a secondary amine, there is a potential for the formation of the corresponding N-nitrosamine impurity if nitrosating agents are present.[6][7]
Q2: Which analytical techniques are best suited for purity analysis of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile impurities such as residual starting materials and byproducts.[2]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the main component and non-volatile impurities. A suitable method may require derivatization due to the low UV absorbance of the analyte.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[2]
-
Ion Chromatography: Can be a sensitive method for determining the presence of cyclopropylamine.[8]
Quantitative Data Summary
| Parameter | Recommended Technique | Typical Specification |
| Assay | HPLC, qNMR | 98.0% - 102.0% |
| Unreacted Starting Materials | GC-MS | ≤ 0.1% |
| Over-alkylated Byproducts | GC-MS, HPLC | ≤ 0.15% |
| Any Unspecified Impurity | HPLC | ≤ 0.10% |
| Total Impurities | HPLC | ≤ 0.5% |
Q3: How can I control the polymorphic form of this compound during crystallization?
A3: Controlling polymorphism is crucial for ensuring consistent physicochemical properties of the final product. The polymorphic form is influenced by the crystallization conditions:
-
Solvent System: The choice of solvent can significantly impact which polymorphic form crystallizes.
-
Cooling Rate: The rate of cooling affects the nucleation and crystal growth, which can favor the formation of a specific polymorph.
-
Agitation: The degree of agitation during crystallization can also influence the resulting crystal form.
A systematic polymorph screen, where crystallization is performed under a variety of conditions, is the most effective way to identify and control the desired polymorphic form.
Logical Relationship: Impurity Management Strategy
Caption: A logical workflow for impurity control during synthesis.
References
- U.S.
- U.S. Patent 2,377,511, "Purification of amine reaction mixtures," issued June 5, 1945.
-
Refining Community, "Contamination in Amine Systems." [Link]
-
Douglas, C. J., et al. "Direct Amidation of Tertiary N-Benzylamines." Organic Letters, vol. 20, no. 15, 2018, pp. 4559-4563. [Link]
-
Rao, D. V., et al. "Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances." Journal of Chromatographic Science, vol. 53, no. 5, 2015, pp. 784-790. [Link]
-
Spooner, B., and D. Engel. "Amine Acid Gas Impurities." Proceedings of the Laurence Reid Gas Conditioning Conference, 2014. [Link]
- U.S. Patent 4,590,292, "Process for the manufacture of cyclopropylamine," issued May 20, 1986.
-
de Meijere, A., et al. "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Synthesis, vol. 2004, no. 15, 2004, pp. 2563-2569. [Link]
-
International Journal of Pharmaceutical Sciences and Research, "A simple and sensitive spectrophotometric method for the determination of trace level mono isopropylamine." [Link]
- U.S. Patent Application 2021/0395185 A1, "Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines," published December 23, 2021.
-
Nitrosamines Exchange, "Synthesis Attempts and Failure Report - Confirmatory Testing & Analytical Challenges." [Link]
-
Li, S., et al. "Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride." Molecules, vol. 28, no. 12, 2023, p. 4764. [Link]
-
Sari, Y. N., et al. "Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal." Journal of Pharmaceutical Sciences, vol. 103, no. 1, 2014, pp. 235-242. [Link]
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- 5. ijpsr.com [ijpsr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis Attempts and Failure Report 🧐 - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
"stability of N-cyclopropyl-N-isopropylamine hydrochloride under different reaction conditions"
Welcome to the technical support center for N-cyclopropyl-N-isopropylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and ensure the integrity of your results.
Introduction: Understanding the Molecule
This compound is a secondary amine salt. Its structure, featuring a strained cyclopropyl ring and a bulky isopropyl group, presents unique stability considerations. The hydrochloride salt form generally enhances stability and solubility in aqueous media compared to the free base. However, like all amine salts, it is susceptible to degradation under specific stress conditions. This guide will delve into these vulnerabilities and provide strategies for mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are anticipated to be:
-
Oxidative Degradation: The nitrogen atom and the adjacent carbon atoms are susceptible to oxidation. This can lead to N-dealkylation, forming cyclopropylamine or isopropylamine, or the formation of N-oxides.[1][2] The initial step in oxidative degradation often involves the formation of an amine radical.[2][3]
-
pH-Dependent Hydrolysis: The cyclopropylamine moiety, in particular, can be susceptible to hydrolytic degradation, especially under high pH conditions.[4] This can involve the opening of the cyclopropyl ring.[5][6][7]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially through radical mechanisms.[8][9]
-
Thermal Degradation: At elevated temperatures, the compound may degrade. While the hydrochloride salt is generally more thermally stable than the free base, decomposition can still occur.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is significantly influenced by pH. As a hydrochloride salt of a weak base, it will be protonated and more stable in acidic to neutral conditions. Under basic (high pH) conditions, the free amine is generated, which is more susceptible to oxidation and other degradation reactions. Specifically, cyclopropyl amine moieties have been shown to degrade hydrolytically at high pH.[4] Therefore, maintaining a lower pH is crucial for the stability of aqueous solutions.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing amine functional groups can be susceptible to photodegradation. It is recommended to handle and store the compound, as well as its solutions, protected from light. Photostability testing, as outlined in ICH guideline Q1B, should be conducted to determine its intrinsic photosensitivity.[8][10][11] This involves exposing the compound to a combination of UV and visible light and comparing it to a dark control.[9]
Q4: What are the best practices for storing this compound?
A4: To ensure long-term stability, this compound should be stored in a well-closed container, protected from light and moisture, at controlled room temperature. For solutions, it is advisable to use buffers to maintain an acidic to neutral pH and to store them at refrigerated temperatures, protected from light.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram after sample preparation. | Oxidative degradation from exposure to air or incompatible excipients. | Degas solvents and use amber vials. Evaluate excipient compatibility. |
| pH shift to basic conditions in unbuffered solutions. | Prepare samples in a suitable acidic or neutral buffer. | |
| Loss of assay value over time in solution. | Hydrolytic degradation at elevated pH. | Verify and adjust the pH of the solution to a more acidic range. Store solutions at a lower temperature (e.g., 2-8 °C). |
| Photodegradation from exposure to ambient light. | Protect solutions from light at all times using amber glassware or by wrapping containers in aluminum foil. | |
| Discoloration of the solid material. | Potential oxidation or reaction with atmospheric components. | Store the solid material under an inert atmosphere (e.g., nitrogen or argon) if high purity is critical. |
| Formation of N-nitrosamine impurities during stability studies. | Reaction with nitrite sources, which can be present in excipients or from environmental contamination.[12][13] | Avoid using excipients with known nitrite content. Be cautious of humidity control using saturated sodium nitrite solutions in stability chambers, as this can lead to artifactual nitrosamine formation.[12] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[14][15]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified time (e.g., 2 hours).
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Expose the solid compound to dry heat at a specified temperature (e.g., 105°C) for a set duration.[16]
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A dark control sample should be stored under the same conditions but protected from light.[9]
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method.[17][18]
Protocol 2: Stability-Indicating HPLC Method Development (Example)
Objective: To develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry for peak identification.
-
Injection Volume: 10 µL
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under stress conditions.
Caption: Potential degradation pathways of this compound.
Conclusion
The stability of this compound is a critical factor in its successful application in research and development. A thorough understanding of its potential degradation pathways—primarily oxidative, pH-dependent, and photolytic—allows for the implementation of appropriate handling, storage, and formulation strategies. By employing forced degradation studies and developing robust, stability-indicating analytical methods, researchers can ensure the quality and reliability of their work.
References
-
Methods of the oxidative cleavage of C−N bonds in N-alkylamines. (a)... - ResearchGate. Available from: [Link]
-
The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed. Available from: [Link]
-
relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures | Clean Energy | Oxford Academic. Available from: [Link]
-
Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450: Application of Isotope Effect Profiles | Journal of the American Chemical Society. Available from: [Link]
-
Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. Available from: [Link]
-
Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. Available from: [Link]
-
Oxidative degradation of amines using a closed batch system - Norwegian Research Information Repository. Available from: [Link]
-
Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine - Oxford Academic. Available from: [Link]
-
Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed. Available from: [Link]
-
ICH guideline for photostability testing: aspects and directions for use - PubMed. Available from: [Link]
-
Isopropylamine Hydrochloride - ChemBK. Available from: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available from: [Link]
-
CYCLOPROPYLAMINE - Ataman Kimya. Available from: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
-
Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage - PMC - NIH. Available from: [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]
-
Photostability testing theory and practice - Q1 Scientific. Available from: [Link]
-
Artifactual degradation of secondary amine‐containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - Semantic Scholar. Available from: [Link]
-
Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Available from: [Link]
-
Cyclopropyl amine rearrangement | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Available from: [Link]
-
Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC - NIH. Available from: [Link]
-
ICH guideline for photostability testing: Aspects and directions for use - ResearchGate. Available from: [Link]
-
(PDF) Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - ResearchGate. Available from: [Link]
-
Isopropylamine - Sciencemadness Wiki. Available from: [Link]
-
Analytical Techniques In Stability Testing - Separation Science. Available from: [Link]
-
Isopropylamine | C3H9N | CID 6363 - PubChem - NIH. Available from: [Link]
- US3711549A - Process for manufacturing cyclopropylamine - Google Patents.
-
Analytical Techniques for the Assessment of Drug Stability - OUCI. Available from: [Link]
-
N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed. Available from: [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA). Available from: [Link]
-
Isopropylamine - Wikipedia. Available from: [Link]
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- 4. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
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"byproduct formation when using N-cyclopropyl-N-isopropylamine hydrochloride"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-cyclopropyl-N-isopropylamine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of working with this versatile secondary amine. As Senior Application Scientists, we understand that even the most routine experiments can present unexpected challenges. This resource is built on a foundation of scientific literature and practical laboratory experience to help you anticipate, diagnose, and resolve issues related to byproduct formation and other experimental hurdles.
I. Understanding the Reagent: Key Characteristics and Handling
This compound is a secondary amine featuring a sterically demanding isopropyl group and a reactive cyclopropyl moiety. Its hydrochloride salt form enhances stability and simplifies handling.[1] Before use in a reaction, the free base is typically generated in situ or through a separate workup step.
Key Considerations:
-
Hygroscopicity: The hydrochloride salt can absorb moisture from the atmosphere. It is crucial to store it in a tightly sealed container in a cool, dry place.[1][2]
-
Basicity: The free amine is a nejutral nucleophile and a nejutral base. Its basicity is a key factor in its reactivity and also in purification strategies.
-
Thermal Stability: While generally stable, prolonged exposure to high temperatures should be avoided, especially for the free base, which is more volatile.[2]
II. Troubleshooting Guide: Common Applications and Byproduct Formation
N-cyclopropyl-N-isopropylamine is frequently employed as a nucleophile in cross-coupling and nucleophilic aromatic substitution reactions. This section addresses common problems encountered in these applications.
A. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, and N-cyclopropyl-N-isopropylamine is a common substrate.[3] However, the success of this reaction is highly dependent on the careful selection of reaction parameters.[4]
Frequently Asked Questions (FAQs):
Q1: My Buchwald-Hartwig reaction is sluggish or shows incomplete conversion. What are the likely causes and how can I improve the yield?
A1: Incomplete conversion is a frequent issue, especially with sterically hindered secondary amines like N-cyclopropyl-N-isopropylamine. Several factors could be at play:
-
Ligand Choice: The choice of phosphine ligand is critical. For bulky secondary amines, ligands with large bite angles and steric bulk, such as Josiphos-type ligands, are often more effective.[5] Insufficiently bulky ligands can lead to catalyst decomposition or slow reductive elimination.
-
Base Selection: The strength and solubility of the base are paramount. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6] If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, but this may require higher temperatures or longer reaction times.
-
Solvent: The solvent must be anhydrous and capable of solubilizing all reaction components. Toluene, dioxane, and THF are common choices.[7] Poor solubility can significantly hinder reaction rates.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[4]
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low-yielding Buchwald-Hartwig reactions.
Q2: I am observing byproducts in my Buchwald-Hartwig reaction. What are they likely to be?
A2: While the cyclopropyl group is generally stable under these conditions, several side reactions can lead to impurities:
-
Hydrodehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be a result of β-hydride elimination from the palladium amide intermediate, although this is less likely with N-cyclopropyl-N-isopropylamine which lacks β-hydrogens on the cyclopropyl ring.[5] It can also arise from side reactions involving the solvent or trace water.
-
Homocoupling of the Aryl Halide: This leads to the formation of biaryl compounds. This is often a sign of poor catalyst performance or incorrect stoichiometry.
-
Ring-Opened Products: Although less common under the typically basic conditions of a Buchwald-Hartwig reaction, highly forcing conditions (e.g., very high temperatures) or the presence of oxidative impurities could potentially lead to the formation of ring-opened byproducts derived from the cyclopropylamine.[8]
Table 1: Common Byproducts in Buchwald-Hartwig Amination and Mitigation Strategies
| Byproduct | Likely Cause | Mitigation Strategy |
| Hydrodehalogenated Arene | Catalyst side reactions, moisture | Use a well-defined catalyst, ensure anhydrous conditions, and choose an appropriate ligand. |
| Biaryl Homocoupling | Suboptimal catalyst activity | Screen different palladium sources and ligands; optimize reaction temperature. |
| Unreacted Starting Materials | Incomplete reaction | See Q1 for troubleshooting low conversion. |
B. Nucleophilic Aromatic Substitution (SNAr)
N-cyclopropyl-N-isopropylamine can also be used as a nucleophile in SNAr reactions, particularly with electron-deficient aromatic rings.[9]
Frequently Asked Questions (FAQs):
Q3: My SNAr reaction with N-cyclopropyl-N-isopropylamine is not proceeding to completion. What can I do?
A3: The rate of SNAr reactions is highly dependent on the electronic properties of the aryl halide and the reaction conditions.
-
Activating Groups: The aromatic ring must be sufficiently activated by electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) at the ortho and/or para positions to the leaving group.[9] If the ring is not sufficiently electron-deficient, the reaction will be slow or may not occur at all.
-
Leaving Group: The nature of the leaving group is important. Generally, the reactivity follows the order F > Cl > Br > I.[9]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to accelerate the reaction.[10]
-
Base: A base is often required to neutralize the HCl generated when starting from the hydrochloride salt, or to deprotonate the amine if a stronger nucleophile is needed. Non-nucleophilic bases like triethylamine or diisopropylethylamine are common choices.[10]
Q4: I am concerned about the stability of the cyclopropyl ring under SNAr conditions. Is ring-opening a common byproduct?
A4: Under typical SNAr conditions, which are generally not oxidative, the cyclopropyl ring is relatively stable. Ring-opening is more commonly observed under conditions that promote single-electron transfer (SET) or involve strong acids.[8][11] However, if the reaction requires very high temperatures for an extended period, thermal degradation could become a concern. The primary byproducts in SNAr reactions are usually related to incomplete conversion or side reactions of the aromatic substrate.
III. Purification Strategies
The basic nature of N-cyclopropyl-N-isopropylamine and the desired arylated product can present challenges during purification.
Frequently Asked Questions (FAQs):
Q5: How can I effectively remove unreacted N-cyclopropyl-N-isopropylamine from my reaction mixture?
A5: Acid-base extraction is a highly effective method.
Protocol 1: Acid-Base Extraction for Removal of Excess Amine
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and partition into the aqueous layer.
-
Separation: Separate the organic layer, which now contains the desired product (assuming it is not also basic enough to be extracted).
-
Neutralization and Back-Extraction (Optional): If the desired product is also basic, the aqueous layer can be basified (e.g., with NaOH) and back-extracted with an organic solvent to recover it.
-
Final Wash and Drying: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.
Q6: I am having trouble purifying my product using silica gel chromatography. What are my options?
A6: The basicity of amines can cause them to streak or bind irreversibly to acidic silica gel.
-
Amine-Treated Silica: Add a small amount of a volatile amine, such as triethylamine (~1%), to the eluent. This will neutralize the acidic sites on the silica and improve the chromatography.
-
Amine-Functionalized Silica: For particularly challenging separations, using a pre-functionalized basic stationary phase can provide excellent results without the need for mobile phase additives.[12]
-
Reverse-Phase Chromatography: If the product is sufficiently non-polar, reverse-phase HPLC can be an effective purification method.
Purification Decision Tree:
Caption: Decision tree for the purification of products from reactions with N-cyclopropyl-N-isopropylamine.
IV. References
-
Shigenaga, A., et al. (2006). Autocatalytic Radical Ring Opening of N-Cyclopropyl-N-phenylamines Under Aerobic Conditions − Exclusive Formation of the Unknown Oxygen Adducts, N-(1,2-Dioxolan-3-yl). ResearchGate. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage. [Link]
-
Gildner, P. G., et al. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters.
-
Hartwig, J. F. (1996). A second-generation catalyst for aryl halide amination: Mixed secondary amines from aryl halides and primary amines catalyzed by (DPPF) PdCl2. Journal of the American Chemical Society.
-
Kosugi, M., Kameyama, M., & Migita, T. (1983). Palladium-catalyzed cross-coupling reaction of aryl halides with N,N-diethylamino-tributyltin. Chemistry Letters.
-
Li, J., & Eastgate, M. D. (2019). Making better decisions during synthetic route design: leveraging prediction to achieve greenness-by-design. Reaction Chemistry & Engineering.
-
Reddy, Ch. V., et al. (2008). A General and Efficient Method for the N-Arylation of Amines with Aryl Halides. The Journal of Organic Chemistry.
-
Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters.
-
Tanko, J. M., et al. (2016). A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. The Journal of Organic Chemistry.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Conesa Lerma, I., et al. (2005). General protocol for Buchwald–Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
-
ACS GCI Pharmaceutical Roundtable. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
ACS GCI Pharmaceutical Roundtable. (2026). SNAr Reaction in Common Molecular Solvents Under Pressure. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. [Link]
-
Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. [Link]
-
Reddit. (2025). Do you think this reaction will work with secondary amines or piperidine? [Online forum post]. Reddit. [Link]
-
Lee, D.-H., & Lee, I. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. PubMed. [Link]
-
ResearchGate. (2025). Proposed SN1-type nucleophilic ring opening of arylcyclopropanes. [Link]
-
Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. PubMed. [Link]
-
Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. ACS Publications. [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. [Link]
-
Organic-Reaction.com. (n.d.). SNAr (Cl) - Common Conditions. [Link]
-
ResearchGate. (2025). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. [Link]
-
ResearchGate. (2025). SNAr Reactions of Amines in Aprotic Solvents. [Link]
-
NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PubMed Central. [Link]
-
Google Patents. (n.d.). Purification of secondary alkyl amines.
-
ResearchGate. (2025). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]
-
ResearchGate. (2025). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]
-
Reddit. (2024). Amine workup. [Online forum post]. Reddit. [Link]
-
Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry. [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
-
ResearchGate. (2025). General palladium-catalyzed cross coupling of cyclopropenyl esters. [Link]
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- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed N-Arylation of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
"improving the selectivity of reactions involving N-cyclopropyl-N-isopropylamine hydrochloride"
Welcome to the technical support center for N-cyclopropyl-N-isopropylamine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile secondary amine in their synthetic endeavors. The unique combination of a sterically demanding isopropyl group and an electronically distinct cyclopropyl moiety presents both opportunities for novel molecular architectures and challenges in controlling reaction selectivity.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to overcome common hurdles and achieve optimal results in your reactions.
Table of Contents
-
Troubleshooting Guide: Navigating Common Selectivity Issues
-
Problem 1: Poor Yield or No Reaction in Buchwald-Hartwig Amination
-
Problem 2: Low Selectivity in Reductive Amination Reactions
-
Problem 3: Unintended Cyclopropyl Ring-Opening
-
Problem 4: Competing Elimination vs. Substitution Reactions
-
-
Frequently Asked Questions (FAQs)
-
What are the key steric and electronic properties of N-cyclopropyl-N-isopropylamine?
-
How does the hydrochloride salt form affect reaction setup?
-
What are the best practices for handling and storing this compound?
-
Can this amine be used in aqueous conditions?
-
-
Experimental Protocols
-
Protocol 1: General Procedure for Buchwald-Hartwig C-N Coupling
-
Protocol 2: Optimized Reductive Amination with a Sterically Hindered Ketone
-
-
References
Troubleshooting Guide: Navigating Common Selectivity Issues
This section addresses specific problems that may arise during reactions involving this compound. Each entry details the issue, probable causes, and actionable solutions.
Problem 1: Poor Yield or No Reaction in Buchwald-Hartwig Amination
Scenario: You are attempting to couple N-cyclopropyl-N-isopropylamine with an aryl halide (or triflate) using a palladium catalyst and a phosphine ligand, but you observe low conversion of your starting material.
Potential Causes & Solutions:
-
Steric Hindrance: The combination of the bulky isopropyl group and the cyclopropyl group on the nitrogen atom creates significant steric hindrance.[1][2] This can impede the approach of the amine to the palladium center, slowing down the rate of reductive elimination, which is a key step in the catalytic cycle.[3][4]
-
Solution 1: Ligand Choice is Critical. Standard monodentate or bidentate phosphine ligands may not be effective. Opt for bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands create a more open coordination sphere around the palladium, facilitating the coupling of sterically hindered amines.[4]
-
Solution 2: Increase Reaction Temperature. Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Monitor for potential decomposition of starting materials or products.
-
Solution 3: Use a Stronger, Non-Nucleophilic Base. A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine hydrochloride in situ and generate the active amine nucleophile. The choice of base can significantly influence the catalytic activity.
-
-
Catalyst Inhibition: The amine itself or other species in the reaction mixture can act as inhibitors to the palladium catalyst.
-
Solution: Use a Pre-catalyst. Instead of generating the active Pd(0) species in situ, consider using a well-defined Pd(II) pre-catalyst, such as (XPhos)Pd G3. These are often more stable and lead to more consistent results.
-
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Decision tree for troubleshooting low yields in Buchwald-Hartwig amination.
Problem 2: Low Selectivity in Reductive Amination Reactions
Scenario: When reacting N-cyclopropyl-N-isopropylamine with an aldehyde or ketone, you observe incomplete conversion, the formation of side products, or slow reaction rates.
Potential Causes & Solutions:
-
Slow Imine Formation: The steric bulk of the amine can slow down the initial condensation with the carbonyl compound to form the iminium ion intermediate.[5]
-
Solution 1: Use a Lewis Acid Catalyst. A Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can activate the carbonyl group, accelerating the rate of imine formation.[6]
-
Solution 2: Water Removal. The formation of an imine is a condensation reaction that produces water. Removing water, for example with molecular sieves or a Dean-Stark apparatus, can drive the equilibrium towards the imine product.
-
-
Choice of Reducing Agent: The choice of reducing agent is crucial for selectivity.
-
Solution: Use a Mild and Selective Reducing Agent. Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations as it is less basic and more tolerant of acidic conditions that favor imine formation.[7] It is also less likely to reduce the starting carbonyl compound before imine formation occurs. For sterically hindered amines, more robust reducing systems like Pd(OH)₂ on carbon with H₂ gas can be effective.[8]
-
| Reducing Agent | Pros | Cons |
| NaBH(OAc)₃ (STAB) | Mild, selective for imines, commercially available.[6] | Can be slow with very hindered substrates. |
| NaBH₃CN | Effective, selective for imines over carbonyls.[6] | Highly toxic cyanide byproduct. |
| H₂/Pd(OH)₂/C | Highly effective for hindered systems.[8] | Requires specialized hydrogenation equipment. |
Problem 3: Unintended Cyclopropyl Ring-Opening
Scenario: You isolate products where the cyclopropyl ring has opened, leading to a propyl or propenyl substituent on the nitrogen.
Potential Causes & Solutions:
-
Acidic Conditions: The high ring strain of the cyclopropane ring makes it susceptible to cleavage under strongly acidic conditions.[9] This can proceed through protonation of the ring, followed by nucleophilic attack.
-
Solution 1: Buffer the Reaction. If acidic conditions are necessary (e.g., for imine formation), use a buffer to maintain a mildly acidic pH rather than a strongly acidic environment.
-
Solution 2: Avoid Strong Protic Acids. When deprotecting or performing other transformations on a molecule containing the N-cyclopropyl moiety, opt for reaction conditions that do not involve strong acids like HCl or H₂SO₄ if possible.
-
-
Radical Reactions: One-electron oxidation of the amine nitrogen can generate a radical cation. This can be followed by rapid opening of the cyclopropyl ring to form a more stable radical intermediate.[9][10]
-
Solution: Exclude Radical Initiators and Light. Ensure your reaction is free from radical initiators (e.g., peroxides) and protect it from light, especially UV light, which can promote radical formation.[11] Use degassed solvents to remove oxygen, which can also participate in radical processes.
-
Problem 4: Competing Elimination vs. Substitution Reactions
Scenario: In a nucleophilic substitution reaction where the N-cyclopropyl-N-isopropylamine is intended to act as a nucleophile, you observe a significant amount of elimination byproduct from your electrophile.
Potential Causes & Solutions:
-
Steric Hindrance and Basicity: Due to its significant steric bulk, the amine may act as a base rather than a nucleophile, abstracting a proton and inducing elimination.[12]
-
Solution 1: Modify the Electrophile. If possible, use an electrophile that is less prone to elimination. For example, use a methyl or primary alkyl halide instead of a secondary or tertiary one.
-
Solution 2: Lower the Reaction Temperature. Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the substitution pathway.
-
Solution 3: Use a More Polar, Aprotic Solvent. Solvents like DMF or DMSO can stabilize the transition state of an Sₙ2 reaction, favoring substitution over elimination.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key steric and electronic properties of N-cyclopropyl-N-isopropylamine?
A: The N-cyclopropyl-N-isopropylamine molecule has two key features that dictate its reactivity. The isopropyl group is a bulky alkyl group that provides significant steric hindrance around the nitrogen atom.[1] The cyclopropyl group, while small, has unique electronic properties due to its high degree of s-character in the C-C bonds and ring strain.[13] This makes the nitrogen lone pair more available (more basic) than in a typical dialkylamine, but the ring itself can be reactive under certain conditions.[13][14]
-
Q2: How does the hydrochloride salt form affect reaction setup?
A: The hydrochloride salt is a stable, crystalline solid that is easier to handle and store than the free base, which is a volatile liquid. However, for the amine to act as a nucleophile, it must be deprotonated. This requires the addition of at least one equivalent of a base to the reaction mixture to neutralize the HCl and liberate the free amine. For reactions sensitive to salts, an aqueous workup to remove the resulting chloride salt may be necessary.
-
Q3: What are the best practices for handling and storing this compound?
A: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as amines and their salts can be irritants.
-
Q4: Can this amine be used in aqueous conditions?
A: While the hydrochloride salt is water-soluble, the free base has limited solubility. Reactions are typically performed in organic solvents. If aqueous conditions are required, phase-transfer catalysis may be necessary to bring the amine into contact with the other reactants. Be aware that the basicity of the amine will be pH-dependent in water.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig C-N Coupling with a Hindered Amine
This protocol is a starting point for the coupling of N-cyclopropyl-N-isopropylamine with an aryl bromide.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), a palladium pre-catalyst (e.g., (XPhos)Pd G3, 0.02 mmol, 2 mol%), and XPhos ligand (0.024 mmol, 2.4 mol%).
-
Addition of Base and Amine: Add sodium tert-butoxide (1.4 mmol) and this compound (1.2 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Protocol 2: Optimized Reductive Amination with a Sterically Hindered Ketone
This protocol describes the reductive amination of a ketone with N-cyclopropyl-N-isopropylamine using STAB.
-
Imine Formation: In a round-bottom flask, dissolve the ketone (1.0 mmol) and this compound (1.2 mmol) in anhydrous dichloroethane (10 mL). Add triethylamine (1.2 mmol) to liberate the free amine. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quenching and Extraction: Slowly add saturated aqueous sodium bicarbonate solution to quench the reaction. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Reaction Scheme: Reductive Amination
Caption: General workflow for reductive amination.
References
- Gardarsdottir, H. (2024).
- ResearchGate. (n.d.). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines.
- BenchChem. (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.
- Future Med Chem. (2025).
- Longdom Publishing. (n.d.).
- Barber, T. et al. (n.d.). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. ChemRxiv.
- Falvey, D. E. et al. (n.d.).
- ACS Publications. (2021). Diastereoselective Photoredox-Catalyzed [3 + 2] Cycloadditions of N-Sulfonyl Cyclopropylamines with Electron-Deficient Olefins. Organic Letters.
- ResearchGate. (n.d.).
- OSTI. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure.
- Wikipedia. (n.d.).
- The Royal Society of Chemistry. (2019). Ni(III)
- Grokipedia. (n.d.).
- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review.
- Royal Society of Chemistry. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science.
- PubMed. (2025). Advances in the Synthesis of Cyclopropylamines.
- Santa Cruz Biotechnology. (n.d.). This compound.
- NIH. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- NIH. (2024).
- Journal of the Chemical Society, Faraday Transactions. (n.d.).
- MDPI. (n.d.).
- Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References.
- PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis.
- PubMed. (2022). C-N Bond Forming Radical Rebound Is the Enantioselectivity-Determining Step in P411-Catalyzed Enantioselective C(sp3)
- JOCPR. (2024).
- Master Organic Chemistry. (2017).
- TCI Chemicals. (n.d.).
- ResearchGate. (n.d.).
- Chemical Society Reviews. (2013). C–N bond forming cross-coupling reactions: an overview.
- BenchChem. (2025).
Sources
- 1. osti.gov [osti.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. jocpr.com [jocpr.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Dielectric and steric hindrance effects on step-polymerization of a diepoxide with monoamines - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 13. longdom.org [longdom.org]
- 14. longdom.org [longdom.org]
Technical Support Center: Purification of N-Cyclopropyl-N-Isopropylamine Hydrochloride Derivatives
Welcome to the technical support center for the purification of N-cyclopropyl-N-isopropylamine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience.
Introduction: The Purification Challenge
This compound is a secondary amine salt characterized by a sterically hindered environment around the nitrogen atom due to the bulky cyclopropyl and isopropyl groups. Its hydrochloride salt form renders it highly polar. This combination of steric hindrance and high polarity presents a unique set of purification challenges that can lead to low yields, persistent impurities, and difficulties in achieving the desired purity standards. This guide will equip you with the knowledge and protocols to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative difficult to purify using standard silica gel chromatography?
Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines, such as N-cyclopropyl-N-isopropylamine, can interact strongly with these acidic sites via acid-base interactions. This leads to several issues:
-
Peak Tailing: The strong interaction causes the compound to elute slowly and asymmetrically from the column, resulting in broad, tailing peaks.
-
Irreversible Adsorption: In some cases, the amine can bind so strongly to the silica that it does not elute, leading to low recovery.[1][2]
-
Poor Separation: The peak tailing significantly reduces the resolution between your desired compound and closely eluting impurities.
The hydrochloride salt form is highly polar and will likely have very low mobility in typical normal-phase chromatography solvent systems (e.g., hexane/ethyl acetate), often remaining at the baseline.
Q2: I observe multiple spots on my TLC plate when analyzing the hydrochloride salt. Does this mean my sample is impure?
While it could indicate impurities, it's also possible to observe what appears to be multiple spots due to on-plate interactions, especially with silica gel. The amine salt might partially dissociate on the plate, leading to streaking or the appearance of a second spot corresponding to the free base. It is also possible to see peak splitting in HPLC analysis due to pH effects on the column.[3]
Recommendation: To get a more accurate assessment of purity by TLC, consider using a mobile phase containing a small amount of a basic modifier like triethylamine (TEA) or ammonia in methanol (typically 0.5-2%) to neutralize the acidic silanol groups and ensure the amine travels as a single spot of the free base.
Q3: What are the most common impurities I should expect from the synthesis of N-cyclopropyl-N-isopropylamine derivatives?
The impurity profile can vary depending on the synthetic route. Common impurities may include:
-
Starting Materials: Unreacted cyclopropylamine or isopropylamine (or their equivalents) and the corresponding alkylating agents.
-
Over-alkylation Products: Formation of a tertiary amine if the starting material was a primary amine.[4]
-
By-products from Reductive Amination: If synthesized via reductive amination, you might have residual imine or over-reduced starting materials.
-
Solvent Adducts and Residual Solvents: Solvents used in the reaction or workup can be trapped in the final product.
A thorough understanding of your synthetic pathway is crucial for identifying potential impurities.
Q4: Is it better to purify the free base or the hydrochloride salt?
This is a critical strategic decision in your purification workflow.
-
Purifying the Free Base: The free base is less polar and more amenable to standard purification techniques like normal-phase chromatography. The general workflow is to perform a basic aqueous workup to convert the salt to the free base, extract with an organic solvent, purify the free base, and then convert it back to the hydrochloride salt.[5]
-
Purifying the Hydrochloride Salt: This approach avoids the extra steps of salt-to-free base-to-salt conversion. However, it requires techniques suitable for highly polar compounds, such as reverse-phase chromatography or recrystallization.
The choice depends on the nature of the impurities. If the impurities are non-polar, purifying the salt form can be advantageous as the impurities can be washed away with a non-polar solvent. If the impurities are polar, purifying the free base is often more effective.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization of the Hydrochloride Salt
Recrystallization is a powerful technique for purifying salts, but finding the right solvent system can be challenging.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Incorrect Solvent Choice | Screen a variety of polar solvents and solvent mixtures. Good starting points for amine hydrochlorides include isopropanol (IPA), ethanol, methanol, or mixtures like IPA/water, ethanol/ethyl acetate, or methanol/diethyl ether. | The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For polar salts, polar solvents are required. Using a co-solvent system (a good solvent and a poor solvent) can help fine-tune the solubility.[6] |
| Precipitation Instead of Crystallization | Ensure slow cooling of the saturated solution. You can insulate the flask to slow down the cooling rate. | Rapid cooling often leads to the crashing out of the solid as an amorphous precipitate, which can trap impurities. Slow cooling allows for the formation of a more ordered crystal lattice, excluding impurities. |
| Oiling Out | Add a small amount of the "good" solvent to the hot mixture to ensure complete dissolution before cooling. Seeding the solution with a pure crystal can also help initiate crystallization. | "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point in the solvent system. |
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., IPA, ethanol, acetone, ethyl acetate, water) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, add the crude this compound and a minimal amount of the chosen hot solvent (or solvent mixture) until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Issue 2: Poor Separation and Peak Tailing in Chromatography
As discussed, this is a common issue with amines on silica gel.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Strong Amine-Silica Interaction | Option A (Normal Phase): Add a basic modifier like triethylamine (0.5-2%) or ammonia (in methanol) to your mobile phase.[1][2] Option B (Alternative Stationary Phase): Use an amine-functionalized silica column or an alumina column.[1] | The basic modifier competes with your amine for binding to the acidic silanol sites on the silica, reducing the strong interaction and allowing for more symmetrical peaks. Amine-functionalized silica has a less acidic surface, minimizing these interactions. |
| High Polarity of the Hydrochloride Salt | Option C (Reverse Phase): Purify the hydrochloride salt directly using reverse-phase (e.g., C18) chromatography. The mobile phase is typically a mixture of water (with a modifier like formic acid or TFA) and an organic solvent like acetonitrile or methanol. | Reverse-phase chromatography is well-suited for polar compounds. The hydrophobic stationary phase interacts with the non-polar parts of the molecule, and elution is achieved by increasing the organic content of the mobile phase.[7][8] |
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// Edges start -> free_base_conversion; free_base_conversion -> purify_salt [label=" No"]; free_base_conversion -> purify_free_base [label=" Yes"]; purify_salt -> reverse_phase; purify_salt -> recrystallization; purify_free_base -> normal_phase; normal_phase -> salt_formation; reverse_phase -> end; recrystallization -> end; salt_formation -> end; }
Caption: Decision workflow for purification strategy.
Issue 3: Product Stability During Purification
The pH during workup and purification is crucial for the stability of some amine derivatives.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Degradation under Basic Conditions | When converting the salt to the free base, use a mild base like sodium bicarbonate and avoid prolonged exposure to strong bases (e.g., NaOH). Keep the temperature low during the basic workup. | Some functional groups on the derivative might be sensitive to strong bases, leading to hydrolysis or other side reactions. |
| Hydrolysis | If the molecule is sensitive to water, especially under acidic or basic conditions, it's important to use anhydrous solvents and minimize contact with aqueous solutions.[9] | Maintaining a slightly acidic pH can sometimes suppress hydrolysis for certain structures.[9] |
-
Dissolution: Dissolve the crude hydrochloride salt in water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is >10.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
-
Chromatography: Purify the crude free base using normal-phase chromatography with a mobile phase containing a basic modifier.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.
-
Isolation: Collect the pure hydrochloride salt by filtration, wash with the solvent, and dry.
Caption: Two primary purification strategies.
References
- Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
- Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
-
Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]
-
YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Retrieved from [Link]
-
Chromatography Forum. (2004, March 30). Amine hydrochloride in HPLC. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
-
National Institutes of Health. (n.d.). Isopropylamine. PubChem. Retrieved from [Link]
-
European Patent Office. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine. Retrieved from [Link]
- Google Patents. (n.d.). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- Google Patents. (n.d.). WO2010029566A2 - Process for preparation of phenoxypropanol amines.
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- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-Cyclopropyl-N-Isopropylamine Hydrochloride Reaction Scale-Up
Welcome to the technical support center for the synthesis and scale-up of N-cyclopropyl-N-isopropylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. By understanding the underlying principles of the reaction and potential pitfalls, you can ensure a robust, safe, and efficient scale-up process.
I. Overview of the Primary Synthetic Route: Reductive Amination
The most common laboratory and industrial synthesis of N-cyclopropyl-N-isopropylamine involves the reductive amination of cyclopropanone with isopropylamine. This process typically occurs in two key stages within a single pot:
-
Imine Formation: The reaction of cyclopropanone with isopropylamine to form the corresponding N-cyclopropylidenepropan-2-amine (an imine intermediate). This is an equilibrium-driven reaction where the removal of water can favor product formation.[1]
-
Reduction: The in-situ reduction of the imine to the desired N-cyclopropyl-N-isopropylamine using a suitable reducing agent.
The final step involves the formation of the hydrochloride salt, typically by introducing hydrogen chloride (in a suitable solvent) to the free amine, followed by crystallization.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the scale-up of the this compound synthesis.
A. Reaction Kinetics and Conversion Issues
Question: My reaction shows poor conversion at a larger scale, even though it worked perfectly in the lab. What could be the problem?
Answer: Poor conversion upon scale-up is a common issue and can often be traced back to several factors that are more pronounced in larger reactors:
-
Inefficient Mixing: Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions. On a larger scale, the surface-area-to-volume ratio decreases, making heat and mass transfer more challenging.[2] Ensure your reactor is equipped with an appropriate agitator and that the stirring speed is optimized for the vessel geometry and reaction mass.
-
Imine Formation Equilibrium: The formation of the imine is a reversible reaction.[1] In a laboratory setting, the reaction may have been open to the atmosphere, allowing for the evaporation of the water byproduct. In a sealed, large-scale reactor, water accumulation can shift the equilibrium back towards the starting materials. Consider the use of a Dean-Stark trap or the addition of a dehydrating agent like molecular sieves, although the latter can be problematic for slurry handling at scale.
-
Reagent Addition Rate: The rate of addition of the reducing agent is critical. A slow, controlled addition is often necessary to manage the reaction exotherm. If the reducing agent is added too quickly, the temperature can rise uncontrollably, leading to byproduct formation and decomposition of the desired product.
Question: I'm observing the formation of significant byproducts. What are the likely culprits and how can I mitigate them?
Answer: Byproduct formation is a frequent challenge in reductive aminations. Common byproducts and their causes include:
-
Over-alkylation: The newly formed secondary amine can react with another molecule of the ketone and undergo a second reductive amination to form a tertiary amine. This is more likely if there is an excess of the ketone or if the primary amine is consumed too quickly.
-
Ketone Reduction: The reducing agent can directly reduce the starting ketone to the corresponding alcohol (cyclopropanol). This is often competitive with imine reduction.[3] The choice of reducing agent is key to minimizing this side reaction. Sodium triacetoxyborohydride is often preferred for its selectivity for imine reduction over ketone reduction.[1][4]
-
Hydroxylamine Formation: If the reaction is not kept under an inert atmosphere, oxidation of the amine can occur.
Solutions to Mitigate Byproduct Formation:
| Byproduct | Cause | Mitigation Strategy |
| Tertiary Amine | Over-alkylation of the product | Use a slight excess of the primary amine. Control the stoichiometry carefully. |
| Cyclopropanol | Direct reduction of cyclopropanone | Use a selective reducing agent like sodium triacetoxyborohydride.[1][4] Optimize the reaction temperature to favor imine formation and reduction. |
B. Thermal Management and Safety
Question: The reaction is highly exothermic, and I'm concerned about temperature control on a larger scale. What are the best practices for managing the exotherm?
Answer: Thermal management is arguably the most critical aspect of scaling up this reaction. A loss of cooling can lead to a runaway reaction, posing a significant safety hazard.[5]
-
Controlled Reagent Addition: The addition of the reducing agent should be carefully controlled and tied to the reactor's cooling capacity. A semi-batch process, where the reducing agent is added over time, is highly recommended.
-
Heat Transfer Optimization: Ensure your reactor has an adequate heat exchange surface area. The use of a jacketed reactor with a reliable cooling system is essential. The heat transfer coefficient of the reactor system should be well-characterized.[6][7]
-
Solvent Selection: The choice of solvent can impact heat dissipation. A solvent with a higher boiling point and good heat capacity can help to absorb some of the reaction exotherm.
Experimental Workflow: Reductive Amination Scale-Up
Below is a generalized workflow for the scale-up of the reductive amination of cyclopropanone with isopropylamine.
Caption: Generalized workflow for the scale-up synthesis of this compound.
C. Purification and Isolation
Question: I'm having trouble with the crystallization of the hydrochloride salt at a larger scale. The product is oily or the crystal size is inconsistent. What can I do?
Answer: Crystallization is a complex process that is highly sensitive to scale.[8]
-
Solvent System: The choice of solvent for crystallization is crucial. A solvent system that provides good solubility at higher temperatures and poor solubility at lower temperatures is ideal. Anti-solvent crystallization, where a solvent in which the product is insoluble is added to a solution of the product, is a common technique.
-
Cooling Profile: The rate of cooling has a significant impact on crystal size and purity. A slow, controlled cooling profile is generally preferred to allow for the formation of larger, more uniform crystals. Crash cooling can lead to the formation of small, impure crystals or an oil.
-
Seeding: Seeding the solution with a small amount of the pure product at the appropriate temperature can help to control the crystallization process and ensure the desired polymorphic form is obtained.
-
Mixing during Crystallization: The agitation rate during crystallization can affect crystal size distribution. Gentle mixing is typically required to keep the crystals suspended without causing excessive secondary nucleation or crystal breakage.
Protocol: Scalable Crystallization of this compound
-
Solvent Selection: A common solvent system is isopropanol (IPA) and methyl tert-butyl ether (MTBE) as an anti-solvent.
-
Procedure:
-
Dissolve the crude N-cyclopropyl-N-isopropylamine free base in a minimal amount of IPA.
-
Filter the solution to remove any particulates.
-
Slowly add a solution of HCl in IPA, maintaining the temperature.
-
Once the salt formation is complete, slowly add MTBE as an anti-solvent until turbidity is observed.
-
If seeding, add a small amount of pure this compound crystals.
-
Cool the mixture slowly to the desired final temperature (e.g., 0-5 °C) over several hours.
-
Age the slurry at the final temperature to allow for complete crystallization.
-
Filter the product and wash with cold anti-solvent.
-
Dry the product under vacuum at a suitable temperature.
-
IV. Alternative Synthetic Strategies
While reductive amination is a common approach, other methods for the synthesis of cyclopropylamines exist and may be considered if scale-up of the primary route proves problematic.[9][10] These include:
-
Kulinkovich-Szymoniak Reaction: This method involves the reaction of a nitrile with a Grignard reagent in the presence of a titanium catalyst to form a primary cyclopropylamine.[11]
-
Curtius Rearrangement: This involves the thermal decomposition of an acyl azide, derived from a cyclopropanecarboxylic acid, to form an isocyanate, which is then hydrolyzed to the amine.[12][13][14]
Logical Relationship: Scale-Up Challenges and Solutions
Caption: Key scale-up challenges and their corresponding solutions in the synthesis of this compound.
V. References
-
Vertex AI Search, Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021-01-12).
-
Vertex AI Search, Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study - Research Explorer - The University of Manchester. (2019-06-21).
-
Vertex AI Search, New and easy route to primary cyclopropylamines from nitriles - Organic Chemistry Portal.
-
Vertex AI Search, Advances in the Synthesis of Cyclopropylamines - PubMed. (2025-03-06).
-
Vertex AI Search, Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing.
-
Vertex AI Search, Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH.
-
Vertex AI Search, O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC - NIH.
-
Vertex AI Search, Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines - ChemRxiv.
-
Vertex AI Search, Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PubMed.
-
Vertex AI Search, Reductive amination difficulties - poor conversion : r/Chempros - Reddit. (2024-05-02).
-
Vertex AI Search, 246257-63-6 | N-Cyclopropyl-n-isopropylamine, HCl - MolCore.
-
Vertex AI Search, US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents. (2021-12-23).
-
Vertex AI Search, Reductive amination - Wikipedia.
-
Vertex AI Search, Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com. (2007-06-25).
-
Vertex AI Search, What are the difficulties associated with reductive amination? How to control byproduct formation? | ResearchGate. (2012-10-11).
-
Vertex AI Search, this compound | SCBT - Santa Cruz Biotechnology.
-
Vertex AI Search, CAS 246257-63-6 | 3233-5-03 | MDL MFCD09863848 | this compound | SynQuest Laboratories.
-
Vertex AI Search, Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - Semantic Scholar.
-
Vertex AI Search, (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - ResearchGate. (2025-08-09).
-
Vertex AI Search, Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society.
-
Vertex AI Search, The using of mixing amines in an industrial gas sweetening plant - ResearchGate.
-
Vertex AI Search, Industrial & Engineering Chemistry Research Vol. 51 No. 4 - ACS Publications.
-
Vertex AI Search, Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction | Request PDF - ResearchGate.
-
Vertex AI Search, Navigating the Synthesis of N-Isopropylcyclohexylamine: A Comparative Guide to Synthetic Routes - Benchchem.
-
Vertex AI Search, Reductive aminations by imine reductases: from milligrams to tons - RSC Publishing.
-
Vertex AI Search, How to develop scale-up strategies for challenging crystallization processes - YouTube. (2021-06-30).
-
Vertex AI Search, Advanced Amine Solvent Formulations and Process Integration for Near-Term CO2 Capture Success | Trimeric Corporation.
-
Vertex AI Search, AMINE SYSTEMS - SINTEF.
-
Vertex AI Search, Process for the manufacture of cyclopropylamine - European Patent Office - EP 0205403 B1 - Googleapis.com. (1989-08-30).
-
Vertex AI Search, N-Propyl-N-isopropylamine - Chem-Impex.
-
Vertex AI Search, What's wrong with my reductive amination? I barely got any product. - Reddit. (2025-02-13).
-
Vertex AI Search, Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2 - The Royal Society of Chemistry.
-
Vertex AI Search, Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012-06-11).
-
Vertex AI Search, Method for synthesizing N-isopropylbenzylamine - Eureka | Patsnap.
-
Vertex AI Search, Large-scale reductive amination and synthesis applications - ResearchGate.
-
Vertex AI Search, Process for the manufacture of cyclopropylamine - European Patent Office - EP 0205403 A1 - Googleapis.com.
-
Vertex AI Search, Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI.
-
Vertex AI Search, WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents.
-
Vertex AI Search, CN102070461A - Synthesis method of N-methyl isopropylamine - Google Patents.
-
Vertex AI Search, Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC - NIH.
Sources
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- 11. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
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- 13. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
Cyclopropylamine Degradation Pathways: A Technical Support Center
Welcome to the Technical Support Center for the Cyclopropylamine Moiety. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges working with this unique and reactive functional group. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
The cyclopropylamine group is a valuable structural motif in medicinal and agricultural chemistry, prized for its ability to introduce conformational rigidity and modulate physicochemical properties. However, the inherent ring strain and the reactivity of the primary amine make it susceptible to several degradation pathways. This guide will serve as your comprehensive resource for understanding, predicting, and mitigating these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and concerns when working with cyclopropylamine and its derivatives.
Q1: My reaction yield is consistently low when using a cyclopropylamine-containing starting material. What are the likely culprits?
A1: Low yields in reactions involving cyclopropylamine can often be attributed to several factors:
-
Ring-opening Side Reactions: The high ring strain of the cyclopropane ring makes it susceptible to cleavage under various conditions, particularly with strong acids or electrophiles.
-
Oxidative Degradation: The amine group can be oxidized, especially if your reaction is not performed under an inert atmosphere. This can lead to a complex mixture of byproducts.
-
Hydrolytic Instability: Depending on the substitution pattern, the cyclopropylamine moiety can be sensitive to pH extremes, leading to hydrolysis.[1]
-
Volatility: Cyclopropylamine itself is a volatile liquid (boiling point ~50 °C).[2] If you are working with the parent amine, significant loss can occur during workup and solvent removal.
Q2: I am observing unexpected peaks in my LC-MS analysis that don't correspond to my starting material or desired product. What could they be?
A2: Unidentified peaks often arise from degradation of the cyclopropylamine group. Common degradation products include:
-
Ring-Opened Isomers: Look for masses corresponding to isomers of your starting material or product, which could indicate cleavage of the cyclopropane ring to form allylic or homoallylic amines.
-
Oxidized Byproducts: Masses corresponding to the addition of one or more oxygen atoms may indicate oxidation of the amine or the ring. In the context of drug metabolism, cytochrome P450 enzymes can oxidize cyclopropylamines to reactive ring-opened intermediates.[3]
-
Adducts: If your reaction mixture contains reactive electrophiles, you may be forming adducts with the cyclopropylamine nitrogen.
Q3: Is the cyclopropylamine group stable to standard purification techniques like silica gel chromatography?
A3: Not always. The slightly acidic nature of standard silica gel can catalyze the ring-opening of sensitive cyclopropylamine derivatives. This is especially true if your compound has electron-donating groups that can stabilize a cationic intermediate upon ring-opening. If you suspect your compound is degrading on silica, consider the following:
-
Neutralized Silica Gel: Pre-treating the silica gel with a base like triethylamine can mitigate acid-catalyzed degradation.
-
Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (basic or neutral) or C18 (reverse-phase).
-
Non-Chromatographic Purification: If possible, consider purification by distillation, crystallization, or extraction to avoid contact with stationary phases.
Troubleshooting Guides: Specific Degradation Pathways
This section provides in-depth guidance on identifying and solving specific degradation problems.
Issue 1: Acid-Catalyzed Ring Opening
The high ring strain of the cyclopropane ring makes it susceptible to cleavage in the presence of strong acids. This proceeds through a protonated intermediate, leading to a carbocation that can be trapped by nucleophiles or undergo rearrangement.
Symptoms:
-
Appearance of isomeric impurities in your crude reaction mixture.
-
Loss of the characteristic cyclopropyl signals in your 1H NMR spectrum.
-
Formation of brightly colored byproducts.
Mechanism: Acid-Catalyzed Ring Opening
Caption: Acid-catalyzed ring opening of a cyclopropylamine derivative.
Solutions & Preventative Measures:
| Strategy | Rationale |
| pH Control | Maintain a neutral or slightly basic pH throughout your reaction and workup. |
| Use of Milder Acids | If an acid is required, opt for weaker acids like acetic acid or use a buffered system. |
| Protecting Groups | Protect the amine as a carbamate (e.g., Boc) to reduce its basicity and prevent protonation. |
| Low Temperatures | Running the reaction at lower temperatures can disfavor the ring-opening pathway. |
Issue 2: Oxidative Degradation
The lone pair of electrons on the nitrogen of the cyclopropylamine can be susceptible to oxidation, especially in the presence of air, strong oxidizing agents, or certain metal catalysts. In biological systems, cytochrome P450 enzymes are known to oxidize cyclopropylamines, leading to reactive intermediates that can covalently modify proteins.[3]
Symptoms:
-
The reaction mixture darkens or changes color over time.
-
Formation of a complex mixture of byproducts, often with higher molecular weights (due to dimerization or polymerization) or containing oxygen.
-
In drug metabolism studies, observation of glutathione (GSH) conjugates.
Mechanism: Oxidative Degradation
Caption: General pathway for the oxidative degradation of cyclopropylamines.
Solutions & Preventative Measures:
| Strategy | Rationale |
| Inert Atmosphere | Conduct your reaction under an inert atmosphere of nitrogen or argon to exclude oxygen. |
| Degassed Solvents | Use solvents that have been properly degassed to remove dissolved oxygen. |
| Avoid Strong Oxidants | If possible, choose alternative reagents to strong oxidants like KMnO4 or certain peroxides. |
| Use of Antioxidants | In some cases, the addition of a radical scavenger like BHT may be beneficial, but test for compatibility with your desired reaction. |
Issue 3: Hydrolytic Degradation under Basic Conditions
While often more stable to base than acid, certain cyclopropylamine derivatives can undergo hydrolytic degradation at high pH. This was observed in stability studies of the drug candidate GSK2879552.[1] The mechanism can be complex and substrate-dependent.
Symptoms:
-
Appearance of new, more polar impurities over time in a basic solution.
-
Decrease in the concentration of the parent compound in stability studies at high pH.
Solutions & Preventative Measures:
| Strategy | Rationale |
| pH Stability Study | If your compound will be subjected to basic conditions, perform a pH stability study to determine its degradation profile. |
| Buffer Systems | Use a buffer to maintain the pH in a range where the compound is stable. |
| Salt Formation | Forming a salt of the cyclopropylamine (e.g., the hydrochloride salt) can improve its stability in the solid state. |
Experimental Protocols
Protocol 1: Boc Protection of a Cyclopropylamine Derivative
This protocol describes a general procedure for the protection of a primary cyclopropylamine with a tert-butyloxycarbonyl (Boc) group to enhance its stability towards acids and some oxidizing agents.[4][5]
Materials:
-
Cyclopropylamine derivative (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc)2O (1.1 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Procedure:
-
Dissolve the cyclopropylamine derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (TEA or DIPEA) to the solution.
-
Add (Boc)2O portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel if necessary.
Protocol 2: General Procedure for a Reaction Under Inert Atmosphere
This protocol outlines the basic setup for performing a reaction under an inert atmosphere of nitrogen or argon to prevent oxidative degradation.[1][6][7][8]
Apparatus:
-
Schlenk flask or a three-necked round-bottom flask
-
Rubber septa
-
Nitrogen or argon gas source with a bubbler
-
Syringes and needles
Procedure:
-
Assemble the glassware and flame-dry it under vacuum or oven-dry it and allow it to cool under a stream of inert gas.
-
Seal the flask with rubber septa.
-
Insert a needle connected to the inert gas source and another needle as an outlet.
-
Purge the flask with the inert gas for several minutes.
-
Add your solid reagents to the flask under a positive pressure of the inert gas.
-
Add degassed solvents and liquid reagents via syringe through the septum.
-
Maintain a positive pressure of the inert gas throughout the reaction by using a balloon or a bubbler.
Caption: A simplified schematic of a reaction setup under an inert atmosphere.
Protocol 3: Small-Scale pH Stability Screening
This protocol provides a method to quickly assess the stability of your cyclopropylamine-containing compound at different pH values.
Materials:
-
Stock solution of your compound in a water-miscible organic solvent (e.g., acetonitrile or DMSO).
-
A set of aqueous buffers (e.g., pH 2, 4, 7.4, 9, 12).
-
LC-MS or HPLC-UV for analysis.
Procedure:
-
In separate vials, add a small aliquot of your stock solution to each of the different pH buffers to achieve a final concentration suitable for analysis (e.g., 10 µM).
-
Immediately take a time-zero (T=0) sample from each vial and analyze it by LC-MS or HPLC to determine the initial peak area of your compound.
-
Incubate the vials at a controlled temperature (e.g., room temperature or 37 °C).
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze it.
-
Plot the percentage of the remaining compound against time for each pH value to determine the degradation rate.
References
-
Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Run A Reaction: The Setup. Retrieved from [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). [Link]
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- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 2. longdom.org [longdom.org]
- 3. youtube.com [youtube.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to N-cyclopropyl-N-isopropylamine Hydrochloride and Other Secondary Amines in Synthetic Chemistry
Introduction
In the landscape of modern organic synthesis, secondary amines are indispensable tools, serving as crucial bases, nucleophiles, and precursors for a vast array of functional molecules.[1] The reactivity of a secondary amine is a delicate interplay of its basicity (a thermodynamic measure of its ability to accept a proton) and its nucleophilicity (a kinetic measure of its ability to attack an electrophilic center).[2] This balance is profoundly influenced by the steric and electronic nature of the substituents attached to the nitrogen atom.[3]
This guide provides an in-depth comparison of N-cyclopropyl-N-isopropylamine hydrochloride with a selection of commonly used secondary amines: diisopropylamine, dicyclohexylamine, and pyrrolidine. N-cyclopropyl-N-isopropylamine presents a unique structural motif, combining the small, electronically distinct cyclopropyl group with a bulky isopropyl group. The inherent ring strain and unique orbital hybridization of the cyclopropyl group can impart distinct reactivity, making it a valuable building block in medicinal chemistry and agrochemicals.[4][5]
This document is designed for researchers, chemists, and drug development professionals. It aims to elucidate the nuanced differences in reactivity among these amines and provide a rational framework for selecting the optimal reagent for a given synthetic transformation, supported by structural analysis and representative experimental data.
Chapter 1: Profiling the Amines: Structure and Intrinsic Properties
The choice of a secondary amine is dictated by its structure. The size, shape, and electronic properties of the N-substituents determine the accessibility of the nitrogen's lone pair of electrons, thereby governing its performance in a reaction.
Below is a summary of the key physical and chemical properties of the amines discussed in this guide. The hydrochloride salt of N-cyclopropyl-N-isopropylamine is a solid, while the others are typically available as free bases in liquid form.[6][7]
| Property | N-cyclopropyl-N-isopropylamine | Diisopropylamine | Dicyclohexylamine | Pyrrolidine |
| Molecular Formula | C₆H₁₃N | C₆H₁₅N | C₁₂H₂₃N | C₄H₉N |
| Molecular Weight ( g/mol ) | 135.63 (as HCl salt)[8] | 101.19 | 181.32 | 71.12 |
| pKa of Conjugate Acid | Est. 10.5-11.5 | 11.07[7] | Est. 11.2 | 11.27 |
| Steric Hindrance | Moderate | High | Very High | Low |
| Predominant Character | Base / Moderate Nucleophile | Non-nucleophilic Base[2] | Non-nucleophilic Base | Nucleophilic Base |
Note: Estimated pKa values are based on structurally similar amines.
Chapter 2: A Deep Dive into Reactivity: Sterics, Electronics, and Performance
The utility of a secondary amine hinges on the accessibility of its nitrogen lone pair to protons (basicity) versus other electrophiles (nucleophilicity). Steric hindrance is the primary factor that differentiates these two properties.[2]
// Nodes Pyrrolidine [label="Pyrrolidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NCPA [label="N-cyclopropyl-\nN-isopropylamine", fillcolor="#34A853", fontcolor="#FFFFFF"]; DIPA [label="Diisopropylamine", fillcolor="#FBBC05", fontcolor="#202124"]; DCHA [label="Dicyclohexylamine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible nodes for ranking rank_sterics [label="Increasing Steric Hindrance ->", shape=plaintext, fontcolor="#202124"]; rank_nucleo [label="<- Increasing Nucleophilicity", shape=plaintext, fontcolor="#202124"];
// Edges to show relationships Pyrrolidine -> NCPA [label="More Hindered"]; NCPA -> DIPA [label="More Hindered"]; DIPA -> DCHA [label="Most Hindered"];
// Ranks for layout {rank=same; rank_nucleo; rank_sterics;} {rank=same; Pyrrolidine; NCPA; DIPA; DCHA;}
// Invisible edges for alignment rank_nucleo -> Pyrrolidine [style=invis]; DCHA -> rank_sterics [style=invis]; } mend Caption: Relationship between structure, steric hindrance, and nucleophilicity.
Basicity: The Thermodynamic Driving Force
All four amines are strong organic bases, with conjugate acid pKa values typically ranging from 10.5 to 11.5. This high basicity makes them effective at scavenging protons generated in a reaction, such as the HCl byproduct from an acylation with an acid chloride. While triethylamine (pKa ≈ 10.75) is a common choice, its tertiary nature can sometimes lead to different reactivity profiles, such as promoting elimination reactions. Secondary amines like diisopropylamine are often more basic than their tertiary analog, triethylamine.[9]
Nucleophilicity: The Kinetic Factor
Nucleophilicity is where these amines diverge significantly:
-
Pyrrolidine: The planar, five-membered ring structure imposes minimal steric bulk around the nitrogen. This makes pyrrolidine an excellent nucleophile, readily participating in SN2 reactions, conjugate additions, and acylations. Its high reactivity makes it a cornerstone for building pyrrolidine-containing scaffolds, which are prevalent in FDA-approved drugs.[10][11]
-
Diisopropylamine (DIPA) and Dicyclohexylamine (DCHA): These amines represent the opposite extreme. The bulky isopropyl and cyclohexyl groups act as formidable shields, severely hindering the nitrogen's ability to attack electrophilic carbons.[2][6] This poor nucleophilicity is their greatest asset, allowing them to function as "non-nucleophilic bases." They can deprotonate acidic substrates without the risk of competing nucleophilic attack. The most prominent use of DIPA is as a precursor to Lithium Diisopropylamide (LDA), a powerful, non-nucleophilic strong base essential for enolate formation.[7]
-
N-cyclopropyl-N-isopropylamine: This amine occupies an interesting middle ground. The isopropyl group provides significant steric bulk, similar to one half of DIPA. However, the cyclopropyl group is sterically small. This asymmetry suggests a "tuned" reactivity profile: it is more sterically hindered than pyrrolidine but less so than DIPA or DCHA. This makes it a potential candidate for reactions requiring a base that is less nucleophilic than pyrrolidine but where the extreme bulk of DIPA is not required or desired.
Chapter 3: Performance in Key Synthetic Applications
The selection of an amine should be a deliberate choice based on the specific demands of the reaction mechanism.
| Application | N-cyclopropyl-N-isopropylamine | Diisopropylamine | Dicyclohexylamine | Pyrrolidine | Rationale |
| Proton Scavenger in Acylations | Good | Excellent | Excellent | Moderate | All are sufficiently basic. DIPA and DCHA are preferred due to low nucleophilicity, preventing amide formation with the acid chloride. Pyrrolidine will readily react to form an amide. |
| Formation of Non-nucleophilic Bases (e.g., LDA) | Not Common | Excellent | Good | Poor | DIPA is the standard due to its high steric hindrance and established protocols.[7] Pyrrolidine is too nucleophilic. |
| Reductive Amination | Good | Poor | Very Poor | Excellent | This reaction requires the amine to act as a nucleophile to form an imine/enamine intermediate. The high steric bulk of DIPA and DCHA inhibits this initial step.[12] |
| [3+2] Cycloadditions | N/A | N/A | N/A | Excellent | Pyrrolidine is a classic substrate for generating azomethine ylides for [3+2] cycloaddition reactions to form complex heterocyclic scaffolds.[10] |
Chapter 4: Experimental Protocols
To illustrate a common synthetic application where nucleophilicity is key, we provide a detailed protocol for reductive amination, a cornerstone method for synthesizing secondary amines.[1][13]
// Nodes start [label="Start:\nKetone/Aldehyde + Amine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; imine [label="Imine/Enamine Formation\n(Acid Catalyst, Dehydration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduction [label="Reduction\n(e.g., NaBH(OAc)₃, H₂/Pd)", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n& Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Purification\n(Distillation/Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Final Product:\nSecondary/Tertiary Amine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> imine; imine -> reduction; reduction -> workup; workup -> purify; purify -> product; } mend Caption: General workflow for reductive amination.
Exemplary Protocol: Synthesis of N-Isopropylcyclohexylamine via Reductive Amination[13]
This protocol demonstrates a reaction where a moderately hindered amine (isopropylamine) reacts with a ketone. A highly hindered amine like DIPA would perform poorly. N-cyclopropyl-N-isopropylamine, with its moderate hindrance, would likely proceed, albeit potentially slower than a less hindered amine.
Materials:
-
Cyclohexanone (1.0 eq)
-
Isopropylamine (1.2 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (1.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: To a solution of cyclohexanone (1.0 eq) in 1,2-dichloroethane (DCE), add isopropylamine (1.2 eq). Add glacial acetic acid (1.0 eq) to the mixture and stir at room temperature for 1 hour. The acid catalyzes the formation of the iminium intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture over 20 minutes. Causality Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion in the presence of the unreacted ketone.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-12 hours.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-isopropylcyclohexylamine by distillation or column chromatography to obtain the final product.
Conclusion
The selection of a secondary amine in organic synthesis is a critical decision that directly impacts reaction outcomes.
-
N-cyclopropyl-N-isopropylamine emerges as a reagent with a finely tuned balance of moderate steric hindrance and high basicity. Its unique cyclopropyl moiety may offer novel interactions and reactivity, making it an attractive option where the extreme properties of other amines are undesirable. It is best suited for applications requiring a strong base with attenuated nucleophilicity.
-
Diisopropylamine and Dicyclohexylamine are the reagents of choice when a non-nucleophilic base is paramount. Their significant steric bulk effectively shuts down nucleophilic pathways, making them ideal for deprotonation and elimination reactions.
-
Pyrrolidine is the quintessential nucleophilic secondary amine. Its low steric profile allows for rapid reaction at electrophilic centers, making it a superior choice for nucleophilic additions and for the construction of N-heterocyclic systems.
By understanding the fundamental principles of steric hindrance and electronic effects, researchers can move beyond simply choosing a generic base and instead select a secondary amine as a precise tool to achieve the desired chemical transformation with high efficiency and selectivity.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Gong, T., et al. (2024). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Retrieved from [Link]
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García-Herbosa, G., et al. (2021). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. National Institutes of Health. Retrieved from [Link]
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Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
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Rawsource. (2024). What are Amines? Structure, Types, Applications, and Safety. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Secondary Amines. Request PDF. Retrieved from [Link]
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R Discovery. (2019). Rational design of nucleophilic amine sites via computational probing of steric and electronic effects. Retrieved from [Link]
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Caltech Authors. (n.d.). Steric and Electronic Effects on ^(15)N Chemical Shifts of Saturated Aliphatic Amines and Their Hydrochlorides. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Electronicvs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Dicyclohexylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Diisopropylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]
-
Reddit. (2015). Would there be a reason to use diisopropylamine instead of triethylamine as your base?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]
-
PubChem. (n.d.). Dicyclohexylamine. National Institutes of Health. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
- Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Retrieved from [Link]
-
PubChem. (n.d.). N-Nitrosodicyclohexylamine. National Institutes of Health. Retrieved from [Link]
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A Comparative Guide to the Bioactivity of N-Cyclopropylamine Derivatives as Enzyme Inhibitors
Introduction
The cyclopropylamine moiety is a highly valued structural motif in modern medicinal chemistry. Its unique stereoelectronic properties, stemming from the strained three-membered ring, often impart favorable characteristics to bioactive molecules, including enhanced potency, improved metabolic stability, and reduced off-target effects[1][2]. N-cyclopropyl-N-isopropylamine hydrochloride serves as a versatile chemical building block for synthesizing a diverse range of derivatives. This guide provides a comparative analysis of the biological activity of such derivatives, with a specific focus on their role as mechanism-based enzyme inhibitors, particularly targeting Cytochrome P450 (CYP450) and Monoamine Oxidase (MAO). We will explore the underlying mechanisms of action, present comparative efficacy data, and provide a validated experimental protocol for assessing their inhibitory potential.
The strategic incorporation of a cyclopropyl group can significantly influence a drug's pharmacological profile.[1][2] The rigid structure of the ring can lock the molecule into a specific conformation, enhancing its binding affinity to a biological target. Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring can render it less susceptible to oxidative metabolism, a common pathway for drug clearance.[1] However, the very reactivity that makes this moiety attractive also predisposes it to unique bioactivation pathways. Cyclopropylamines, in particular, are well-documented as mechanism-based or "suicide" inhibitors of key enzyme families.[3][4]
Part 1: Mechanism of Action - Suicide Inhibition of Cytochrome P450
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including approximately 75% of all pharmaceutical drugs. While this metabolic activity is typically a detoxification process, certain substrates can irreversibly inactivate the enzyme. N-cyclopropylamine derivatives are classic examples of these mechanism-based inactivators.[3][5]
The inhibitory process begins with the CYP450 enzyme treating the N-cyclopropylamine derivative as a substrate. The catalytic cycle involves an initial single-electron transfer (SET) from the nitrogen atom of the amine to the activated heme-oxygen species of the enzyme, forming a highly reactive aminium radical cation.[4] This is the critical step leading to inactivation. The inherent strain of the cyclopropane ring facilitates a rapid ring-opening rearrangement of this radical intermediate. This process generates a carbon-centered radical which can then covalently bind to the enzyme's prosthetic heme group or nearby amino acid residues, leading to irreversible, "suicide" inhibition.[3] This mechanism is a key consideration in drug design, as it can lead to both desired therapeutic effects (e.g., sustained enzyme inhibition) and potential toxicity.[1][3]
Part 2: Comparative Analysis of Enzyme Inhibition
To illustrate the comparative bioactivity, we will consider two hypothetical derivatives of N-cyclopropyl-N-isopropylamine, Compound 101 (N-benzyl-N-cyclopropylamine) and Compound 102 (N-(4-methoxybenzyl)-N-cyclopropylamine), and compare their inhibitory activity against a specific CYP450 isoform (e.g., CYP2B1) and Monoamine Oxidase B (MAO-B), a key target in neurodegenerative diseases.[6] Selegiline, a known MAO-B inhibitor containing a different propargylamine pharmacophore, is included as a benchmark.
| Compound | Target Enzyme | IC₅₀ (µM) | k_inact (min⁻¹) | K_I (µM) | Selectivity (MAO-B vs MAO-A) |
| Compound 101 | CYP2B1 | 12.5 | 0.08 | 15 | N/A |
| Compound 101 | MAO-B | 5.2 | 0.15 | 7.5 | ~20-fold |
| Compound 102 | CYP2B1 | 25.8 | 0.04 | 30 | N/A |
| Compound 102 | MAO-B | 1.8 | 0.25 | 2.5 | >100-fold |
| Selegiline | MAO-B | 0.7 | 0.31 | 1.2 | >150-fold |
Data presented is hypothetical and for illustrative purposes.
Analysis of Structure-Activity Relationships (SAR):
-
Potency: The data suggests that the addition of an electron-donating methoxy group on the benzyl ring (Compound 102 ) increases the potency against MAO-B (lower IC₅₀ and K_I values) compared to the unsubstituted benzyl derivative (Compound 101 ). This may be due to enhanced binding affinity within the active site or facilitation of the initial electron transfer step.
-
Inactivation Efficiency: Compound 102 also displays a higher rate of inactivation (k_inact) for MAO-B, suggesting the electronic modification favorably influences the chemical steps leading to irreversible inhibition. Conversely, this modification appears to decrease the inactivation efficiency for CYP2B1.
-
Selectivity: A critical parameter in drug development is selectivity for the intended target. Compound 102 shows significantly higher selectivity for MAO-B over its isoform MAO-A compared to Compound 101. This is a highly desirable trait for a potential therapeutic, as it minimizes the risk of off-target effects. Selegiline remains the most potent and selective inhibitor in this comparison.
Part 3: Experimental Protocol - In Vitro MAO-B Inhibition Assay
This protocol describes a robust, fluorescence-based assay to determine the IC₅₀ and time-dependent inhibition parameters of test compounds against human MAO-B. The use of appropriate controls ensures the validity of the results.
Objective: To quantify the inhibitory potency (IC₅₀) and inactivation kinetics (k_inact, K_I) of novel N-cyclopropylamine derivatives against recombinant human MAO-B.
Materials:
-
Recombinant human MAO-B (e.g., from Sigma-Aldrich)
-
MAO-B Substrate (e.g., Amplex™ Red reagent)
-
Horseradish Peroxidase (HRP)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Test Compounds (dissolved in DMSO)
-
Positive Control: Selegiline
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of MAO-B enzyme in phosphate buffer. The final concentration should be determined empirically to yield a robust signal within a 30-minute reaction time.
-
Prepare a detection cocktail containing the MAO-B substrate and HRP in phosphate buffer. Protect this solution from light.
-
Prepare serial dilutions of the test compounds and Selegiline in phosphate buffer. Ensure the final DMSO concentration in the well is ≤1%.
-
-
IC₅₀ Determination (Endpoint Assay):
-
Add 50 µL of the appropriate compound dilution (or vehicle control) to the wells of the 96-well plate.
-
Add 25 µL of the MAO-B enzyme solution to each well.
-
Pre-incubate the plate for 15 minutes at 37°C. Causality Insight: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for mechanism-based inhibitors.
-
Initiate the reaction by adding 25 µL of the detection cocktail to all wells.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity.
-
Self-Validation: Include "No Enzyme" controls (buffer instead of enzyme) to measure background fluorescence and "Vehicle" controls (buffer with DMSO, no inhibitor) to represent 100% enzyme activity.
-
-
Data Analysis (IC₅₀):
-
Subtract the average background fluorescence from all measurements.
-
Normalize the data by setting the average vehicle control as 100% activity.
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value.
-
-
Time-Dependent Inhibition (k_inact and K_I Determination):
-
This experiment involves pre-incubating the enzyme with various concentrations of the inhibitor for different lengths of time (e.g., 0, 5, 10, 20, 30 minutes) before adding the substrate to measure the remaining enzyme activity.
-
The observed rate of inactivation (k_obs) for each inhibitor concentration is determined by plotting the natural log of the remaining enzyme activity against pre-incubation time.
-
The values of k_inact and K_I are then determined by plotting the k_obs values against the inhibitor concentration and fitting the data to the Michaelis-Menten equation.
-
Conclusion and Future Outlook
Derivatives of N-cyclopropyl-N-isopropylamine represent a fascinating class of compounds whose biological activity is intrinsically linked to the unique reactivity of the cyclopropylamine pharmacophore. Their propensity for mechanism-based inhibition makes them valuable tools for probing enzyme function and potent candidates for drug development, particularly in areas like neuropharmacology and oncology.[6][7] The comparative data highlights how subtle structural modifications can profoundly impact potency, selectivity, and the rate of enzyme inactivation. Future research should focus on expanding the structure-activity relationship studies to optimize both efficacy and safety, minimizing off-target inactivation of crucial metabolic enzymes like CYP450s while maximizing activity against the desired therapeutic target.
References
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Title: Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference.[3] Source: Frontiers in Chemistry, 2017. URL: [Link]
-
Title: N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group.[4] Source: PubMed, 2001. URL: [Link]
-
Title: Inhibition by cyclopropylamine of the quinoprotein methylamine dehydrogenase is mechanism-based and causes covalent cross-linking of alpha and beta subunits. Source: PubMed, 1991. URL: [Link]
-
Title: Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes.[5] Source: ResearchGate, 2007. URL: [Link]
-
Title: N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Source: Journal of Medicinal Chemistry, ACS Publications. URL: [Link]
-
Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.[6] Source: Longdom Publishing, Journal of Pharmacological Reports. URL: [Link]
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Title: Metabolism of cyclopropyl groups.[1] Source: Hypha Discovery Blogs. URL: [Link]
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Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.[7] Source: Future Medicinal Chemistry, 2025. URL: [Link]
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Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Source: PubMed, 2016. URL: [Link]
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A Comparative Guide to N-Cyclopropyl-N-isopropylamine Hydrochloride and Dicyclopropylamine in Synthetic Chemistry
In the landscape of modern organic synthesis, the choice of amine building blocks is pivotal in defining the efficiency, novelty, and ultimate success of a synthetic campaign. Among the diverse array of available amines, those bearing strained cyclopropyl rings offer unique conformational constraints and electronic properties that are highly sought after in pharmaceutical and agrochemical research.[1][2][3] This guide provides an in-depth comparison of two such amines, N-cyclopropyl-N-isopropylamine hydrochloride and dicyclopropylamine, focusing on their respective synthetic utility, reactivity profiles, and practical handling considerations for the research scientist.
Introduction to Cyclopropylamines: Structural Features and Inherent Reactivity
The cyclopropyl group is more than just a small cycloalkane; its high degree of s-character in the C-C bonds and inherent ring strain (approximately 27 kcal/mol) impart vinyl-like and activating properties to adjacent functional groups.[1][2] When attached to a nitrogen atom, the cyclopropyl moiety influences the amine's nucleophilicity, basicity, and metabolic stability. This unique profile has made cyclopropylamines key components in a range of bioactive molecules, including enzyme inhibitors and agrochemicals.[4][5]
-
N-Cyclopropyl-N-isopropylamine is a secondary amine featuring both a strained cyclopropyl ring and a sterically demanding isopropyl group. It is typically supplied and handled as its hydrochloride salt for improved stability and ease of handling.
-
Dicyclopropylamine , also a secondary amine, possesses two cyclopropyl rings, creating a distinct steric and electronic environment around the nitrogen atom.
This guide will dissect the practical implications of these structural differences, providing researchers with the data needed to make informed decisions in reagent selection.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective use in synthesis.
| Property | This compound | Dicyclopropylamine |
| Molecular Formula | C6H13N•HCl[6] | C6H11N |
| Molecular Weight | 135.63 g/mol [6] | 97.16 g/mol |
| Appearance | White to off-white solid | Colorless to pale yellow liquid |
| Boiling Point | Not applicable (salt) | ~120-122 °C |
| Solubility | Soluble in water and polar organic solvents | Miscible with most organic solvents |
| Handling | Non-volatile, crystalline solid. Requires basification for use as a free amine. | Volatile liquid with a strong amine odor. Handled as a free base. |
The most significant practical difference lies in their physical state and handling requirements. The hydrochloride salt of N-cyclopropyl-N-isopropylamine is a stable, easy-to-weigh solid, but it necessitates an additional deprotonation step in situ or prior to reaction. In contrast, dicyclopropylamine is a liquid free base, ready for direct use, but requires more careful handling due to its volatility and odor.
Synthetic Utility and Key Applications
The combination of a small, rigid cyclopropyl group and a bulky isopropyl group makes this amine a valuable tool for introducing controlled steric hindrance around a nitrogen center. Its primary utility is found in nucleophilic substitution and addition reactions where fine-tuning of steric bulk is essential.
A cornerstone application is in reductive amination , a robust method for forming C-N bonds.[7] The reaction of an aldehyde or ketone with N-cyclopropyl-N-isopropylamine (liberated from its salt) forms an intermediate iminium ion, which is then reduced to the corresponding tertiary amine.
Experimental Protocol: General Procedure for Reductive Amination
The steric hindrance provided by the isopropyl group can be advantageous in directing the stereochemical outcome of reactions or in preventing undesirable side reactions like over-alkylation.
Dicyclopropylamine's unique C2-symmetric-like structure makes it an attractive building block for creating novel molecular architectures. Its synthetic utility extends beyond simple nucleophilic additions. The presence of two strained rings opens up possibilities for fascinating rearrangement and ring-opening reactions, particularly under oxidative or radical conditions.
Recent studies have shown that aminium radicals generated from cyclopropylamines can undergo rapid ring opening.[8][9] This reactivity can be harnessed for complex transformations. For instance, dicyclopropylamine can serve as a precursor to more elaborate nitrogen-containing heterocycles.
Example Application: Synthesis of LSD1 Inhibitors
The cyclopropylamine moiety is a known pharmacophore for inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic target in cancer therapy.[4][10] Synthetic routes often involve the construction of this key functional group. While dicyclopropylamine itself might not be directly incorporated, the methodologies developed for its synthesis and the understanding of its reactivity are highly relevant. For example, a common strategy involves the cyclopropanation of an imine or the Curtius rearrangement of a cyclopropyl carboxylic acid.[11]
Data Summary: Comparative Reaction Yields
| Reaction Type | Substrate 1 | Substrate 2 | Amine Reagent | Conditions | Yield (%) | Reference |
| Reductive Amination | Benzaldehyde | - | N-Cyclopropyl-N-isopropylamine | NaBH(OAc)3, DCE, rt, 12h | ~85-95% | General knowledge[7] |
| Reductive Amination | Cyclohexanone | - | Dicyclopropylamine | NaBH(OAc)3, DCE, rt, 12h | ~80-90% | General knowledge[7] |
| N-Alkylation | Benzyl Bromide | - | Dicyclopropylamine | K2CO3, ACN, 60°C, 8h | >90% | Standard procedure |
| Buchwald-Hartwig | 4-Chlorotoluene | - | Dicyclopropylamine | Pd2(dba)3, XPhos, NaOtBu, Toluene, 100°C | ~75-85% | Standard procedure |
Note: Yields are representative and can vary based on specific substrates and optimization.
Mechanistic Considerations and Causality
The choice between these two amines often hinges on the desired outcome and the reaction mechanism.
-
For Steric Control: N-cyclopropyl-N-isopropylamine is the superior choice when the goal is to introduce a bulky, conformationally restricted group to modulate the steric environment of a molecule. The isopropyl group effectively shields one face of the nitrogen atom.
-
For Exploring Chemical Space: Dicyclopropylamine offers more avenues for novel chemistry. Its two strained rings can participate in a wider range of transformations, particularly those involving radical intermediates or transition metal catalysis (e.g., Buchwald-Hartwig amination), where the electronic properties of the cyclopropyl groups can influence catalyst performance. The cyclopropyl group's ability to stabilize an adjacent radical can facilitate unique C-H functionalization pathways.
Conclusion and Future Outlook
Both this compound and dicyclopropylamine are valuable reagents in the synthetic chemist's toolbox. The choice is not one of inherent superiority but of strategic selection based on the specific synthetic challenge.
-
N-cyclopropyl-N-isopropylamine HCl is the pragmatic choice for introducing a sterically defined N-cyclopropylisopropyl moiety, particularly via robust methods like reductive amination. Its solid salt form offers handling advantages.
-
Dicyclopropylamine is the reagent of choice for constructing novel scaffolds and exploring advanced synthetic methodologies that leverage the unique reactivity of the dicyclopropylamino group, including palladium-catalyzed cross-couplings and radical-mediated transformations.
As drug discovery continues to push the boundaries of chemical space, the demand for unique, three-dimensionally complex building blocks will only increase. The distinct properties of N-cyclopropyl-N-isopropylamine and dicyclopropylamine ensure they will remain relevant and powerful tools for researchers aiming to synthesize the next generation of pharmaceuticals and agrochemicals.
References
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- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
-
National Center for Biotechnology Information. (n.d.). Cyclopropylamine hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]
- Soldevilla, A., et al. (2007, December 1). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review.
- European Patent Office. (1989, August 30). Process for the manufacture of cyclopropylamine. EP 0205403 B1.
- Google Patents. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine.
- Google Patents. (n.d.). US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
- Google Patents. (n.d.). US3711549A - Process for manufacturing cyclopropylamine.
- de Meijere, A., et al. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
- National Center for Biotechnology Information. (n.d.). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines.
-
Wuxi Weiheng Chemical Co., Ltd. (n.d.). Synthetic Methods and Use of Isopropylamine. Retrieved from [Link]
- Kim, D., et al. (2024, January 2). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing.
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-
PubMed. (2001, September 5). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Retrieved from [Link]
- RSC Publishing. (n.d.).
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"spectroscopic analysis to confirm the structure of N-cyclopropyl-N-isopropylamine hydrochloride products"
Introduction: The Criticality of Structural Confirmation in Drug Development
In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For novel compounds such as N-cyclopropyl-N-isopropylamine hydrochloride, a secondary amine salt with potential applications in medicinal chemistry, verifying the molecular architecture is not merely a procedural step but a critical determinant of its biological activity, safety, and intellectual property value. This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive structural elucidation of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of the data obtained from each method.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful and informative technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, both ¹H and ¹³C NMR are indispensable.
A. ¹H NMR Spectroscopy: Mapping the Proton Framework
¹H NMR provides a detailed map of the hydrogen atoms within the molecule, revealing their chemical environment and proximity to other protons.
Expected ¹H NMR Data and Interpretation:
The protonated amine will influence the chemical shifts of adjacent protons, causing them to appear further downfield. The choice of solvent is crucial; deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for amine hydrochlorides as it can help in observing the N-H proton.[1][2]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Justification |
| NH ₂⁺ | Broad singlet | ~8.0 - 9.0 | N/A | The acidic protons on the nitrogen are often broad due to quadrupole broadening and exchange with residual water. Their chemical shift is highly dependent on concentration and solvent. |
| Isopropyl CH | Multiplet | ~3.0 - 3.5 | ~6.0 - 7.0 | This methine proton is deshielded by the adjacent nitrogen atom and is split by the six methyl protons. |
| Isopropyl CH ₃ | Doublet | ~1.2 - 1.4 | ~6.0 - 7.0 | These six equivalent protons are split by the single methine proton. |
| Cyclopropyl CH | Multiplet | ~2.5 - 3.0 | Variable | The methine proton of the cyclopropyl group is deshielded by the nitrogen and will show complex splitting due to coupling with the adjacent methylene protons. |
| Cyclopropyl CH ₂ | Multiplets | ~0.5 - 1.0 | Variable | The four methylene protons of the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).[3] The choice of solvent can affect the chemical shifts, particularly of the N-H protons.[4]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
B. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Data and Interpretation:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Justification |
| Isopropyl C H | ~50 - 60 | The methine carbon is directly attached to the electron-withdrawing nitrogen atom, causing a significant downfield shift. |
| Isopropyl C H₃ | ~20 - 25 | The methyl carbons of the isopropyl group are in a typical aliphatic region. |
| Cyclopropyl C H | ~30 - 40 | The methine carbon of the cyclopropyl group is also deshielded by the nitrogen. |
| Cyclopropyl C H₂ | ~5 - 15 | The methylene carbons of the cyclopropyl ring are highly shielded due to the ring strain and appear upfield. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction.
Caption: Workflow for NMR Spectroscopic Analysis.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR is particularly useful for confirming the presence of the secondary amine salt.
Expected FT-IR Data and Interpretation:
The spectrum of a secondary amine salt is distinct from its free-base form.[5] The protonation of the nitrogen atom leads to the formation of an N-H₂⁺ group, which has characteristic vibrational modes.[6]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Justification |
| N-H₂⁺ Stretch | 3000 - 2700 (broad) | Strong | This broad and strong absorption is characteristic of the stretching vibration of the N-H bonds in the ammonium salt.[6][7] |
| C-H Stretch (aliphatic) | 2980 - 2850 | Medium-Strong | These absorptions arise from the C-H stretching vibrations of the isopropyl and cyclopropyl groups and may overlap with the broad N-H₂⁺ stretch.[6] |
| N-H₂⁺ Bend | 1620 - 1560 | Medium | This band is due to the deformation vibration of the N-H₂⁺ group and is a key indicator of a secondary amine salt.[5][7] |
| C-N Stretch | 1250 - 1000 | Medium | The stretching vibration of the carbon-nitrogen bond.[8] |
Alternative Technique: Attenuated Total Reflectance (ATR)-FT-IR
For solid samples, ATR-FT-IR is a convenient alternative to traditional transmission methods as it requires minimal to no sample preparation.[9][10] A small amount of the solid is simply placed on the ATR crystal, and pressure is applied to ensure good contact.[11]
Experimental Protocol: ATR-FT-IR Spectroscopy
-
Sample Preparation: No specific preparation is needed for a solid sample. Ensure the sample is dry.
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Acquisition Parameters:
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Place a small amount of the this compound powder onto the ATR crystal and apply pressure.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance spectrum.
Caption: Workflow for ATR-FT-IR Spectroscopic Analysis.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
Expected Mass Spectrometry Data and Interpretation:
For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecular ion of the free amine. The molecular weight of N-cyclopropyl-N-isopropylamine is 99.19 g/mol .
-
Molecular Ion: An [M+H]⁺ peak at m/z 100.19 would be expected, corresponding to the protonated free amine (C₆H₁₅N + H⁺).
-
Fragmentation: Alkylamines undergo a characteristic α-cleavage in the mass spectrometer, where the C-C bond nearest to the nitrogen atom is broken.[12] This results in the formation of a resonance-stabilized, nitrogen-containing cation. For N-cyclopropyl-N-isopropylamine, two primary α-cleavage pathways are possible:
-
Loss of an ethyl radical from the cyclopropyl group, leading to a fragment at m/z 70.
-
Loss of a methyl radical from the isopropyl group, leading to a fragment at m/z 84.
-
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan from m/z 50 to 200.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas: Nitrogen.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Caption: Workflow for ESI-Mass Spectrometry Analysis.
IV. Comparative Analysis and Conclusion
Each spectroscopic technique provides a unique and complementary piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, and chemical environments. | Unambiguous structure determination. | Requires larger sample amounts, longer acquisition times for ¹³C. |
| FT-IR | Identification of functional groups. | Rapid, non-destructive, and requires minimal sample preparation (especially with ATR). | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, requires very small sample amounts. | Isomers may not be distinguishable without tandem MS. |
References
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Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
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ResearchGate. (2025). The infrared spectra of secondary amines and their salts. [Link]
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A Comparative Guide to Purity Assessment of Synthesized N-cyclopropyl-N-isopropylamine Hydrochloride Derivatives
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is only the first step. Ensuring the purity of these synthesized molecules is a critical, non-negotiable aspect of the development pipeline. This guide provides an in-depth comparison of analytical techniques for assessing the purity of N-cyclopropyl-N-isopropylamine hydrochloride derivatives, a class of compounds with significant interest in medicinal chemistry. We will delve into the causality behind experimental choices and provide a framework for creating a self-validating analytical workflow.
The Critical Importance of Purity in Drug Development
N-cyclopropyl-N-isopropylamine and its derivatives are valuable building blocks in the synthesis of various biologically active molecules. The hydrochloride salt form often enhances stability and solubility, making it suitable for pharmaceutical formulations. However, the synthesis, typically involving reductive amination, can introduce a variety of impurities.[1][2][3] These can include unreacted starting materials, by-products from side reactions, and degradation products. Even trace amounts of these impurities can have significant impacts on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential to ensure the purity of these synthesized compounds.[4][5]
A Multi-faceted Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment requires a combination of chromatographic and spectroscopic methods, each offering unique insights into the sample's composition. This guide will compare four key techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[6] For amine hydrochlorides, reversed-phase HPLC is the most common modality.
Causality of Experimental Choices:
-
Reversed-Phase Column (e.g., C18): this compound is a polar, ionic compound. A reversed-phase column with a nonpolar stationary phase allows for the retention and separation of the main compound from potentially less polar impurities.
-
Acidified Mobile Phase: An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is crucial for analyzing amines. It ensures the amine is protonated, leading to consistent retention times and sharp, symmetrical peaks. Without it, peak tailing and poor reproducibility are common.
-
UV Detection: The presence of a chromophore in the derivative (if any) allows for sensitive detection using a UV detector. If the derivative lacks a strong chromophore, alternative detectors like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed.
Experimental Protocol: A Self-Validating System
A robust HPLC method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[4][5][6]
Step-by-Step Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient might start at 5% B, ramp up to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate at 5% B for 5 minutes. This ensures the elution of both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (e.g., 220 nm) or CAD/ELSD.
-
System Suitability: Before sample analysis, inject a standard solution to verify system performance parameters like theoretical plates, tailing factor, and reproducibility.[6]
Visualizing the HPLC Workflow
Caption: HPLC workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[7] For amine hydrochlorides, direct analysis can be challenging due to their low volatility and polar nature.
Causality of Experimental Choices:
-
Derivatization: To make the amine amenable to GC analysis, a derivatization step is often necessary.[7][8][9] This involves converting the polar amine into a less polar, more volatile derivative. A common approach is acylation or silylation.
-
Free Base Analysis: Alternatively, the hydrochloride salt can be neutralized to the free amine, which is more volatile. This can be achieved by a liquid-liquid extraction with a basic aqueous solution.[10]
-
Mass Spectrometry Detection: The mass spectrometer provides structural information about the separated components, allowing for the identification of unknown impurities.
Experimental Protocol: A Self-Validating System
Step-by-Step Methodology (Free Base Analysis):
-
Sample Preparation: Dissolve the hydrochloride salt in water and adjust the pH to >10 with a suitable base (e.g., NaOH).
-
Extraction: Extract the free amine into an organic solvent like dichloromethane or diethyl ether.
-
Drying: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4).
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C) to ensure the elution of all components.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST).
Visualizing the GC-MS Workflow
Caption: GC-MS workflow for volatile impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity
NMR spectroscopy is an indispensable tool for both structural elucidation and quantitative purity determination.[11][12][13] Quantitative NMR (qNMR) offers a direct measurement of purity without the need for a reference standard of the analyte itself.[14][15]
Causality of Experimental Choices:
-
¹H NMR: Proton NMR is the most common nucleus observed due to its high natural abundance and sensitivity.[14] The integral of a peak in the ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[15]
-
Internal Standard: For qNMR, a certified internal standard of known purity and concentration is added to the sample. The purity of the analyte can then be calculated by comparing the integral of a specific analyte peak to the integral of a known peak from the internal standard.[14]
-
Choice of Solvent: A deuterated solvent that dissolves both the analyte and the internal standard is essential. The solvent should not have signals that overlap with the analyte or internal standard peaks.
Experimental Protocol: A Self-Validating System
Step-by-Step Methodology (qNMR):
-
Sample Preparation: Accurately weigh a known amount of the synthesized hydrochloride derivative and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Integration: Integrate a well-resolved peak of the analyte and a well-resolved peak of the internal standard.
-
Purity Calculation: Use the following formula to calculate the purity:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Visualizing the qNMR Workflow
Caption: qNMR workflow for absolute purity determination.
Elemental Analysis: Confirming Stoichiometry
Elemental analysis provides the percentage composition of elements (C, H, N, Cl) in the sample. This technique is particularly useful for confirming the correct formation of the hydrochloride salt and for detecting inorganic impurities.
Causality of Experimental Choices:
-
Combustion Analysis: The sample is combusted in a furnace, and the resulting gases (CO₂, H₂O, N₂) are measured to determine the percentages of carbon, hydrogen, and nitrogen.
-
Chloride Analysis: The chloride content can be determined by various methods, including titration (e.g., Volhard method) or ion chromatography.[16][17]
Experimental Protocol: A Self-Validating System
Step-by-Step Methodology:
-
Sample Preparation: A small, accurately weighed amount of the dried sample is required.
-
Instrumentation: The analysis is performed using a dedicated elemental analyzer.
-
Data Analysis: The experimentally determined percentages of C, H, N, and Cl are compared to the theoretical values calculated from the molecular formula of the pure this compound. A close correlation provides strong evidence of purity and correct salt formation.
Comparative Summary of Analytical Techniques
| Technique | Principle | Strengths | Weaknesses | Typical Resolution | Sensitivity |
| HPLC | Differential partitioning between a stationary and mobile phase | High resolution, quantitative, widely applicable | Requires a chromophore for UV detection, potential for co-elution | Excellent for separating closely related impurities | High (ng to pg) |
| GC-MS | Separation based on volatility followed by mass-based detection | Excellent for volatile impurities, provides structural information | Not suitable for non-volatile compounds, may require derivatization | Very high for volatile compounds | Very high (pg to fg) |
| NMR | Nuclear spin transitions in a magnetic field | Absolute quantification (qNMR), detailed structural information | Lower sensitivity than chromatographic methods, can be complex to interpret | Depends on spectral overlap | Moderate (µg to mg) |
| Elemental Analysis | Combustion and detection of elemental components | Confirms elemental composition and salt stoichiometry | Does not detect organic impurities with the same elemental composition | Not a separation technique | Low (mg) |
Conclusion: An Integrated Approach for Unwavering Confidence
Assessing the purity of synthesized this compound derivatives requires a strategic and multi-faceted analytical approach. While HPLC serves as the primary tool for quantifying organic impurities, GC-MS is invaluable for identifying volatile by-products. NMR spectroscopy provides an orthogonal, absolute measure of purity and confirms the compound's structure. Finally, elemental analysis validates the correct elemental composition and the formation of the desired hydrochloride salt.
By integrating these techniques and understanding the rationale behind the experimental choices, researchers can build a self-validating system that ensures the highest level of scientific integrity. This comprehensive approach provides the necessary confidence in the quality of synthesized compounds, a critical factor for successful drug development.
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"in vitro testing of molecules synthesized from N-cyclopropyl-N-isopropylamine hydrochloride"
An In-Vitro Comparative Guide to Novel Molecules Synthesized from N-cyclopropyl-N-isopropylamine Hydrochloride Precursors
Introduction: The Strategic Role of Amine Scaffolds in Drug Discovery
This compound serves as a valuable chemical scaffold, offering a three-dimensional and conformationally constrained building block for the synthesis of novel bioactive molecules. Its unique structural features can impart favorable properties such as improved metabolic stability and enhanced binding affinity to target proteins. This guide provides a comprehensive framework for the in-vitro testing and comparison of a hypothetical library of small molecules derived from this amine precursor. We will delve into the experimental rationale, detailed protocols, and comparative data analysis essential for identifying promising lead candidates in early-stage drug discovery.
The In-Vitro Testing Funnel: From Cytotoxicity to Target Engagement
A systematic and tiered approach is crucial for efficiently screening a library of newly synthesized compounds. The experimental workflow should be designed to first eliminate overtly toxic molecules and then progressively characterize the specific biological activity of the remaining candidates.
Caption: A generalized workflow for the in-vitro screening of a novel compound library.
Primary Screening: Establishing a Therapeutic Window with Cytotoxicity Assays
The initial step in characterizing any new chemical entity is to assess its general toxicity to living cells. This is crucial for determining a viable concentration range for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, colorimetric method for assessing cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate a human cell line (e.g., HEK293 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized molecules (and a vehicle control, e.g., DMSO) in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression.
Secondary Screening: Interrogating Target-Specific Interactions
Once non-toxic concentration ranges are established, the next step is to evaluate the direct interaction of the synthesized molecules with their intended biological targets. This can be broadly categorized into enzyme inhibition and receptor binding assays.
Enzyme Inhibition Assays: A Focus on Kinases
Kinases are a major class of drug targets. The following protocol describes a generic, luminescence-based assay to screen for kinase inhibitors.
-
Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, ATP, and the synthesized test compound. Incubate at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes.
-
Luminescence Detection: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.
Receptor Binding Assays: Quantifying Affinity with Fluorescence Polarization
Fluorescence Polarization (FP) is a powerful technique for measuring the binding of a small molecule (the synthesized compound) to a larger molecule (the target receptor).
-
Reagent Preparation: Prepare a solution of the purified target receptor and a fluorescently labeled ligand (a known binder to the receptor).
-
Binding Reaction: In a black, low-volume 384-well plate, add the fluorescent ligand and serial dilutions of the synthesized test compound.
-
Receptor Addition: Add the target receptor to initiate the competitive binding reaction. Incubate at room temperature for a duration determined by binding kinetics.
-
FP Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters. When the fluorescent ligand is bound to the receptor, it tumbles slower, resulting in a high FP value. When displaced by the test compound, it tumbles faster, leading to a low FP value.
-
Data Analysis: Plot the change in FP against the compound concentration to determine the Ki (inhibition constant), which reflects the binding affinity of the test compound.
Comparative Analysis of Hypothetical Molecules
The data generated from these assays can be tabulated for a clear comparison of the synthesized molecules against a known reference compound.
| Compound ID | Cytotoxicity (IC50, µM) | Kinase Inhibition (IC50, µM) | Receptor Binding (Ki, µM) |
| NCI-001 | > 50 | 2.5 | 1.8 |
| NCI-002 | 15.2 | 0.1 | 0.08 |
| NCI-003 | > 50 | 12.8 | 9.7 |
| NCI-004 | 5.8 | 0.05 | 0.03 |
| Reference Drug | 25.4 | 0.2 | 0.15 |
From this hypothetical data, NCI-002 and NCI-004 emerge as potent candidates with strong target engagement. However, NCI-004 exhibits higher cytotoxicity, suggesting a narrower therapeutic window. NCI-002, with its potent activity and lower cytotoxicity compared to the reference drug, would be prioritized for further investigation.
Tertiary Screening: Validating Functional Effects in a Cellular Context
A promising lead from in-vitro assays must be validated in a more biologically relevant cellular environment. Reporter gene assays are a common method to assess the functional consequence of target engagement on a specific signaling pathway.
A Comparative Guide to Evaluating the Metabolic Stability of Drugs Containing the N-cyclopropyl-N-isopropylamine Moiety
This guide provides an in-depth comparison of methodologies for evaluating the metabolic stability of drug candidates featuring the N-cyclopropyl-N-isopropylamine moiety. We will explore the underlying metabolic pathways, compare the performance of various in vitro experimental systems, and present data-driven strategies for mitigating metabolic liabilities associated with this versatile chemical scaffold.
The N-cyclopropyl-N-isopropylamine Moiety: A Double-Edged Sword in Drug Design
The inclusion of a cyclopropyl group in drug candidates is a popular strategy in medicinal chemistry. The strained three-membered ring introduces conformational rigidity and can positively influence physicochemical properties such as lipophilicity and basicity (pKa).[1][2] Specifically, the N-cyclopropyl-N-isopropylamine moiety has been employed to enhance metabolic stability in certain contexts, improve binding to target receptors, and reduce P-glycoprotein efflux.[2]
However, this structural motif is not without its challenges. The very features that make it attractive can also render it susceptible to specific metabolic pathways, some of which can lead to the formation of reactive metabolites.[1][3] A thorough understanding and early evaluation of its metabolic fate are therefore critical for any drug development program involving this moiety.
Key Metabolic Pathways and Bioactivation Risks
The metabolic landscape of the N-cyclopropyl-N-isopropylamine moiety is dominated by the action of Cytochrome P450 (CYP) enzymes and, to a lesser extent, Flavin-containing Monooxygenases (FMOs).[1][4] Several competing reactions can occur, with the predominant pathway being highly dependent on the specific CYP isozyme involved and the overall structure of the drug molecule.
Common Metabolic Transformations:
-
N-Dealkylation: This is a common metabolic route for amines, involving the enzymatic removal of either the isopropyl group (to form an N-cyclopropylamine metabolite) or the cyclopropyl group (to form an N-isopropylamine metabolite). For instance, studies on N-cyclopropyl-N-methylaniline demonstrated that CYP-mediated oxidation leads to both N-demethylation and N-decyclopropylation.[5]
-
Oxidative Ring Opening: This is the most significant metabolic liability associated with the N-cyclopropylamine substructure. CYP-mediated oxidation can lead to the opening of the cyclopropyl ring, forming reactive intermediates such as carbon-centered radicals and α,β-unsaturated aldehydes.[3] These reactive species can form covalent adducts with hepatic proteins, a mechanism implicated in the hepatotoxicity of drugs like trovafloxacin.[1][3]
-
Metabolic Intermediate (MI) Complex Formation: The N-cyclopropylamine can undergo oxidation to form a nitroso metabolite. This metabolite can then coordinate tightly to the heme iron of the CYP enzyme, forming an MI complex that effectively inactivates the enzyme.[4][6] This mechanism-based inactivation can lead to complex drug-drug interactions.
-
Hydroxylation: Oxidation can also occur at other positions, such as on the isopropyl group, leading to the formation of more polar, readily excretable metabolites.
The interplay of these pathways determines the overall metabolic stability and safety profile of the drug candidate.
Caption: Metabolic pathways of the N-cyclopropyl-N-isopropylamine moiety.
A Comparative Guide to In Vitro Metabolic Stability Assays
The early assessment of metabolic stability is crucial and is typically performed using a panel of in vitro tests.[7] The choice of system is a critical experimental decision, as each offers a different level of biological complexity and provides distinct insights.
| In Vitro System | Description | Advantages for this Moiety | Disadvantages for this Moiety |
| Liver Microsomes | Subcellular fractions containing Phase I enzymes (CYPs, FMOs).[8] | Cost-effective for high-throughput screening. Excellent for assessing Phase I metabolism and intrinsic clearance (CLint).[8] | Lacks Phase II enzymes and cellular context. May not fully capture pathways involving cytosolic enzymes or transporter effects. |
| Hepatocytes | Intact liver cells containing a full complement of Phase I and II enzymes.[8] | Considered the "gold standard" as they provide a more physiologically relevant environment.[8] Can assess both Phase I and II metabolism and the interplay between them. | More expensive and have lower throughput than microsomes. Cell viability can be a factor. |
| S9 Fraction | A mixture of microsomal and cytosolic enzymes.[9] | Broader enzyme profile than microsomes. Useful if cytosolic enzymes are suspected to play a role. | Can have lower specific enzyme activity compared to microsomes. Still lacks the full cellular context. |
| Recombinant Enzymes | Individual CYP enzymes expressed in a cellular system. | Essential for reaction phenotyping to identify which specific CYP isozyme(s) are responsible for metabolism.[10] Critical for predicting drug-drug interactions. | Does not provide an overall metabolic stability rate; must be used in conjunction with other systems. |
Expert Recommendation: For a comprehensive evaluation of an N-cyclopropyl-N-isopropylamine-containing compound, a tiered approach is recommended. Start with liver microsomes for an initial assessment of intrinsic clearance. Follow up with hepatocytes to confirm findings in a more complete biological system and investigate potential Phase II conjugation. Use recombinant enzymes to pinpoint the specific CYPs involved, which is crucial for understanding potential toxicity and drug interaction liabilities.
Experimental Protocols
The trustworthiness of metabolic stability data hinges on robust and well-controlled experimental design. Below are detailed protocols for two key assays.
Protocol 1: Microsomal Metabolic Stability Assay
-
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in liver microsomes.
-
Materials:
-
Pooled liver microsomes (e.g., human, rat)
-
Test compound stock solution (in DMSO)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., a high-clearance and a low-clearance drug)
-
Acetonitrile with internal standard (for quenching and analysis)
-
-
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a master mix of microsomes and NADPH regenerating system in phosphate buffer.
-
Pre-incubation: Aliquot the master mix into a 96-well plate and pre-warm at 37°C for 5-10 minutes.
-
Initiation: Add the test compound (final concentration typically 1 µM) to initiate the reaction. This is Time 0.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12][13]
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line is the rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
-
Protocol 2: Hepatocyte Metabolic Stability Assay
-
Objective: To determine the metabolic stability in a system containing both Phase I and Phase II enzymes.
-
Materials:
-
Cryopreserved hepatocytes (e.g., human, rat)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound stock solution (in DMSO)
-
Positive control compounds
-
Acetonitrile with internal standard
-
-
Methodology:
-
Cell Thawing & Plating: Rapidly thaw hepatocytes and determine cell viability (must be >80%). Plate the cells at a desired density in collagen-coated plates and allow them to attach.
-
Pre-incubation: After attachment, wash the cells and pre-incubate with fresh, pre-warmed medium at 37°C in a CO2 incubator.
-
Initiation: Add the test compound (final concentration typically 1 µM) to the wells.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect both the cells and the medium from the wells and quench with cold acetonitrile containing an internal standard.
-
Sample Processing & Analysis: Follow steps 5-7 from the microsomal protocol.
-
Caption: General workflow for in vitro metabolic stability assays.
Comparative Analysis of Strategies to Enhance Metabolic Stability
When a compound containing the N-cyclopropyl-N-isopropylamine moiety exhibits poor metabolic stability, several medicinal chemistry strategies can be employed. The choice of strategy should be guided by an understanding of the metabolic soft spot.
| Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages | Case Study Insight |
| Steric Hindrance | Introduce a bulky group (e.g., gem-dimethyl) near the site of metabolism to block enzyme access.[1] | Can be highly effective at preventing metabolism at a specific site. | May negatively impact binding to the intended target (potency). Can shift metabolism to another part of the molecule. | In a series of Hepatitis C inhibitors, replacing a metabolically labile cyclopropyl ring with a gem-dimethyl group successfully averted the bioactivation reaction.[1] |
| Deuteration ("Deuterium Switching") | Replace a C-H bond at a metabolic hotspot with a stronger C-D bond, slowing the rate of CYP-mediated bond cleavage.[14] | Minimal steric impact, preserving the original pharmacology. Can fine-tune the rate of metabolism. | The effect can be variable and is not always predictable. Can be synthetically challenging. | Deuterating cyclopropylamine derivatives is a known strategy to potentially improve their pharmacokinetic profile by slowing metabolism.[14] |
| Lowering Amine Basicity (pKa) | Reduce the basicity of the nitrogen atom, which can make it a less favorable substrate for certain CYP enzymes.[15] | Can simultaneously improve metabolic stability and reduce off-target effects like hERG channel binding.[1] | May alter solubility or target engagement if the basicity is critical for binding. | The introduction of a cyclopropyl group in risdiplam was partly to lower basicity and eliminate hERG liabilities.[1] |
| Bioisosteric Replacement | Replace the entire moiety with a different chemical group that has similar steric/electronic properties but improved metabolic stability. | Can completely remove the metabolic liability. | High risk of losing potency or introducing new liabilities. Requires significant redesign. | Replacing a labile ester with a more stable amide is a classic example of this strategy.[16] |
Conclusion
The N-cyclopropyl-N-isopropylamine moiety is a valuable tool in drug discovery, but its potential for metabolic instability and bioactivation necessitates a rigorous and early evaluation. A successful drug development campaign relies on a multi-pronged approach:
-
Anticipate the Risks: Be aware of the potential for N-dealkylation, oxidative ring-opening, and MI complex formation.
-
Employ a Tiered Assay System: Use a combination of liver microsomes, hepatocytes, and recombinant enzymes to build a comprehensive metabolic profile.
-
Utilize Robust Analytics: LC-MS/MS is the cornerstone for accurate quantification and metabolite identification.
-
Strategize Modifications: If metabolic liabilities are identified, use data-driven medicinal chemistry strategies such as steric hindrance, deuteration, or pKa modulation to improve the compound's profile.
By integrating these principles, researchers can effectively navigate the challenges associated with this moiety, harnessing its benefits while mitigating its risks to develop safer and more effective medicines.
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Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports : PR, 58(4), 453–472. [Link]
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Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of biochemistry and biophysics, 436(2), 265–275. [Link]
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Shaffer, C. L., Harriman, S. P., Cerny, M. A., & Hanzlik, R. P. (2002). Formation of cyclopropanone during cytochrome P450-catalyzed N-dealkylation of a cyclopropylamine. Journal of the American Chemical Society, 124(24), 6965–6974. [Link]
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
- Enhancement of metabolic stability with structural modifications...
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Al-Majdoub, Z. M., Al-Ghamdi, S. S., Bull, J. N., & El-Kabbani, O. (2013). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 26(6), 973–982. [Link]
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712–8756. [Link]
- Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. Benchchem.
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- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
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Bellec, G., Dreano, Y., Le Provost, E., Berthou, F., & Menez, J. F. (1996). Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine. Carcinogenesis, 17(8), 1743–1750. [Link]
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The Cyclopropyl Fragment: A Strategic Advantage in Modern Drug Design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of drug design, where every molecular modification can dramatically alter a compound's fate, the cyclopropyl group has emerged as a powerful and versatile piece. This small, three-membered carbocycle, often deceptively simple in its representation, imparts a unique combination of steric and electronic properties that can solve a multitude of challenges encountered during lead optimization. This guide provides an in-depth technical comparison of the advantages of incorporating the cyclopropyl fragment, supported by experimental data, to empower researchers in their quest for safer and more effective medicines.
The Unique Physicochemical Landscape of the Cyclopropyl Group
The remarkable utility of the cyclopropyl ring stems from its distinct structural and electronic nature. The significant ring strain (approximately 27.5 kcal/mol) forces the C-C bonds to have a higher p-character than typical alkanes, leading to shorter and stronger C-C and C-H bonds.[1] This endows the cyclopropyl group with a rigid, planar geometry and unique electronic properties that set it apart from its acyclic counterparts like the isopropyl or gem-dimethyl groups. These fundamental differences are the wellspring of the numerous advantages observed when this moiety is strategically incorporated into a drug candidate.
Enhancing Potency and Selectivity: A Tale of Two Analogs
One of the most compelling reasons to employ the cyclopropyl fragment is its demonstrated ability to enhance biological potency. This is often attributed to the rigid nature of the ring, which can lock a molecule into a bioactive conformation, thereby reducing the entropic penalty of binding to its target.[2][3]
A compelling example of this can be found in the development of Bruton's tyrosine kinase (Btk) inhibitors, a critical target in the treatment of various B-cell malignancies and autoimmune diseases.[4] In a study exploring novel Btk inhibitors, the replacement of a 2-aminopyridyl group with a cyclopropyl amide was investigated.[5] The data clearly illustrates the superior potency of the cyclopropyl-containing compound compared to its analogs with other small alkyl groups.
| Compound ID | R Group | Btk IC50 (nM) |
| 8 | Cyclopropyl | 7.1 |
| 9 | Ethyl | >1000 |
| 10 | n-Propyl | 180 |
| 11 | Isobutyl | 160 |
| 12 | Isopropyl | 360 |
| 13 | Cyclobutyl | 110 |
| Table 1: Comparison of Btk inhibitory potency for a series of amide analogs. The cyclopropyl analog (8) demonstrates significantly higher potency than its linear and larger cycloalkyl counterparts.[5] |
The superior potency of the cyclopropyl analog in this series highlights the positive impact of its conformational rigidity on target engagement.
Bolstering Metabolic Stability: Shielding from Enzymatic Degradation
A major hurdle in drug development is ensuring a compound's stability against metabolic enzymes, primarily the cytochrome P450 (CYP) family. The cyclopropyl group has proven to be an effective tool for enhancing metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by CYP enzymes.[6]
While direct, side-by-side comparative data for a wide range of analogs is often proprietary, the principle of increased metabolic stability is a well-established strategy in medicinal chemistry.[2][6] For instance, in the development of hepatitis C NS5B inhibitors, a cyclopropyl moiety was found to undergo NADPH-dependent oxidation. Medicinal chemists responded by replacing the cyclopropyl ring with a gem-dimethyl group, thereby preventing this bioactivation pathway.[6] This example, while demonstrating a specific metabolic liability, also underscores the recognized stability of the cyclopropyl C-H bonds that often leads to its use as a metabolic shield.
To illustrate the impact of the cyclopropyl group on metabolic stability, consider the following representative data for a series of compounds related to the antiplatelet drug Prasugrel.
| Compound | Key Structural Feature | Predicted Human Liver Microsome t½ (min) | Predicted Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Analog 1 | Phenyl | Low | High |
| Analog 2 | 4-Fluorophenyl | Moderate | Moderate |
| Analog 3 | 1-Cyclopropyl-2-(4-fluorophenyl)ethanone core | High | Low |
| Table 2: Illustrative comparison of the metabolic stability of a core structure containing a cyclopropyl group versus analogs without it. The presence of the cyclopropyl group is associated with a longer half-life and lower clearance, indicative of enhanced metabolic stability.[7] |
The data suggests that the incorporation of the cyclopropyl group can significantly increase the metabolic half-life of a compound, a critical factor for achieving a desirable pharmacokinetic profile.
The Cyclopropyl Group as a Versatile Bioisostere
Bioisosteric replacement is a cornerstone of medicinal chemistry, where one functional group is replaced by another to improve a molecule's properties without compromising its biological activity. The cyclopropyl group is a highly effective bioisostere for several common functionalities.
Isostere for Isopropyl and Gem-Dimethyl Groups
The cyclopropyl group is often used as a more rigid and metabolically stable replacement for the isopropyl and gem-dimethyl groups.[1] While sterically similar, the electronic and conformational differences can lead to improved pharmacological profiles.
Bioisostere for the Phenyl Ring
Perhaps one of the most powerful applications of the cyclopropyl group is as a non-classical bioisostere for a phenyl ring.[8] This "escape from flatland" strategy can lead to significant improvements in physicochemical properties such as solubility and permeability. In the development of γ-secretase modulators for Alzheimer's disease, replacing a para-disubstituted phenyl ring with a bicyclo[1.1.1]pentane (BCP) moiety, a cyclopropyl-containing bicyclic system, led to dramatic improvements in drug-like properties.
| Compound | Linker | Aβ42 IC50 (nM) | Solubility (µg/mL) | logD |
| 5 | Phenyl | Potent | < 0.1 | > 4 |
| Analog with BCP | Bicyclo[1.1.1]pentane | Potent | 10 | 2.5 |
| Table 3: Comparison of a γ-secretase modulator with a phenyl linker versus an analog with a bicyclo[1.1.1]pentane (BCP) bioisostere. The BCP analog shows a remarkable improvement in solubility and a reduction in lipophilicity while maintaining potency.[9] |
This example showcases the transformative potential of using a cyclopropyl-containing bioisostere to overcome the poor physicochemical properties often associated with flat, aromatic systems.
Impact on Physicochemical Properties: A Balancing Act
The introduction of a cyclopropyl group can also favorably modulate a compound's physicochemical properties, such as lipophilicity and aqueous solubility.
Modulating Lipophilicity
Lipophilicity, often expressed as logP or logD, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The cyclopropyl group is generally less lipophilic than an isopropyl group.
| Compound Series | R Group | Experimental logP |
| N-Aryl Piperazines | Isopropyl | +0.34 (relative to cyclopropyl) |
| N-Aryl Piperazines | Cyclopropyl | Baseline |
| Table 4: Comparison of the lipophilicity (logP) of N-aryl piperazines substituted with isopropyl versus cyclopropyl groups. The cyclopropyl analogs consistently exhibit lower lipophilicity.[10] |
This reduction in lipophilicity can be advantageous in mitigating off-target effects and improving a compound's overall developability profile.
Experimental Protocols for Evaluating the Impact of the Cyclopropyl Fragment
To empirically validate the advantages of incorporating a cyclopropyl group, a suite of standardized in vitro assays is essential. Below are detailed, step-by-step methodologies for key experiments.
Metabolic Stability Assessment: The Microsomal Stability Assay
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[11]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a pre-warmed phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the diluted HLM solution to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing an ice-cold stop solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the 0-minute sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the t½ and the protein concentration.
-
Caption: Workflow for the in vitro microsomal stability assay.
Solubility Determination: Kinetic and Thermodynamic Assays
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.
Kinetic Solubility Assay (High-Throughput Screening): [3][12]
Step-by-Step Methodology:
-
Preparation:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Execution:
-
In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration.
-
Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering of the solution. An increase in scattering indicates precipitation.
-
UV/LC-MS after filtration: Filter the solution to remove any precipitate and measure the concentration of the dissolved compound in the filtrate using UV spectroscopy or LC-MS.
-
Thermodynamic Solubility Assay (Gold Standard): [13][14]
Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of the solid compound to a vial containing a precise volume of the aqueous buffer.
-
-
Equilibration:
-
Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
-
Sample Collection and Analysis:
-
Allow the solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Sources
- 1. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. When Cofactors Aren’t X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. evotec.com [evotec.com]
Safety Operating Guide
Navigating the Disposal of N-cyclopropyl-N-isopropylamine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-cyclopropyl-N-isopropylamine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing a self-validating system for your laboratory's waste management program.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound is an organic compound that, like many amine hydrochlorides, requires careful handling due to its potential hazards. While specific toxicological data for this exact compound is not extensively published, the safety data sheets (SDS) for structurally similar amines and amine hydrochlorides provide critical insights into its risk profile.
The primary hazards associated with this class of compounds include:
-
Corrosivity: Amines can be corrosive to skin and eyes.[1][2][3]
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][4][5]
-
Irritation: May cause respiratory tract irritation.[2][4][5]
Due to these properties, this compound must be managed as hazardous waste . The U.S. Environmental Protection Agency (EPA) provides a comprehensive framework for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[6] The first step in compliance is a "hazardous waste determination" to classify the waste according to EPA guidelines.[6]
Table 1: Hazard Classification and Key Safety Information
| Hazard Characteristic | Description | GHS Pictograms | Precautionary Statements |
| Acute Toxicity (Oral) | Toxic if swallowed.[7] | GHS06 (Skull and Crossbones) | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2][3][8] | GHS05 (Corrosion) | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][4] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][4] | GHS05 (Corrosion) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] |
| Flammability | While the hydrochloride salt is a solid and less of a fire risk, related free amines can be flammable.[1][3][8][9] | GHS02 (Flame) - for related amines | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][3] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with its transfer to a licensed waste disposal facility. The following workflow provides a logical and compliant pathway for managing this chemical waste.
Caption: A flowchart illustrating the key stages of this compound waste management.
Experimental Protocol: Waste Segregation and Containerization
Objective: To safely collect and store this compound waste at the point of generation, preventing accidental exposure and ensuring regulatory compliance.
Materials:
-
Waste this compound (solid or in solution)
-
Designated hazardous waste container (chemically compatible, e.g., polyethylene) with a secure screw-top cap.[10][11]
-
Hazardous waste label
-
Personal Protective Equipment (PPE): safety glasses with side-shields, lab coat, and appropriate chemical-resistant gloves.[4][12]
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE.
-
Waste Segregation: At the point of generation (e.g., in a fume hood), carefully separate the this compound waste from other waste streams.
-
Transfer to Waste Container: Carefully transfer the waste into the designated hazardous waste container.
-
For solid waste, use a clean scoop or spatula.
-
For solutions, pour carefully to avoid splashing.
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[11]
-
-
Secure the Container: Tightly seal the container cap to prevent leaks or the release of vapors.[10]
-
Label the Container: Affix a hazardous waste label to the container. The label must include:
-
Placement in Satellite Accumulation Area (SAA): Place the sealed and labeled container in your laboratory's designated SAA.[11] This area should be under the control of the laboratory personnel generating the waste.
Spill Management: An Emergency Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Response Workflow
Caption: A procedural diagram for responding to a spill of this compound.
For large or unmanageable spills, evacuate the area and contact your institution's emergency response team immediately.
Final Disposal Considerations
The ultimate disposal of this compound will be handled by a licensed professional waste disposal service.[12] These facilities employ various technologies to treat hazardous waste, with incineration being a common method for organic compounds. It is imperative that your institution maintains records of all hazardous waste generated and disposed of, in accordance with EPA and local regulations.[14]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. This guide serves as a foundational resource for the responsible management of this compound waste, ensuring that your research advancements are not overshadowed by safety or compliance oversights.
References
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
N-Isopropylpropylamine. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
-
Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. Retrieved from [Link]
-
Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]
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Proper Handling of Hazardous Waste Guide. (n.d.). US EPA. Retrieved from [Link]
-
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. (n.d.). StateScape. Retrieved from [Link]
-
N-Propylcyclopropanamine. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
-
Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]
-
Isopropylamine Hydrochloride. (2024, April 9). ChemBK. Retrieved from [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean. Retrieved from [Link]
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Navigating the Safe Handling of N-cyclopropyl-N-isopropylamine Hydrochloride: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
For researchers and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous and proactive approach to safety. N-cyclopropyl-N-isopropylamine hydrochloride, a secondary amine salt, presents a unique set of handling challenges that demand meticulous attention to personal protective equipment (PPE) and operational protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Corrosive Nature of Amine Hydrochlorides
This compound, as a hydrochloride salt of a secondary amine, should be handled as a corrosive solid . The primary hazards stem from its potential to cause severe skin burns, eye damage, and respiratory tract irritation upon contact or inhalation.[1][2][3] The hydrochloride salt can react with moisture on the skin or in the respiratory tract to release hydrochloric acid, leading to chemical burns.[1] Furthermore, dusts generated from the solid material can be easily inhaled, posing a significant respiratory hazard.[3][4]
It is imperative to treat this compound with the same level of caution as other corrosive materials. Exposure can lead to immediate and severe tissue damage.[2][4] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. A risk-based approach should be adopted, considering the scale of the operation and the potential for exposure. The following table outlines the recommended PPE for handling this compound.
| Level of Risk | Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low | Weighing small quantities (<1g) in a ventilated balance enclosure. | Safety glasses with side shields. | Nitrile or neoprene gloves. | Standard lab coat. | Not generally required if handled in a ventilated enclosure. |
| Moderate | Handling quantities >1g, preparing solutions. | Chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][2] | Chemical-resistant gloves such as butyl rubber or nitrile. Ensure gloves are regularly inspected for signs of degradation. | Chemical-resistant apron over a lab coat. | Work should be conducted in a certified chemical fume hood to avoid inhalation of dusts or vapors.[1][3] |
| High | Large-scale operations, spill cleanup. | Chemical splash goggles and a full-face shield.[4] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). Consider double-gloving. | Chemical-resistant suit or coveralls. | A NIOSH-approved respirator with a cartridge appropriate for acid gases and organic vapors may be necessary, especially during spill cleanup.[5] |
The Rationale Behind PPE Selection:
-
Eye and Face Protection: The eyes are particularly vulnerable to the corrosive nature of this compound.[3] Safety glasses offer minimal protection and are insufficient for handling more than trace amounts. Chemical splash goggles provide a seal around the eyes, preventing entry of dust or splashes. A face shield offers an additional layer of protection for the entire face but must always be used with goggles.[1][2]
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact. Nitrile and neoprene gloves offer good resistance to a range of chemicals. For more prolonged or immersive handling, butyl rubber gloves are recommended.[1] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection: A standard lab coat may not be sufficient to protect against significant spills. A chemical-resistant apron provides an additional barrier. For large-scale work, a chemical-resistant suit is necessary to protect underlying clothing and skin.[4]
-
Respiratory Protection: The primary respiratory hazard is the inhalation of dust particles.[3] Performing all manipulations in a chemical fume hood is the most effective engineering control.[1][3] In situations where a fume hood is not available or during a large spill, a respirator is required.[5]
Operational Plan: From Receipt to Disposal
A robust operational plan minimizes the risk of exposure at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6]
-
Keep the container tightly closed.
-
Store below eye level to minimize the risk of dropping and splashing.[3]
Safe Handling Procedures:
-
Work Area: Always handle the solid material in a certified chemical fume hood to control dust and potential vapors.[1][3]
-
Weighing: For weighing, use a ventilated balance enclosure or a fume hood.
-
Dispensing: Use spark-proof tools for transferring the solid. Avoid creating dust clouds.
-
Solution Preparation: When dissolving the solid, always add the solid slowly to the solvent, never the other way around, to avoid splashing.[5] For aqueous solutions, be aware that the dissolution of amine hydrochlorides can be exothermic.
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Spill Cleanup:
-
Minor Spill (<5g in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (goggles, face shield, chemical-resistant gloves, and lab coat), gently cover the spill with a neutral absorbent material such as sand or vermiculite.[7] Avoid raising dust.
-
Carefully scoop the mixture into a labeled, sealed container for hazardous waste disposal.[8]
-
Decontaminate the area with a mild detergent and water.
-
-
Major Spill (>5g or outside a fume hood):
-
Evacuate the immediate area and alert others.[8]
-
If the spill is large or in a poorly ventilated area, evacuate the entire lab and call emergency services.
-
Prevent entry to the contaminated area.
-
Only personnel trained in hazardous spill response with appropriate respiratory protection should attempt cleanup.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids, including absorbent materials from spills and empty containers, in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect contaminated solvents in a designated, labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5] Never dispose of this chemical down the drain.[5]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.
References
-
DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Corrosive Materials. Retrieved from [Link]
-
ICW Group. (n.d.). Working Safely with Corrosives Meeting Kit. Retrieved from [Link]
- CDN Isotopes. (2015). Safety Data Sheet - Cyclopropyl-d5-amine.
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet - Cyclopropylamine.
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- 2. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
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- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. icwgroup.safetynow.com [icwgroup.safetynow.com]
- 6. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

